molecular formula C6H8O4 B1676176 Meldrum's acid CAS No. 2033-24-1

Meldrum's acid

カタログ番号: B1676176
CAS番号: 2033-24-1
分子量: 144.12 g/mol
InChIキー: GXHFUVWIGNLZSC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-6(2)9-4(7)3-5(8)10-6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHFUVWIGNLZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)CC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051846
Record name 2,2-Dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7051846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Meldrum's acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10518
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2033-24-1
Record name 2,2-Dimethyl-1,3-dioxane-4,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2033-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meldrum's acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002033241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meldrum's acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71902
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dioxane-4,6-dione, 2,2-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2-Dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7051846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-1,3-dioxane-4,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MELDRUM'S ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD139RP1SC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Synthesis and Preparation of Meldrum's Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile and highly valuable reagent in organic synthesis, prized for the acidity of its methylene (B1212753) protons and its utility as a building block for a wide array of chemical structures. This technical guide provides a comprehensive overview of the primary and alternative methods for the synthesis of this compound. Detailed experimental protocols, quantitative data for comparative analysis, and reaction mechanisms are presented to equip researchers, scientists, and drug development professionals with the core knowledge required for its preparation and application.

Introduction

First synthesized in 1908 by Andrew Norman Meldrum, this compound is a cyclic diester with a unique rigid structure.[1] Its high acidity (pKa of approximately 4.97) makes the C5 methylene group readily deprotonable, facilitating a variety of carbon-carbon bond-forming reactions.[2] This reactivity, coupled with its ability to serve as a precursor to highly reactive ketene (B1206846) intermediates upon thermolysis, has cemented its importance in the synthesis of complex molecules, including natural products and pharmaceutical agents.[3] This guide will detail the most common and effective methods for its preparation.

Synthesis Methodologies

The preparation of this compound can be achieved through several synthetic routes. The most established and widely used method involves the condensation of malonic acid and acetone (B3395972). Alternative methods, offering potential advantages in specific contexts, utilize isopropenyl acetate (B1210297) or carbon suboxide.

The Classic Synthesis: Malonic Acid and Acetone Condensation

The cornerstone of this compound preparation is the acid-catalyzed condensation of malonic acid with acetone, using acetic anhydride (B1165640) as a dehydrating agent.[1] Concentrated sulfuric acid is a commonly employed catalyst in this reaction.[2]

The reaction proceeds through a series of steps initiated by the formation of a mixed anhydride from malonic acid and acetic anhydride. This is followed by a nucleophilic attack of the acetone enol on the mixed anhydride, and subsequent intramolecular cyclization to yield this compound.

Caption: Reaction mechanism for the synthesis of this compound from malonic acid and acetone.

A detailed experimental procedure for the synthesis of this compound from malonic acid and acetone is provided below, based on established methods.[4][5]

Materials:

  • Malonic Acid

  • Acetone

  • Acetic Anhydride

  • Concentrated Sulfuric Acid

  • Ice

  • Water

  • Methyl t-butyl ether (for recrystallization)

  • Hexanes (for washing)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine malonic acid (1.00 mole), acetone (1.14 moles), and concentrated sulfuric acid (0.06 moles).

  • Cool the mixture to 0°C in an ice bath with continuous stirring.

  • Slowly add acetic anhydride (1.25 moles) dropwise to the cooled mixture over a period of approximately 1 hour, maintaining the temperature at 0°C.

  • Continue stirring the reaction mixture at 0°C for 18-24 hours.

  • After the reaction is complete, slowly add cold water to the reaction mixture to precipitate the product and quench any unreacted acetic anhydride.

  • Collect the crude this compound by vacuum filtration and wash the solid with cold water.

  • For purification, recrystallize the crude product from methyl t-butyl ether. Wash the recrystallized product with hexanes and dry under vacuum.

The following table summarizes typical quantitative data for the synthesis of this compound via the malonic acid and acetone condensation method.

ParameterValueReference
Reactant Molar Ratios
Malonic Acid1.0[4]
Acetone1.14[4]
Acetic Anhydride1.25[4]
Sulfuric Acid (catalyst)0.06[4]
Reaction Conditions
Temperature0 °C[5]
Reaction Time18-24 hours[5]
Yield
Crude Yield>90%[6]
Recrystallized Yield~80-90%[4]
Physical Properties
Melting Point94-96 °C[7]
Alternative Synthesis Routes

While the condensation of malonic acid and acetone is the most prevalent method, alternative routes for the synthesis of this compound have been reported.

An alternative preparation involves the reaction of malonic acid with isopropenyl acetate, which serves as an acetone enol equivalent. This method is also typically catalyzed by an acid, such as sulfuric acid.[7][8]

Caption: General workflow for the synthesis of this compound from malonic acid and isopropenyl acetate.

Detailed, step-by-step experimental protocols for this method are less commonly reported in the literature compared to the classic synthesis. However, the general principle involves the acid-catalyzed addition of the carboxyl groups of malonic acid across the double bond of isopropenyl acetate, followed by cyclization and elimination of acetic acid.

A more specialized and less common route to this compound involves the reaction of carbon suboxide (C₃O₂) with acetone.[7] This method is notable for its directness but is hampered by the challenging handling of the highly reactive and toxic carbon suboxide.

Due to the hazardous nature of carbon suboxide, detailed experimental procedures are scarce and this method is generally not preferred for standard laboratory preparations.

Purification and Characterization

Purification of this compound is typically achieved by recrystallization.[9] A variety of solvents can be used, with methyl t-butyl ether being a common choice.[4] The purity of the final product can be assessed by its melting point and spectroscopic methods.

Typical Characterization Data:

  • Melting Point: 94-96 °C (with decomposition)[7]

  • Appearance: White to off-white crystalline solid[7]

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.64 (s, 2H, CH₂), 1.79 (s, 6H, 2xCH₃)

  • ¹³C NMR (CDCl₃, 100 MHz): δ 166.8 (C=O), 105.4 (C(CH₃)₂), 36.8 (CH₂), 26.9 (CH₃)

Conclusion

The synthesis of this compound is a well-established and crucial procedure for organic chemists. The classic condensation of malonic acid and acetone remains the most practical and high-yielding method for most laboratory and industrial applications. While alternative routes exist, they are generally less common due to either lower efficiency or the use of hazardous reagents. A thorough understanding of the reaction mechanism and experimental parameters detailed in this guide will enable researchers to reliably prepare this versatile and indispensable synthetic building block.

References

The Thermal Stability of Meldrum's Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, prized for its high acidity and utility in generating ketene (B1206846) intermediates.[1] However, its application in processes requiring elevated temperatures, such as in drug development and manufacturing, necessitates a thorough understanding of its thermal stability. This technical guide provides an in-depth analysis of the thermal decomposition of this compound, including quantitative data from thermal analysis, detailed experimental protocols, and a mechanistic overview of its degradation pathway.

Thermal Decomposition Profile

The thermal stability of this compound has been investigated primarily using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide critical information regarding the temperature at which decomposition begins, the rate of mass loss, and the energetic changes associated with the degradation process.

Quantitative Thermal Analysis Data

The following tables summarize the key quantitative data obtained from the thermal analysis of this compound.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

ParameterValueSource
Onset Decomposition Temperature~100 °C[2]
Temperature of Maximum Mass Loss~140 °C[2]
Final Decomposition Temperature~170 °C[2]
Primary Decomposition ProductsAcetone, Carbon Dioxide, Ketene[1]

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

ParameterValueSource
Melting Point94-95 °C (with decomposition)[1]
Endothermic PeakNot explicitly quantified-
Enthalpy of Decomposition (ΔHd)Not explicitly quantified-

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing thermal stability data. The following sections outline generalized protocols for TGA and DSC analysis of this compound, based on standard practices for organic compounds.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes.

    • Ramp the temperature from 30 °C to 200 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of maximum mass loss rate.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy changes associated with the thermal decomposition of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 25 °C) for 5 minutes.

    • Ramp the temperature from 25 °C to 150 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify the endothermic peak corresponding to melting and decomposition.

    • Determine the onset temperature and the peak temperature of the endotherm.

    • Integrate the area under the peak to determine the enthalpy of the transition (in J/g).

Thermal Decomposition Mechanism

The thermal decomposition of this compound is proposed to proceed via a concerted, asynchronous hetero-retro-Diels-Alder reaction.[2] This pericyclic reaction involves the fragmentation of the 1,3-dioxane-4,6-dione (B14002328) ring to yield three stable molecules: acetone, carbon dioxide, and ketene.

Experimental Workflow for Thermal Analysis

The logical flow of investigating the thermal stability of this compound is outlined below.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_interpretation Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Decomp_Temp Decomposition Temperature TGA_Data->Decomp_Temp Products Decomposition Products TGA_Data->Products Enthalpy Enthalpy of Decomposition DSC_Data->Enthalpy Mechanism Decomposition Mechanism Decomp_Temp->Mechanism Enthalpy->Mechanism Products->Mechanism

Experimental workflow for thermal analysis of this compound.

Hetero-Retro-Diels-Alder Decomposition Pathway

The thermal decomposition of this compound is a classic example of a retro-Diels-Alder reaction involving heteroatoms. The six-membered ring of this compound fragments in a concerted fashion, driven by the formation of thermodynamically stable products.

Hetero-retro-Diels-Alder decomposition of this compound.

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use in synthetic applications, particularly in the development of pharmaceutical compounds. It undergoes decomposition near its melting point, around 100-170 °C, via a hetero-retro-Diels-Alder mechanism to yield acetone, carbon dioxide, and a reactive ketene intermediate.[1][2] This predictable decomposition pathway can be harnessed for in-situ ketene generation. However, for applications where the integrity of the this compound molecule is required at elevated temperatures, careful consideration of its thermal lability is paramount. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals to make informed decisions regarding the use of this compound in their work.

References

The Enduring Legacy of Meldrum's Acid: A Technical Guide to its History, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

First synthesized in 1908, Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, has become an indispensable reagent in synthetic organic chemistry.[1] Its remarkable reactivity, stemming from its high acidity and unique cyclic structure, has made it a versatile building block in the synthesis of a wide array of compounds, from complex natural products to novel pharmaceutical agents.[2][3] This technical guide provides an in-depth exploration of the history, discovery, and key chemical properties of this compound. It includes detailed experimental protocols for its synthesis and common transformations, quantitative data for easy reference, and graphical representations of its core chemical principles.

A Tale of Two Structures: The History and Discovery of this compound

The story of this compound is a classic example of structural misassignment in the history of chemistry. In 1908, Andrew Norman Meldrum reported the synthesis of a crystalline solid from the condensation of malonic acid and acetone (B3395972) in a mixture of acetic anhydride (B1165640) and sulfuric acid.[4][5] Based on its acidic nature, titrating as a monobasic acid, and its decomposition upon heating to release carbon dioxide, Meldrum incorrectly proposed the structure as the β-lactone of β-hydroxyisopropylmalonic acid.[4]

It was not until four decades later, in 1948, that David Davidson and Sidney A. Bernhard correctly identified the structure as 2,2-dimethyl-1,3-dioxane-4,6-dione.[5][6] Their work revealed that the condensation reaction involved the carboxyl groups of malonic acid and the ketone, rather than the α-carbon of malonic acid. This corrected structure explained the compound's unique properties, particularly its unexpectedly high acidity.

The unusually high acidity of this compound (pKa of 4.97), comparable to carboxylic acids, was a long-standing puzzle.[7] It is significantly more acidic than its acyclic analogue, dimethyl malonate, by about 8 orders of magnitude.[7] This enhanced acidity is now understood to be a result of the rigid cyclic structure which, upon deprotonation, allows for significant resonance stabilization of the resulting enolate. The conformation of the ring system also contributes to the destabilization of the C-H bond, facilitating proton abstraction.[7]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
IUPAC Name2,2-Dimethyl-1,3-dioxane-4,6-dione
Other NamesIsopropylidene malonate[2]
Molecular FormulaC₆H₈O₄[1]
Molar Mass144.126 g·mol⁻¹
AppearanceColorless to beige crystalline solid
Melting Point94–95 °C (decomposes)
Acidity (pKa)4.97[7]
CAS Number2033-24-1

Experimental Protocols

Synthesis of this compound (Meldrum's Original Method, Modern Adaptation)

This protocol is an adaptation of the original synthesis reported by Meldrum, optimized for modern laboratory settings.

Reaction: Condensation of malonic acid with acetone in acetic anhydride, catalyzed by sulfuric acid.[1][8]

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath (0–5 °C), combine malonic acid (e.g., 5.00 g, 48.05 mmol), acetone (e.g., 3.88 mL), and acetic anhydride (e.g., 5.7 mL).[8]

  • To the stirred, cooled mixture, add concentrated sulfuric acid (e.g., 0.14 mL) dropwise, maintaining the temperature below 10 °C.[8]

  • Continue stirring the mixture in the ice bath for at least 3 hours, during which a precipitate will form.[8]

  • Slowly add cold water (e.g., 19.6 mL) to the reaction mixture to precipitate the product and quench the remaining acetic anhydride.[8]

  • Keep the mixture at 0 °C for an additional hour to ensure complete precipitation.[8]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from acetone/hexane or water.[6][8]

Knoevenagel Condensation with an Aromatic Aldehyde

This compound is a highly effective substrate for Knoevenagel condensations, reacting with aldehydes and ketones to form alkylidene derivatives.

Reaction: Condensation of this compound with an aromatic aldehyde.[9]

Procedure:

  • In a round-bottomed flask, dissolve this compound (e.g., 0.2 g, 1.39 mmol) and the desired aromatic aldehyde (1.0 equivalent, 1.39 mmol) in a minimal amount of a suitable solvent, such as methanol (B129727) (e.g., 2 mL).[8]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8] For many aldehydes, the reaction is complete within 30 minutes to a few hours.[8][9]

  • Upon completion, remove the solvent under reduced pressure. The resulting solid product is often of high purity and may not require further purification. If necessary, recrystallization from a suitable solvent like ethanol (B145695) can be performed.[8]

Acylation of this compound

The acidic methylene (B1212753) proton of this compound can be readily deprotonated, and the resulting enolate can be acylated.

Reaction: Acylation of this compound with an acid chloride.

Procedure:

  • In a flask under an inert atmosphere (e.g., argon), dissolve recrystallized this compound (e.g., 23.75 g, 0.165 mol) in anhydrous dichloromethane (B109758) (e.g., 65 mL).[6]

  • Cool the flask in an ice bath and add anhydrous pyridine (B92270) (e.g., 32.5 mL, 0.40 mol) with stirring over a period of 10 minutes.[6]

  • Prepare a solution of the desired acid chloride (e.g., phenylacetyl chloride, 28.1 g, 0.182 mol) in anhydrous dichloromethane (e.g., 65 mL) in a dropping funnel.[6]

  • Add the acid chloride solution dropwise to the cooled this compound solution over about 30 minutes, maintaining the temperature below 10 °C.[6]

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for approximately 3 hours.[6]

  • The reaction mixture can then be worked up by washing with aqueous acid (e.g., HCl) to remove pyridine, followed by extraction and purification of the acylated product, which often exists in its enol form.[6]

Visualizations of Key Concepts

G cluster_0 Meldrum's Original Synthesis (1908) Malonic Acid Malonic Acid This compound This compound Malonic Acid->this compound + Acetone Acetone Acetone Acetone->this compound Acetic Anhydride, H₂SO₄ Acetic Anhydride, H₂SO₄ Acetic Anhydride, H₂SO₄->this compound Catalyst/Solvent

Caption: Meldrum's original synthesis of his namesake acid.

G cluster_1 Structural Elucidation Pathway Meldrum's Observation (1908) Meldrum's Observation (1908) Proposed Structure (β-lactone) Proposed Structure (β-lactone) Meldrum's Observation (1908)->Proposed Structure (β-lactone) Chemical Properties Analysis Chemical Properties Analysis Proposed Structure (β-lactone)->Chemical Properties Analysis Inconsistent with Correct Structure (Dioxane-dione) Correct Structure (Dioxane-dione) Chemical Properties Analysis->Correct Structure (Dioxane-dione) Davidson & Bernhard (1948) Davidson & Bernhard (1948) Davidson & Bernhard (1948)->Correct Structure (Dioxane-dione) Confirmed

Caption: The logical path to the correct structure of this compound.

G cluster_2 Resonance Stabilization of this compound Anion Anion_1 [Structure 1] Anion_2 [Structure 2] Anion_1->Anion_2 Anion_3 [Structure 3] Anion_2->Anion_3

References

Spectroscopic Analysis of Meldrum's Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Meldrum's acid, formally known as 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile organic compound widely utilized in organic synthesis due to the high acidity of its methylene (B1212753) protons. Its unique cyclic structure and reactivity make it a valuable building block for the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. Accurate structural elucidation and purity assessment of this compound are paramount for its effective application. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to aid researchers in obtaining and interpreting high-quality spectroscopic data.

Spectroscopic Data of this compound

The structural confirmation of this compound (C₆H₈O₄, Molar Mass: 144.12 g/mol ) is achieved through a combination of spectroscopic techniques. The following sections summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, which has a simple and symmetric structure, the NMR spectra are relatively straightforward to interpret.

The proton NMR spectrum of this compound exhibits two distinct signals corresponding to the two types of protons present in the molecule. The chemical shifts are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.6Singlet2HCH₂ (Methylene protons)
~1.7Singlet6H2 x CH₃ (Methyl protons)

Note: The exact chemical shifts can vary slightly depending on the solvent used.

The proton-decoupled ¹³C NMR spectrum of this compound shows four signals, corresponding to the four unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~170C=O (Carbonyl carbons)
~105C(CH₃)₂ (Quaternary carbon)
~35CH₂ (Methylene carbon)
~27CH₃ (Methyl carbons)

Note: The exact chemical shifts can vary slightly depending on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to its carbonyl groups and C-H bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~2990-2940MediumC-H stretch (sp³ hybridized)
~1770StrongC=O stretch (asymmetric)
~1740StrongC=O stretch (symmetric)
~1390-1370MediumC-H bend (gem-dimethyl)
~1280StrongC-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common method used.

m/z (Mass-to-charge ratio)Relative IntensityAssignment
144Moderate[M]⁺ (Molecular ion)
129High[M - CH₃]⁺
86High[M - (CH₃)₂CO]⁺
58High[(CH₃)₂CO]⁺
43Very High (Base Peak)[CH₃CO]⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

2.1.1 Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

2.1.2 Data Acquisition

  • Instrument: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 8-16 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

    • Reference: The residual solvent peak or internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment.

    • Number of Scans: 128-1024 scans, depending on the concentration and instrument sensitivity.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 220 ppm.

    • Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (KBr Pellet Method)

  • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

  • In an agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of the dried KBr.[1][2] The mixture should be homogenous and have a fine, powder-like consistency.

  • Transfer the mixture to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[1][3]

2.2.2 Data Acquisition

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Procedure:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet containing the sample in the sample holder.

    • Acquire the sample spectrum.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

Mass Spectrometry

2.3.1 Sample Preparation

  • Ensure the this compound sample is pure and dry.

  • For direct insertion probe analysis, place a small amount of the solid sample into a capillary tube.

2.3.2 Data Acquisition (Electron Ionization - EI)

  • Instrument: A mass spectrometer equipped with an EI source.

  • Procedure:

    • The sample is introduced into the ion source, where it is vaporized by heating.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4]

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: m/z 40-200.

    • Source Temperature: 150-200 °C.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound, using this compound as an example.

Spectroscopic_Workflow Spectroscopic Characterization Workflow of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample Pure this compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Load into Capillary Tube Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS Mass Spectrometry (EI) Prep_MS->MS Data_NMR Analyze Chemical Shifts, Integration & Coupling NMR->Data_NMR Data_IR Identify Functional Group Absorptions IR->Data_IR Data_MS Determine Molecular Ion & Fragmentation Pattern MS->Data_MS Structure Confirm Structure of This compound Data_NMR->Structure Data_IR->Structure Data_MS->Structure

References

The Enigma of Acidity: A Technical Guide to Meldrum's Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is an organic compound that has intrigued chemists since its first synthesis in 1908.[1] Its most notable characteristic is an unusually high acidity, with a pKa of approximately 4.97, comparable to that of carboxylic acids.[1] This was so unexpected that its discoverer, Andrew Norman Meldrum, initially misidentified the structure as a β-lactone with a carboxylic acid group.[1] The correct bislactone structure was confirmed 40 years later, leaving chemists to unravel the structural and electronic factors that contribute to the remarkable acidity of the methylene (B1212753) protons at the C5 position.[1] This guide provides an in-depth technical explanation of the core principles governing the unusual acidity of this compound.

Quantitative Analysis of Acidity

The exceptional acidity of this compound becomes evident when compared to structurally related acyclic and cyclic dicarbonyl compounds. The following table summarizes the pKa values for this compound and other relevant compounds, highlighting the significant increase in acidity conferred by its unique structure.

CompoundStructurepKa in Water
This compound2,2-dimethyl-1,3-dioxane-4,6-dione4.97[1][2]
Dimethyl MalonateAcyclic diester~13[2]
DimedoneCyclic diketone~5.2[3][4]
Barbituric AcidCyclic di-amide~4.0[5][6][7]

Core Principles of Acidity

The unusually strong acidity of this compound is not the result of a single factor, but rather a confluence of several electronic and structural effects.

Inductive Effect and Resonance Stabilization

As with other dicarbonyl compounds, the acidity of the α-protons is enhanced by two primary factors:

  • Inductive Effect: The two ester carbonyl groups contain highly electronegative oxygen atoms that withdraw electron density from the central C5 carbon through the sigma bonds. This polarization weakens the C-H bonds, making the protons more susceptible to removal by a base.

  • Resonance Stabilization of the Conjugate Base: Upon deprotonation, a carbanion is formed at the C5 position. This negative charge is extensively delocalized through resonance onto the two adjacent carbonyl oxygen atoms.[8][9][10] The ability to spread the negative charge over several atoms significantly stabilizes the conjugate base, which, according to the Brønsted-Lowry acid-base theory, results in a stronger acid.[8]

The resonance stabilization of the conjugate base of this compound is a critical contributor to its acidity. The diagram below illustrates the delocalization of the negative charge.

Caption: Deprotonation and resonance stabilization of this compound's conjugate base.

The "Anomalous" Contribution: Conformational Restriction

While inductive and resonance effects are important, they alone do not account for this compound being approximately 8 orders of magnitude more acidic than its acyclic analog, dimethyl malonate.[1][2] The key to this anomalous acidity lies in the rigid, six-membered ring structure.

In acyclic diesters like dimethyl malonate, the C-O single bonds can freely rotate. This allows the ester groups to adopt a conformation (Z-conformation) where the lone pairs on the ether oxygens can donate into the π* orbital of the carbonyl group, a stabilizing interaction that unfortunately reduces the acidity of the α-protons.

In contrast, the cyclic structure of this compound locks the ester groups into an E-conformation. This rigid conformation leads to two crucial consequences that enhance acidity:

  • Increased Ground-State Energy: The enforced boat-like conformation introduces significant torsional and steric strain. This strain raises the ground-state energy of the neutral this compound molecule, making it more reactive and "eager" to deprotonate to relieve some of this strain.

  • Enhanced C-H Bond Destabilization: Theoretical studies have shown that in the energy-minimized conformation of this compound, the σ* (antibonding) orbital of the acidic C-H bond is optimally aligned with the π* (antibonding) orbitals of the adjacent carbonyl groups.[1] This orbital alignment leads to a hyperconjugative interaction that withdraws electron density from the C-H bond, further weakening it and increasing its acidity.[7] This ground-state destabilization of the C-H bond is a major contributor to the compound's unusual reactivity.[1][2]

Furthermore, upon deprotonation, the resulting enolate anion is preferentially stabilized by anomeric stereoelectronic interactions, which is a more significant stabilizing factor in the rigid cyclic system than in its acyclic counterparts.[5][11]

Experimental Protocols: Determination of pKa

The pKa of an acidic compound like this compound can be determined with high precision using several well-established methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most common techniques.

Potentiometric Titration

This is a high-precision technique for determining pKa values.[2]

Methodology:

  • Calibration: Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[10][12]

  • Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low.[12] To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M KCl is added.[10][12]

  • Inert Atmosphere: Purge the solution with an inert gas like nitrogen before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurements.[9][12]

  • Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).[12]

  • Data Acquisition: Record the pH value after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[2] The experiment should be repeated multiple times to ensure reproducibility.[12]

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore near the ionization center, leading to a change in the UV-Vis spectrum upon protonation/deprotonation.[2][13]

Methodology:

  • Sample Preparation: Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa. Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[13]

  • Spectral Measurement: Add a small, constant amount of the stock solution to each buffer solution in a 96-well microplate or individual cuvettes.[13] Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change between the acidic and basic forms is maximal) against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[14][15]

Logical Workflow for Acidity Explanation

The following diagram outlines the logical flow of the factors contributing to the high acidity of this compound.

AcidityExplanation cluster_General General Factors (in Dicarbonyls) cluster_Anomalous Anomalous Factors (Unique to this compound) A Unusual Acidity of this compound (pKa ≈ 4.97) B Inductive Effect: Electron withdrawal by C=O groups A->B C Resonance Stabilization: Delocalization of negative charge in conjugate base A->C D Rigid Cyclic Structure A->D B->A C->A E Conformational Lock (E-conformation) D->E F Ground-State Destabilization: - Torsional/Steric Strain - σ(C-H) / π*(C=O) Hyperconjugation E->F leads to G Enhanced Anionic Stabilization: Anomeric Effects E->G allows for F->A Major Contribution G->A

Caption: Key factors contributing to the high acidity of this compound.

Conclusion

The remarkable acidity of this compound is a classic example of how molecular structure dictates chemical reactivity. While inductive effects and resonance stabilization provide a baseline level of acidity common to dicarbonyl compounds, it is the rigid, strained cyclic structure that is paramount to its unusual properties. This conformational restriction leads to a destabilization of the C-H bond in the ground state and enhanced stabilization of the conjugate base, collectively lowering the pKa into the range of carboxylic acids. A thorough understanding of these principles is essential for professionals in chemical research and drug development who utilize this compound and its derivatives as versatile building blocks in organic synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Meldrum's Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Meldrum's acid, formally known as 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile and highly reactive organic compound that has become an indispensable tool in modern synthetic chemistry.[1] Its unique structural features and pronounced acidity make it a valuable precursor for a wide array of chemical transformations, rendering it a cornerstone in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with detailed experimental protocols for its key reactions and visualizations of its chemical behavior.

Core Physical and Chemical Properties

This compound is a white to beige crystalline solid that is stable under normal temperatures and pressures.[3] Its high acidity, with a pKa of approximately 4.97, is a defining characteristic, making it significantly more acidic than typical dicarbonyl compounds.[4] This enhanced acidity is attributed to the rigid cyclic structure that enforces a conformation where the alpha-proton's C-H bond is destabilized in the ground state.[4]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below for easy reference.

PropertyValueReferences
IUPAC Name 2,2-Dimethyl-1,3-dioxane-4,6-dione
Synonyms Isopropylidene malonate[5]
Molecular Formula C₆H₈O₄
Molecular Weight 144.13 g/mol [2]
Appearance White to light brown/beige crystalline solid[2]
Melting Point 92-98 °C (decomposes)[1]
pKa ~4.97[4][5]
Solubility in water 2.5 g/100 mL (20 °C)[3]
Solubility in other solvents Soluble in methanol, ethanol, acetone (B3395972), and other polar organic solvents.[1][6]
pH 2.5 (Saturated solution)
Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

SpectroscopyKey FeaturesReferences
¹H NMR (in CDCl₃) δ ~1.7 ppm (singlet, 6H, gem-dimethyl), δ ~3.6 ppm (singlet, 2H, methylene)[7][8]
¹³C NMR (in CDCl₃) δ ~27 ppm (gem-dimethyl carbons), δ ~40 ppm (methylene carbon), δ ~105 ppm (quaternary carbon), δ ~170 ppm (carbonyl carbons)[7][8]
IR (KBr pellet) ~1750 cm⁻¹ and ~1700 cm⁻¹ (strong, C=O stretching)[7]

Key Chemical Reactions and Experimental Protocols

This compound is a versatile reagent that participates in a variety of chemical transformations, including its synthesis, Knoevenagel condensation, acylation, and thermolysis.

Synthesis of this compound

The most common method for synthesizing this compound involves the condensation of malonic acid with acetone in the presence of acetic anhydride (B1165640) and a catalytic amount of sulfuric acid.[5]

Synthesis_of_Meldrums_Acid malonic_acid Malonic Acid intermediate Mixed Anhydride Intermediate malonic_acid->intermediate + Acetic Anhydride acetone Acetone meldrums_acid This compound acetone->meldrums_acid acetic_anhydride Acetic Anhydride sulfuric_acid H₂SO₄ (cat.) intermediate->meldrums_acid + Acetone - 2 H₂O

Caption: Synthesis of this compound from Malonic Acid and Acetone.

Experimental Protocol: Synthesis of this compound [9]

  • To a stirred solution of malonic acid (5.00 g, 48.05 mmol) in acetone (3.88 mL) and acetic anhydride (5.7 mL), cool the mixture to 0-5 °C.

  • Slowly add concentrated sulfuric acid (0.14 mL) dropwise to the reaction mixture.

  • After stirring at 0-5 °C for 3 hours, add water (19.6 mL) portion-wise to the resulting precipitate.

  • Maintain the mixture at 0 °C for an additional hour.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product under vacuum to yield this compound.

Knoevenagel Condensation

Due to its high acidity, the methylene (B1212753) protons of this compound are easily removed, allowing it to act as a potent nucleophile in Knoevenagel condensations with aldehydes and ketones.[2]

Knoevenagel_Condensation meldrums_acid This compound enolate This compound Enolate meldrums_acid->enolate + Base aldehyde Aldehyde (R-CHO) base Base (cat.) adduct Aldol Adduct enolate->adduct + Aldehyde product Alkylidene this compound adduct->product - H₂O Acylation_and_Alcoholysis cluster_acylation Acylation cluster_alcoholysis Alcoholysis meldrums_acid This compound acyl_meldrums_acid Acyl this compound meldrums_acid->acyl_meldrums_acid + Acyl Chloride, Base acyl_chloride Acyl Chloride (RCOCl) base Base (e.g., Pyridine) beta_keto_ester β-Keto Ester acyl_meldrums_acid->beta_keto_ester + Alcohol, Heat - Acetone, - CO₂ alcohol Alcohol (R'OH) Thermolysis_of_Meldrums_Acid meldrums_acid This compound Derivative ketene Ketene Intermediate meldrums_acid->ketene Thermolysis acetone Acetone meldrums_acid->acetone Byproducts co2 Carbon Dioxide meldrums_acid->co2 heat Heat (>200 °C) product Acylated Product ketene->product + Nucleophile nucleophile Nucleophile (Nu-H)

References

safety and handling precautions for Meldrum's acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Meldrum's Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile and highly valuable reagent in organic synthesis, prized for its high acidity and utility as a building block for a wide array of molecular architectures.[1] Its unique cyclic structure endows it with exceptional reactivity, making it a staple in reactions such as Knoevenagel condensations, acylations, and as a precursor for ketene (B1206846) generation.[2][3] However, its reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the , tailored for professionals in research and drug development environments.

Hazard Identification and Classification

This compound is classified as an irritant. According to the Globally Harmonized System (GHS), it is associated with the following hazard statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Contact with the solid material or its dust can lead to inflammation, itching, redness, and pain.[4] Ingestion may cause irritation of the digestive tract.[5]

Toxicological and Physical Properties

While comprehensive toxicological data is limited, the available information is crucial for risk assessment.[6] Key physical and toxicological properties are summarized below.

Quantitative Toxicological Data
ParameterSpeciesRouteValueReference
LD50MouseIntravenous180 mg/kg[4][6]
LD50RatOral>5000 mg/kg[7]

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₆H₈O₄[5]
Molecular Weight 144.13 g/mol [6]
Appearance White to light brown/beige crystalline solid[5]
Melting Point 92 - 96 °C (decomposes)[2][5]
pH 2.5 (Saturated solution)[5]
Solubility in Water 2.5 g/100 mL (20°C)[5]
Acidity (pKa) 4.97[2]

Experimental Protocols and Handling Procedures

Adherence to strict experimental protocols is paramount to ensure the safe handling of this compound.

Personal Protective Equipment (PPE)

A standardized PPE protocol should be followed at all times when handling this compound.

PPE_Workflow

Methodology:

  • Eye Protection: Wear chemical splash-resistant safety glasses or goggles with side protection that conform to EU standard EN166 or NIOSH (US) standards.[4][8]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) inspected prior to use.[5][8] Use proper glove removal technique to avoid skin contact.[6]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[5][9] In cases of significant handling, impervious clothing may be necessary.[8]

  • Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood to keep airborne concentrations low.[4] If dust generation is unavoidable and ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N100) should be used.[8]

Storage and Stability

Proper storage is critical to maintain the integrity and safety of this compound.

Methodology:

  • Container: Store in a tightly-closed container.[4][5]

  • Environment: Keep in a cool, dry, and well-ventilated area.[4]

  • Temperature: For long-term storage, refrigeration at 2-8°C is recommended.[4][6]

  • Incompatibilities: Store away from strong oxidizing agents, moisture, and sources of ignition.[4][5] Exposure to moist air or water should be avoided.[5]

  • Atmosphere: For sensitive applications, storing under an inert atmosphere (e.g., nitrogen blanket) is advised to prevent degradation.[5][7]

Weighing and Handling Protocol

Methodology:

  • Preparation: Before handling, ensure all required PPE is correctly worn and a chemical fume hood is operational.

  • Location: Conduct all manipulations, including weighing, inside a certified chemical fume hood to minimize inhalation of dust.[8]

  • Dispensing: Minimize dust generation when transferring the solid from its storage container.[4] Use a spatula to carefully transfer the required amount to a tared weighing vessel.

  • Cleaning: After dispensing, securely close the main container. Clean any residual dust from the spatula and weighing area using a damp cloth or paper towel, which should then be disposed of as contaminated waste.

  • Post-Handling: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4]

Spill and Emergency Response

A clear, logical workflow is essential for responding to accidental spills or exposures.

Emergency_Response cluster_spill Spill Response cluster_exposure Personnel Exposure start Emergency Event (Spill or Exposure) spill_assess Assess Situation Ensure area is ventilated start->spill_assess exp_type Type of Exposure? start->exp_type spill_evac Evacuate non-essential personnel spill_ppe Wear appropriate PPE spill_contain Contain the spill Prevent entry into drains spill_clean Clean up spill (Vacuum or sweep into a suitable container) spill_dispose Dispose of waste according to local regulations exp_skin SKIN CONTACT Flush with plenty of water for 15 min. Remove contaminated clothing. exp_eye EYE CONTACT Rinse cautiously with water for several minutes. Remove contact lenses if present. exp_inhale INHALATION Move person to fresh air. seek_medical Seek Immediate Medical Attention Show SDS to the doctor

Methodology for Spills:

  • Evacuate: Keep unprotected personnel away from the spill area.[4]

  • Ventilate: Ensure the area has adequate ventilation.

  • Contain: Prevent the spill from spreading or entering waterways.[4]

  • Clean-up: Carefully vacuum or sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][5]

Methodology for Exposure:

  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing any contaminated clothing.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If present and easy to do, remove contact lenses.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[4][5]

  • Medical Attention: In all cases of exposure, seek immediate medical advice and show the Safety Data Sheet (SDS) to the attending physician.[4][8]

Quenching and Disposal Protocol

Reactions involving this compound and any unreacted material must be properly quenched and disposed of.

Methodology for Quenching:

  • Cooling: Ensure the reaction mixture is cooled to a safe temperature (e.g., 0°C in an ice bath) before quenching.

  • Quenching Agent: A common procedure for quenching reactions involving this compound derivatives is the slow, controlled addition of methanol.[10] This helps to react with any remaining electrophilic species.

  • Neutralization: Following the initial quench, the mixture can be neutralized. For acidic workups, a dilute acid like 2 N HCl can be used.[11] For basic or neutral conditions, quenching with solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate is effective.[10]

  • Monitoring: Monitor the quench for any signs of an exothermic reaction or gas evolution, adjusting the addition rate accordingly.

Methodology for Disposal:

  • Waste Collection: Dispose of this compound waste, including contaminated materials and quenched reaction mixtures, in a clearly labeled, sealed container.

  • Compliance: All waste disposal must be conducted through a licensed disposal company and in accordance with local, state, and federal regulations.[4][6] Do not dispose of into drains or the environment.[8]

Reactivity and Decomposition Hazards

Understanding the reactivity profile of this compound is key to its safe use.

Chemical Incompatibilities

This compound is incompatible with:

  • Strong oxidizing agents: Can lead to vigorous, exothermic reactions.[4][5]

  • Moisture/Water: While sparingly soluble, prolonged contact with water can lead to hydrolysis.[5]

  • Strong bases: Will readily deprotonate the acidic C-H bond.

Thermal Decomposition

This compound is thermally labile and decomposes upon heating.

Decomposition_Pathway meldrums_acid This compound (C₆H₈O₄) heat Heating (Pyrolysis) meldrums_acid->heat products Decomposition Products heat->products acetone Acetone (C₃H₆O) products->acetone co2 Carbon Dioxide (CO₂) products->co2 ketene Ketene Intermediate (H₂C=C=O) products->ketene

Heating this compound, particularly above its melting point, results in decomposition to produce acetone, carbon dioxide, and a highly reactive ketene intermediate.[2] This decomposition is the basis for its use in certain synthetic applications but can be hazardous if uncontrolled. Thermogravimetric analysis (TGA) has shown that decomposition can begin at temperatures as low as 70°C, with significant decomposition occurring above 120°C.[12] This thermal sensitivity underscores the need to avoid excessive heating during reactions and workups.[3]

Conclusion

This compound is an indispensable tool in modern organic chemistry. Its effective and safe use hinges on a robust understanding of its properties and a disciplined approach to handling. By implementing the protocols outlined in this guide—including consistent use of appropriate PPE, controlled handling and storage conditions, and established procedures for emergencies and waste disposal—researchers can mitigate the risks and harness the full synthetic potential of this versatile reagent.

References

An In-depth Technical Guide to the Solubility of Meldrum's Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile reagent in organic synthesis, prized for the high acidity of its methylene (B1212753) protons and its utility as a building block for a wide array of molecular architectures.[1][2] Its reactivity and the ease of handling are significantly influenced by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, presents a general experimental protocol for solubility determination, and illustrates a typical synthetic workflow involving this compound.

Data Presentation: Solubility of this compound

The solubility of this compound is highest in polar organic solvents and water, with limited solubility in non-polar media.[3][4] The following table summarizes the available quantitative and qualitative solubility data for this compound in several common organic solvents.

SolventChemical ClassQuantitative SolubilityQualitative Solubility
WaterProtic2.5 g/100 mL (at 20 °C)[5][6]Sparingly soluble to soluble[7]
DioxaneEther~5 g/100 mL (reported as 5%)[8]Soluble
MethanolAlcoholData not availableSoluble[9][10]
EthanolAlcoholData not availableSoluble[3][8]
Acetone (B3395972)KetoneData not availableSoluble[3][8]
DichloromethaneHalogenatedData not availableSoluble
ChloroformHalogenatedData not availableSlightly soluble[6]
AcetonitrileNitrileData not availableSoluble
BenzeneAromaticData not availableSoluble
HexaneAlkaneData not availableInsoluble

Experimental Protocols: Determining Solubility

While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published, a generalized and widely accepted method, the shake-flask method, can be employed.[11] This method is suitable for determining the equilibrium solubility of a solid compound in a solvent.

General Experimental Protocol: Shake-Flask Method

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container, typically a glass vial or flask.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid. A shaker or a magnetic stirrer is used for continuous mixing.

  • Phase Separation: The undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., PTFE).[11]

  • Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a precise method for this purpose.[11] A calibration curve is created using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Reporting: The solubility is expressed in terms of mass per unit volume (e.g., g/100 mL or mg/mL) or as molarity (mol/L) at the specified temperature.

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of this compound, a process that is fundamental to its many applications in organic chemistry.

Synthesis_of_Meldrums_Acid reagents Malonic Acid + Acetone reaction_mixture Reaction Mixture reagents->reaction_mixture catalyst Sulfuric Acid (catalyst) catalyst->reaction_mixture solvent Acetic Anhydride (solvent & dehydrating agent) solvent->reaction_mixture stirring Stirring at 0°C reaction_mixture->stirring precipitation Precipitation of Product stirring->precipitation filtration Filtration precipitation->filtration washing Washing with Water and Hexane filtration->washing drying Air Drying washing->drying product This compound (Crystalline Solid) drying->product

Caption: Workflow for the Synthesis of this compound.

This diagram outlines the key steps in the original synthesis of this compound as first reported by A. N. Meldrum. The process involves the acid-catalyzed condensation of malonic acid and acetone in acetic anhydride.[12]

References

The Formation of Meldrum's Acid: An In-depth Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile reagent in organic synthesis, valued for its high acidity and utility as a building block for a wide array of molecular architectures. This technical guide provides a comprehensive examination of the mechanism of its formation, detailing the key intermediates and reaction pathways. Furthermore, it offers detailed experimental protocols for its synthesis, presents relevant quantitative data, and discusses potential side reactions. This document is intended to serve as a thorough resource for researchers and professionals in the fields of chemistry and drug development.

The Core Mechanism of this compound Formation

The standard synthesis of this compound involves the acid-catalyzed condensation of malonic acid with acetone (B3395972) in the presence of acetic anhydride (B1165640).[1] An alternative method utilizes isopropenyl acetate (B1210297) as the acetone source.[1] The accepted mechanism proceeds through several key steps, beginning with the activation of malonic acid.

Step-by-Step Mechanistic Pathway

The formation of this compound can be broken down into the following sequential steps:

  • Formation of a Mixed Anhydride: Malonic acid reacts with acetic anhydride in the presence of a strong acid catalyst, typically sulfuric acid, to form a mixed malonic acetic anhydride. This intermediate is a highly reactive electrophile.[2]

  • Nucleophilic Attack by Acetone: The carbonyl oxygen of acetone, or more likely its enol tautomer, acts as a nucleophile and attacks one of the carbonyl carbons of the mixed anhydride.[2]

  • Intramolecular Cyclization: The resulting intermediate undergoes a rapid, intramolecular attack from the second carboxylic acid group of the original malonic acid moiety onto the protonated carbonyl carbon originating from acetone.[2]

  • Deprotonation and Ring Closure: Subsequent deprotonation and elimination of a molecule of acetic acid lead to the formation of the stable six-membered ring of this compound.

Visualization of the Mechanistic Pathway

The following diagram illustrates the step-by-step formation of this compound.

This compound Formation Mechanism Mechanism of this compound Formation cluster_0 Step 1: Mixed Anhydride Formation cluster_1 Step 2 & 3: Nucleophilic Attack and Cyclization cluster_2 Step 4: Final Product Formation Malonic Acid Malonic Acid Mixed Anhydride Mixed Malonic Acetic Anhydride Malonic Acid->Mixed Anhydride + Ac₂O - AcOH Acetic Anhydride Acetic Anhydride Acetic Acid_p1 Acetic Acid Intermediate Acyclic Intermediate Mixed Anhydride->Intermediate Acetone Enol Acetone (Enol) Acetone Enol->Intermediate Nucleophilic Attack Cyclized Intermediate Cyclized Intermediate Intermediate->Cyclized Intermediate Intramolecular Cyclization This compound This compound Cyclized Intermediate->this compound - AcOH Acetic Acid_p2 Acetic Acid

Mechanism of this compound Formation

Quantitative Data

The physicochemical properties of this compound and the yields of its synthesis are critical for its application.

Acidity

This compound is noted for its unusually high acidity for a carbon acid, with a pKa comparable to that of carboxylic acids. This is attributed to the rigid conformation of the six-membered ring, which enhances the stability of the corresponding enolate anion.

CompoundpKa (in water)Reference
This compound4.97[1]
Dimethyl Malonate~13[3]
Reaction Yields

The yield of this compound is highly dependent on the reaction conditions, particularly the rate of addition of acetic anhydride. Slow, controlled addition minimizes the formation of side products and can lead to excellent yields.

ConditionYieldReference
Slow, controlled addition of acetic anhydride>90%[4]
Standard literature procedures (uncontrolled addition)<50%

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound.

High-Yield Synthesis of this compound

This procedure is adapted from patented high-yield methods and emphasizes the controlled addition of acetic anhydride.

Materials:

  • Malonic Acid

  • Acetone

  • Acetic Anhydride

  • Concentrated Sulfuric Acid

  • Ice bath

  • Addition funnel

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add malonic acid and acetone.

  • Cool the mixture in an ice bath to 0-5 °C with stirring.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the cooled mixture.

  • Add acetic anhydride to the addition funnel.

  • Add the acetic anhydride dropwise to the reaction mixture over a period of 2-4 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold acetone.

  • Dry the product under vacuum to obtain this compound.

Experimental Workflow Visualization

Experimental_Workflow High-Yield Synthesis of this compound Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Combine Malonic Acid and Acetone in a flask. B Cool the mixture to 0-5 °C in an ice bath. A->B C Add catalytic H₂SO₄. B->C D Slowly add Acetic Anhydride over 2-4 hours. C->D Start of addition E Maintain temperature below 10 °C. D->E F Stir at room temperature for 12-18 hours. E->F G Collect precipitate by vacuum filtration. F->G Precipitation H Wash solid with cold water and cold acetone. G->H I Dry the product under vacuum. H->I J This compound (Product) I->J

High-Yield Synthesis of this compound Workflow

Side Reactions and Impurities

The primary side reaction in the synthesis of this compound is the formation of the di-acetic anhydride of malonic acid.[4] This occurs when the mixed malonic acetic anhydride reacts with another molecule of acetic anhydride before it can be intercepted by acetone.

Formation of Di-acetic Anhydride of Malonic Acid

Side_Reaction Side Reaction in this compound Synthesis Mixed_Anhydride Mixed Malonic Acetic Anhydride Di-acetic_Anhydride Di-acetic Anhydride of Malonic Acid (Side Product) Mixed_Anhydride->Di-acetic_Anhydride Fast addition of Acetic Anhydride Meldrums_Acid This compound (Desired Product) Mixed_Anhydride->Meldrums_Acid Slow addition of Acetic Anhydride Acetic_Anhydride Acetic Anhydride (Excess) Acetic_Anhydride->Di-acetic_Anhydride Acetone Acetone Acetone->Meldrums_Acid

Competition between desired reaction and side reaction.

This side reaction is minimized by the slow, controlled addition of acetic anhydride, which keeps its concentration low in the reaction mixture, thereby favoring the reaction with acetone.[4]

Conclusion

The formation of this compound is a well-established and efficient condensation reaction when performed under optimized conditions. A thorough understanding of the reaction mechanism, including the formation of a key mixed anhydride intermediate and the potential for side reactions, is crucial for achieving high yields and purity. The protocols and data presented in this guide offer a comprehensive resource for the successful synthesis and application of this important synthetic building block.

References

Conformational Landscape of the Meldrum's Acid Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile reagent in organic synthesis, valued for its high acidity and reactivity. Its six-membered heterocyclic ring is conformationally constrained, a feature that significantly influences its chemical behavior. This technical guide provides an in-depth analysis of the conformational preferences of the this compound ring, summarizing key experimental and computational findings. We present quantitative structural data, detail the primary experimental methodologies used for its conformational analysis, and provide visualizations to illustrate the ring's geometry.

Introduction

The unique chemical properties of this compound, including its remarkable acidity (pKa ≈ 4.97), are intrinsically linked to its molecular structure.[1][2] The rigid framework of the 1,3-dioxane-4,6-dione (B14002328) ring system restricts the conformational freedom typically observed in acyclic malonates, leading to distinct reactivity. Understanding the three-dimensional arrangement of the atoms in this ring is paramount for predicting its role in stereoselective reactions and for the rational design of novel derivatives in medicinal chemistry and materials science. This guide will explore the foundational studies that have elucidated the conformational landscape of this compound.

The Predominant Conformation: A Preference for the Boat

A consensus across numerous studies, employing both experimental and theoretical approaches, establishes that the this compound ring predominantly adopts a boat or flattened boat conformation.[3][4][5] This is in contrast to the chair conformation often favored by simple six-membered rings.

The preference for the boat form has been attributed to several factors, including the minimization of steric strain and favorable stereoelectronic interactions.[3][5][6] Early investigations were divided on the precise reasons, with hypotheses ranging from electrostatic dipole moments to transannular hydrogen-hydrogen interactions.[3] More recent computational studies suggest that anomeric effects, involving interactions between the lone pairs of the ring oxygens and adjacent antibonding orbitals, play a significant role in stabilizing the boat-like structure.[5]

While the boat conformation is characteristic of the parent this compound and many of its derivatives, highly substituted analogues, such as 2,2,5,5-tetrasubstituted compounds, may favor a chair or twisted-chair geometry.[5][7]

Quantitative Structural Data

The primary method for obtaining precise geometric parameters for the this compound ring is single-crystal X-ray diffraction. This technique provides a static picture of the molecule in the solid state. The following tables summarize key crystallographic and geometric data reported in the literature.

Table 1: Crystallographic Data for this compound
ParameterValueReference
Crystal SystemOrthorhombic[8][9]
Space GroupPbca[8][9]
a (Å)6.055(3)[8][9]
b (Å)13.746(3)[8][9]
c (Å)16.629(5)[8][9]
Z (molecules/unit cell)8[8][9]
Dx (calculated density, Mg m-3)1.382[8][9]
Table 2: Selected Intramolecular Angles for Substituted Meldrum's Acids
AngleRange (°)Derivative SeriesReference
C4-C5-C6112.0(9) - 114.8(9)Acetophenone[3]
C4-C5-C6112.3(11) - 118.3(12)Aliphatic[3]
O1-C2-O3109.2(9) - 110.2(7)Acetophenone[3]
O1-C2-O3107.8(5) - 113.8(10)Aliphatic[3]

Experimental Protocols for Conformational Analysis

The determination of the three-dimensional structure of this compound and its derivatives relies on a combination of experimental techniques and computational modeling.

Single-Crystal X-ray Diffraction

This is the most definitive method for determining the solid-state conformation of crystalline compounds like this compound.

Methodology:

  • Crystal Growth: High-quality single crystals of the target this compound derivative are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: A selected crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations.[3] It is then irradiated with a monochromatic X-ray beam (e.g., Cu Kα, λ = 1.54184 Å).[3] As the crystal is rotated, a detector records the diffraction pattern (intensities and positions of the diffracted X-rays).

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods (e.g., using programs like ShelXT).[3]

  • Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares minimization algorithm (e.g., with the ShelXL package) to achieve the best fit between the observed and calculated diffraction patterns, resulting in a final structural model with precise bond lengths, angles, and dihedral angles.[3][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides solid-state information, NMR spectroscopy offers insights into the structure and dynamics in solution.

Methodology:

  • Sample Preparation: A sample of the this compound derivative (typically a few milligrams) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10] Tetramethylsilane (TMS) is often used as an internal standard.[11]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard pulse sequences are used to obtain one-dimensional spectra.

  • Spectral Analysis:

    • Chemical Shifts: The positions of the signals provide information about the electronic environment of the nuclei. For instance, the protons of the C2-dimethyl group typically appear as a sharp singlet around 1.7-1.8 ppm.[10] The acidic methylene (B1212753) protons at C5 give a signal that is highly dependent on substitution.

    • Coupling Constants: For substituted derivatives, the coupling constants between protons can provide information about dihedral angles through the Karplus equation, although this is less straightforward for the flexible boat conformation than for a rigid chair.

    • Advanced Techniques: Two-dimensional NMR techniques like NOESY can be used to identify protons that are close in space, providing crucial information for conformational assignment in solution.

Computational Modeling

Theoretical calculations are essential for understanding the energetic factors that govern conformational preferences.

Methodology:

  • Model Building: A starting geometry of the this compound molecule is built using molecular modeling software.

  • Conformational Search: Various possible conformations (e.g., boat, chair, twist-boat) are generated.

  • Energy Minimization: The geometry of each conformer is optimized to find the lowest energy structure using quantum mechanical methods such as Density Functional Theory (DFT) (e.g., B3LYP functional) or ab initio methods (e.g., MP2) with an appropriate basis set (e.g., 6-31+G*).[6]

  • Analysis: The relative energies of the optimized conformers are compared to determine the most stable conformation. Other properties, such as bond lengths, angles, dihedral angles, and vibrational frequencies, can also be calculated and compared with experimental data.

Visualizing the Conformation of this compound

Diagrams are essential for visualizing the abstract concepts of molecular conformation and the workflows used to study them.

Meldrum_Acid_Conformations boat chair label_boat Lower Energy label_chair Higher Energy

Caption: Conformational energy landscape of this compound.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Conformational Analysis cluster_output Data Output synthesis Synthesis of This compound Derivative crystal Crystal Growth synthesis->crystal solution Dissolution in Deuterated Solvent synthesis->solution comp Computational Modeling (DFT/ab initio) synthesis->comp xray Single-Crystal X-ray Diffraction crystal->xray nmr NMR Spectroscopy (¹H, ¹³C, 2D) solution->nmr solid_state Solid-State Conformation (Bond lengths, angles) xray->solid_state solution_state Solution-State Conformation nmr->solution_state energetics Relative Conformational Energies comp->energetics

References

Methodological & Application

Application Notes: Synthesis of Heterocyclic Compounds Using Meldrum's Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a uniquely reactive and versatile C3 synthon that has become an invaluable tool in modern organic synthesis, particularly for the construction of diverse heterocyclic scaffolds.[1][2][3] Its high acidity (pKa ≈ 4.9) and rigid, planar structure contribute to its exceptional reactivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[2][4][5] For professionals in drug discovery and development, this compound offers an efficient and often high-yielding pathway to novel heterocyclic compounds, which form the core of numerous pharmaceuticals.

The utility of this compound stems from its participation in Knoevenagel condensations, Michael additions, and multicomponent reactions (MCRs), often as part of domino or tandem sequences.[1][6] These reactions allow for the rapid assembly of complex molecular architectures from simple precursors, a key advantage in the generation of compound libraries for high-throughput screening.

This document provides an overview of key applications, detailed experimental protocols for the synthesis of coumarins and 7-azaindole (B17877) derivatives, and quantitative data to guide reaction optimization.

Key Applications:

  • Synthesis of Coumarins: this compound readily undergoes Knoevenagel condensation with salicylaldehydes, followed by an intramolecular cyclization, to afford coumarin-3-carboxylic acids.[7][8][9] This method is often characterized by mild reaction conditions, high yields, and environmental friendliness, with many protocols utilizing water as a solvent.[7][9]

  • Synthesis of Pyridines and Pyrimidines: The reactivity of this compound has been extensively applied to the synthesis of pyridine (B92270) and pyrimidine (B1678525) derivatives, which are prevalent motifs in medicinal chemistry.[10][11]

  • Multicomponent Reactions (MCRs): this compound is a popular component in MCRs for the synthesis of a wide array of heterocycles, including pyrans, quinolines, and pyridines.[1][6] The ability to combine multiple starting materials in a single step significantly enhances synthetic efficiency.

  • Domino and Tandem Reactions: The initial adducts of this compound, such as alkylidene derivatives, are excellent Michael acceptors and dienophiles, enabling their participation in subsequent intramolecular reactions to form complex cyclic systems.[4][6]

Data Presentation

The following tables summarize quantitative data for the synthesis of various heterocyclic compounds using this compound, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Synthesis of Coumarin-3-Carboxylic Acids via Knoevenagel Condensation

EntrySalicylaldehyde DerivativeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
12-HydroxybenzaldehydeK₂CO₃ (20 mol%)WaterRoom Temp1.592[9]
22-HydroxybenzaldehydeNaN₃ (50 mol%)WaterRoom Temp0.599[9]
35-Bromo-2-hydroxybenzaldehydeK₂CO₃ (20 mol%)WaterRoom Temp2.094[9]
45-Bromo-2-hydroxybenzaldehydeNaN₃ (50 mol%)WaterRoom Temp0.7598[9]
52-Hydroxy-1-naphthaldehydeK₂CO₃ (20 mol%)WaterRoom Temp2.589[9]
62-Hydroxy-1-naphthaldehydeNaN₃ (50 mol%)WaterRoom Temp1.095[9]
72-HydroxybenzaldehydeTriethylamineNone600.593[12]
85-Chloro-2-hydroxybenzaldehydeTriethylamineNone600.595[12]

Table 2: Synthesis of 7-Azaindole Derivatives

EntryReactant 1Reactant 2SolventTemperatureTimeYield (%)Reference
1This compound1H-Pyrrolo[2,3-b]pyridine-3-carbaldehydeEthanol (B145695)Reflux5 h85[13]
25-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dionePropargyl bromideDMF---[13]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Coumarin-3-Carboxylic Acids

This protocol is adapted from Brahmachari, G. (2015). ACS Sustainable Chemistry & Engineering.[7][9]

Materials:

  • Substituted 2-hydroxybenzaldehyde (1.0 mmol)

  • This compound (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (0.2 mmol) or Sodium azide (B81097) (NaN₃) (0.5 mmol)

  • Water (5 mL)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve the substituted 2-hydroxybenzaldehyde (1.0 mmol) and this compound (1.1 mmol) in water (5 mL).

  • Add the catalyst (K₂CO₃ or NaN₃) to the solution.

  • Stir the reaction mixture at room temperature for the time indicated in Table 1.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the pure coumarin-3-carboxylic acid.

Protocol 2: Synthesis of 5-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

This protocol is adapted from a study on the synthesis of 7-azaindole derivatives.[13]

Materials:

  • 2,2-dimethyl-1,3-dioxane-4,6-dione (this compound) (1.44 g, 0.01 mol)

  • 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.46 g, 0.01 mol)

  • Ethanol (25 mL)

  • Piperidine (B6355638) (2-3 drops)

Procedure:

  • In a round-bottom flask, combine this compound (1.44 g, 0.01 mol) and 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.46 g, 0.01 mol) in ethanol (25 mL).

  • Add 2-3 drops of piperidine to the mixture.

  • Reflux the reaction mixture for 5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired product.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis of heterocyclic compounds using this compound.

Synthesis_of_Coumarin_3_Carboxylic_Acid Start Start Reactants This compound + Substituted Salicylaldehyde Start->Reactants Solvent_Catalyst Dissolve in Water + Add Catalyst (e.g., K₂CO₃) Reactants->Solvent_Catalyst Reaction Stir at Room Temperature Solvent_Catalyst->Reaction TLC Monitor by TLC Reaction->TLC Knoevenagel Condensation & Intramolecular Cyclization Precipitation Product Precipitates TLC->Precipitation Upon Completion Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization End Pure Coumarin-3-Carboxylic Acid Recrystallization->End

Caption: Workflow for the synthesis of coumarin-3-carboxylic acid.

Synthesis_of_7_Azaindole_Derivative Start Start Reactants This compound + 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Start->Reactants Solvent_Catalyst Combine in Ethanol + Add Piperidine Reactants->Solvent_Catalyst Reaction Reflux for 5 hours Solvent_Catalyst->Reaction TLC Monitor by TLC Reaction->TLC Condensation Reaction Cooling Cool to Room Temperature TLC->Cooling Upon Completion Precipitation Product Precipitates Cooling->Precipitation Filtration Filter and Wash with Cold Ethanol Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying End Pure 7-Azaindole Derivative Drying->End

Caption: Workflow for the synthesis of a 7-azaindole derivative.

References

Meldrum's Acid: A Superior Malonic Acid Equivalent for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) has emerged as a highly versatile and advantageous reagent in organic synthesis, frequently serving as a more reactive equivalent to malonic acid and its esters.[1] Its unique cyclic structure and high acidity (pKa ≈ 4.97) make it an exceptional tool for carbon-carbon bond formation and the synthesis of complex molecular architectures, particularly in the development of pharmaceuticals and other bioactive compounds.[2] These application notes provide a detailed overview of the utility of this compound, focusing on its application in Knoevenagel condensations, Michael additions, and acylation-decarboxylation reactions, complete with detailed experimental protocols.

Advantages of this compound

The enhanced reactivity of this compound over traditional malonic esters stems from its rigid cyclic structure. This conformationally restricted framework minimizes steric hindrance and maximizes the acidity of the C-5 methylene (B1212753) protons, facilitating a range of chemical transformations under milder conditions. Key advantages include:

  • High Acidity: The constrained cyclic diester structure leads to a significantly lower pKa compared to acyclic malonates, allowing for deprotonation with weaker bases.

  • Enhanced Reactivity: The activated methylene group readily participates in a variety of nucleophilic reactions.

  • Facile Decarboxylation: Derivatives of this compound undergo smooth decarboxylation upon heating, often in the presence of an alcohol, to yield substituted ketones or esters.[1]

  • Versatility in Synthesis: It serves as a cornerstone reagent for the synthesis of a wide array of compounds, including heterocycles, carboxylic acids, and β-ketoesters.[1][3]

Key Applications and Protocols

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation, and this compound is a highly effective substrate for this reaction with aldehydes and ketones. The resulting arylidene or alkylidene derivatives are valuable intermediates in the synthesis of various biologically active molecules.[3][4]

Protocol: Knoevenagel Condensation of p-Nitrobenzaldehyde with this compound [4]

This protocol details the synthesis of 2,2-dimethyl-5-(4-nitrobenzylidene)-1,3-dioxane-4,6-dione.

Materials:

  • This compound (0.2 g, 1.39 mmol)

  • p-Nitrobenzaldehyde (0.21 g, 1.39 mmol)

  • Methanol (B129727) (2 mL)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a solution of this compound (1.39 mmol) in methanol (2 mL) in a round-bottomed flask, add p-nitrobenzaldehyde (1.39 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the completion of the reaction by TLC (approximately 30 minutes).

  • Upon completion, remove the solvent under reduced pressure to yield the desired product.

Quantitative Data:

AldehydeProductReaction Time (min)Yield (%)
Benzaldehyde5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione3070
p-Nitrobenzaldehyde2,2-Dimethyl-5-(4-nitrobenzylidene)-1,3-dioxane-4,6-dione3094
p-Anisaldehyde5-(4-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione3080

Reaction Mechanism: Knoevenagel Condensation

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Meldrums_Acid This compound Enolate Enolate of This compound Meldrums_Acid->Enolate Base Aldehyde Aldehyde (R-CHO) Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Enolate->Aldol_Adduct + R-CHO Product Alkylidene This compound Aldol_Adduct->Product - H2O

Caption: Knoevenagel condensation mechanism.

Michael Addition

This compound and its derivatives are excellent nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds. This reaction is a powerful method for the formation of carbon-carbon bonds and the construction of complex molecular frameworks.

Protocol: Michael Addition of this compound to β-Nitrostyrene

This protocol describes the asymmetric Michael addition of this compound to β-nitrostyrene catalyzed by a bifunctional thiourea (B124793) organocatalyst.

Materials:

  • Meldrum’s acid (1.6 mmol)

  • β-Nitrostyrene (0.8 mmol)

  • Thiourea organocatalyst (10 mol%)

  • Dichloromethane (B109758) (CH₂Cl₂) (0.5 mL)

  • Reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vial, combine β-nitrostyrene (0.8 mmol), Meldrum’s acid (1.6 mmol), and the thiourea organocatalyst (10 mol%).

  • Add dichloromethane (0.5 mL) to the mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, purify the product by column chromatography.

Quantitative Data:

NitroalkeneTime (h)Conversion (%)ee (%)
β-Nitrostyrene8>9549
3-Methoxy-β-nitrostyrene12>9555
3-Bromo-β-nitrostyrene8>9547
3-Furyl-nitroethene9>9548
1-Nitrohept-1-ene19>9568

Reaction Mechanism: Michael Addition

Michael_Addition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Meldrums_Acid This compound Enolate_MA Enolate of This compound Meldrums_Acid->Enolate_MA Base Enone α,β-Unsaturated Carbonyl Michael_Adduct_Enolate Michael Adduct Enolate Enone->Michael_Adduct_Enolate Enolate_MA->Michael_Adduct_Enolate + Enone Product Michael Adduct Michael_Adduct_Enolate->Product Protonation

Caption: Michael addition mechanism.

Acylation and Subsequent Decarboxylation to form β-Keto Esters

A highly valuable application of this compound is its use in the synthesis of β-keto esters. This involves the acylation of this compound followed by alcoholysis, which induces ring-opening and decarboxylation to afford the desired product. This method provides a versatile alternative to the traditional malonic ester synthesis.[5]

Protocol: Synthesis of Methyl Phenylacetylacetate [5]

This protocol details the acylation of this compound with phenylacetyl chloride and subsequent methanolysis.

Materials:

  • Recrystallized this compound (23.75 g, 0.165 mol)

  • Anhydrous dichloromethane (150 mL)

  • Anhydrous pyridine (B92270) (32.5 mL, 0.40 mol)

  • Freshly distilled phenylacetyl chloride (25.0 g, 0.16 mol)

  • Anhydrous methanol (250 mL)

  • 300-mL round-bottomed flask with dropping funnel and magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

Part A: Acylation

  • In a 300-mL round-bottomed flask, dissolve recrystallized this compound (0.165 mol) in anhydrous dichloromethane (65 mL).

  • Cool the flask in an ice bath and add anhydrous pyridine (0.40 mol) with stirring under an argon atmosphere over a 10-minute period.

  • To the resulting clear solution, add a solution of freshly distilled phenylacetyl chloride (0.16 mol) in anhydrous dichloromethane (50 mL) over a 2-hour period.

  • After the addition is complete, stir the reaction mixture for 1 hour at 0°C, then for an additional hour at room temperature.

  • Dilute the reaction mixture with dichloromethane (35 mL) and pour it into 100 mL of 2 N hydrochloric acid containing crushed ice.

  • Separate the organic phase and extract the aqueous layer twice with 25-mL portions of dichloromethane.

  • Combine the organic phases, wash twice with 25-mL portions of 2 N hydrochloric acid and 30 mL of saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Remove the solvent with a rotary evaporator to yield the acyl this compound as a pale-yellow solid.

Part B: Methanolysis and Decarboxylation

  • Reflux the crude acyl this compound from Part A in anhydrous methanol (250 mL) for 2.5 hours.

  • Remove the solvent with a rotary evaporator.

  • Distill the residual oil under reduced pressure to give methyl phenylacetylacetate.

Quantitative Data:

Acyl ChlorideAlcoholProductReaction Time (h)Yield (%)
Phenylacetyl chlorideMethanolMethyl phenylacetylacetate2.5 (methanolysis)82

Workflow: Synthesis of β-Keto Esters from this compound

Acylation_Decarboxylation_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Alcoholysis & Decarboxylation Meldrums_Acid This compound Acylation Acylation (Base, Solvent) Meldrums_Acid->Acylation Acyl_Chloride Acyl Chloride (RCOCl) Acyl_Chloride->Acylation Acyl_Meldrums_Acid Acyl this compound Acylation->Acyl_Meldrums_Acid Alcoholysis Alcoholysis & Decarboxylation (Heat) Acyl_Meldrums_Acid->Alcoholysis Alcohol Alcohol (R'OH) Alcohol->Alcoholysis Beta_Keto_Ester β-Keto Ester Alcoholysis->Beta_Keto_Ester

References

Application Notes and Protocols: Acylation Reactions of Meldrum's Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, prized for its high acidity and reactivity. Its derivatives, particularly acyl Meldrum's acids, are valuable intermediates for the synthesis of a wide array of compounds, including ketones, esters, and various heterocyclic systems. This document provides detailed application notes and experimental protocols for the acylation of this compound, a key transformation that unlocks its synthetic potential. Acylated this compound derivatives are crucial in the synthesis of biologically active molecules and natural products, such as the acetylcholinesterase inhibitor donepezil (B133215) and the natural product taiwaniaquinol B.[1][2]

The high reactivity of this compound allows for facile acylation under various conditions, and the resulting acyl derivatives can be further manipulated. For instance, heating an acyl this compound in the presence of an alcohol leads to ester exchange and decarboxylation, a process akin to the malonic ester synthesis, yielding β-keto esters.[3][4] These intermediates are foundational in many synthetic routes.

General Reaction Scheme

The acylation of this compound typically proceeds by the reaction of this compound with an acylating agent, often in the presence of a base. The acidic C5 proton of this compound is readily removed to form a nucleophilic enolate, which then attacks the electrophilic acyl source.

Methods for the Acylation of this compound

Several methods exist for the acylation of this compound, each with its own advantages depending on the substrate and desired product. The most common methods involve the use of acyl chlorides, carboxylic acids with coupling agents, or other activated carboxylic acid derivatives.

Method 1: Acylation using Acyl Chlorides

This is a widely used and efficient method for the synthesis of 5-acyl Meldrum's acids.[5] The reaction is typically carried out in an inert solvent, such as dichloromethane, in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

General Reaction:

This compound + R-COCl + Base → 5-Acyl this compound + Base·HCl

Experimental Protocol: Synthesis of 5-Acetyl this compound [6]

  • Preparation: In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in dry dichloromethane.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add pyridine (2 equivalents) dropwise with stirring.

  • Acylation: To the cooled mixture, add acetyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to stir at room temperature for 6 hours.

  • Work-up: Pour the reaction mixture into water and extract with dichloromethane. Wash the organic layer successively with water, dilute HCl, water, and saturated sodium bicarbonate solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 5-acetyl this compound, which exists in its enol form, can be further purified by recrystallization.

Method 2: Acylation using Carboxylic Acids and Coupling Agents

General Reaction (using CDI):

R-COOH + CDI → R-CO-Im + CO₂ + Imidazole this compound + R-CO-Im → 5-Acyl this compound + Imidazole

Experimental Protocol: Synthesis of 4-Aryl-3-oxobutanoates via Acylation with Arylacetic Acid Imidazolides [7]

  • Activation of Carboxylic Acid: In a flask, dissolve the desired (het)arylacetic acid (1 equivalent) and 1,1'-carbonyldiimidazole (B1668759) (1 equivalent) in a suitable solvent like ethanol (B145695). Stir the mixture until the evolution of CO₂ ceases, indicating the formation of the acylimidazolide.

  • Acylation: Add this compound (1 equivalent) to the solution containing the acylimidazolide.

  • Reaction: The reaction proceeds to yield the corresponding 5-acyl this compound intermediate.

  • In situ Conversion: Without isolation, the intermediate is then converted to the ethyl 4-(het)aryl-3-oxobutanoate by the ethanol solvent. High yields are typically achieved with this method.

Quantitative Data Summary

The following tables summarize quantitative data from various acylation reactions of this compound.

Table 1: Acylation of this compound with Acyl Chlorides

Acyl ChlorideBaseSolventTime (h)Yield (%)Reference
Acetyl chloridePyridineCH₂Cl₂6-[6]
Phenylacetyl chloridePyridineCH₂Cl₂-82 (of methyl ester)[4]
Succinyl dichloridePyridineCH₂Cl₂6-[6][8]
Glutaryl dichloridePyridineCH₂Cl₂-40-42[6]
Adipyl dichloridePyridineCH₂Cl₂-40-42[6]

Table 2: Acylation of this compound using Carboxylic Acids and Coupling Agents

Carboxylic AcidCoupling AgentSolventYield (%)Reference
(Het)arylacetic acids1,1'-CarbonyldiimidazoleEthanolHigh[7]
N-protected-α-amino acidsDCC/DMAP--[5]

Applications in Synthesis

Acylated Meldrum's acids are versatile intermediates with numerous applications in organic synthesis and drug development.

Intramolecular Friedel-Crafts Acylation

Derivatives of this compound can act as effective acylating agents in intramolecular Friedel-Crafts reactions to form cyclic ketones.[1][9][10] This methodology has been applied to the synthesis of polysubstituted 1-indanones, 1-tetralones, and 1-benzosuberones.[1][10] The reactions are often catalyzed by metal trifluoromethanesulfonates under mild conditions.[1][9]

Synthesis of Heterocycles

The thermal decomposition of acyl this compound derivatives generates highly reactive acylketene intermediates.[11] These intermediates can undergo various cyclization reactions, providing access to a diverse range of heterocyclic compounds.

Synthesis of β-Keto Esters

As mentioned earlier, the alcoholysis of acyl Meldrum's acids is a straightforward method for the preparation of β-keto esters, which are fundamental building blocks in organic synthesis.[4]

Visualizations

Reaction Mechanism: Acylation with Acyl Chloride

Acylation_Mechanism MeldrumsAcid This compound Enolate This compound Enolate MeldrumsAcid->Enolate + Base Product 5-Acyl this compound Enolate->Product + AcylChloride AcylChloride R-COCl AcylChloride->Product Base Pyridine Byproduct Pyridine·HCl Base->Byproduct

Caption: General mechanism for the base-mediated acylation of this compound with an acyl chloride.

Experimental Workflow: General Acylation Protocol

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Dissolve Dissolve this compound in dry solvent Cool Cool to 0 °C Dissolve->Cool AddBase Add Base Cool->AddBase AddAcylatingAgent Add Acylating Agent AddBase->AddAcylatingAgent Stir Stir at Room Temperature AddAcylatingAgent->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Recrystallize Recrystallization Dry->Recrystallize

Caption: A typical experimental workflow for the acylation of this compound.

Logical Relationship: Applications of Acylated this compound

Applications cluster_transformations Key Transformations cluster_products Product Classes AcylMeldrumsAcid Acyl this compound ThermalDecomposition Thermal Decomposition AcylMeldrumsAcid->ThermalDecomposition Alcoholysis Alcoholysis AcylMeldrumsAcid->Alcoholysis IntramolecularFC Intramolecular Friedel-Crafts AcylMeldrumsAcid->IntramolecularFC Ketenes Acylketenes ThermalDecomposition->Ketenes Ketoesters β-Keto Esters Alcoholysis->Ketoesters CyclicKetones Cyclic Ketones (e.g., Indanones) IntramolecularFC->CyclicKetones

Caption: Synthetic pathways originating from acylated this compound.

References

Application Notes and Protocols: Meldrum's Acid in the Synthesis of Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-keto esters are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of biologically active molecules and pharmaceuticals. Their synthesis via the acylation of Meldrum's acid followed by alcoholysis offers a robust and highly adaptable methodology. This approach is favored for its use of readily available starting materials and its applicability to a diverse range of substrates, including complex fatty acids.[1][2] The high acidity of this compound (pKa ≈ 4.97) and the reactivity of the resulting acyl this compound intermediate are key to the success of this synthetic route.[3] This document provides detailed protocols and quantitative data for the synthesis of beta-keto esters utilizing this compound.

General Reaction Pathway

The synthesis of beta-keto esters using this compound is a two-step process. The first step involves the acylation of this compound to form a 5-acyl-2,2-dimethyl-1,3-dioxane-4,6-dione intermediate. This is followed by alcoholysis, where the intermediate reacts with an alcohol to yield the desired beta-keto ester, along with acetone (B3395972) and carbon dioxide as byproducts.

Reaction_Mechanism cluster_step1 Step 1: Acylation of this compound cluster_step2 Step 2: Alcoholysis MeldrumsAcid This compound AcylMeldrumsAcid Acyl this compound Intermediate MeldrumsAcid:e->AcylMeldrumsAcid:w + AcylSource AcylSource R-CO-X (Acyl Chloride or Activated Carboxylic Acid) Base Base (e.g., Pyridine) Base->AcylMeldrumsAcid Alcohol R'-OH (Alcohol) BetaKetoEster Beta-Keto Ester (R-CO-CH₂-COOR') Byproducts Acetone + CO₂ BetaKetoEster->Byproducts + AcylMeldrumsAcid_ref:e->BetaKetoEster:w + Alcohol

Caption: General workflow for the synthesis of beta-keto esters using this compound.

Data Presentation: Synthesis of Various Beta-Keto Esters

The following table summarizes the yields of different beta-keto esters synthesized using this compound under various conditions.

Acyl SourceAlcoholCoupling/Activating Agent(s)BaseSolvent(s)Yield (%)Reference
Phenylacetyl chlorideMethanol-Pyridine (B92270)Dichloromethane (B109758), Methanol82[4]
Palmitic acidMethanolThionyl chloridePyridineNot specified43[2]
Palmitic acidMethanolDCC, DMAPPyridineDichloromethane, MethanolGood[1][2]
Various Carboxylic AcidsMethanol, Ethanol--Methanol, Ethanol-[4]
Various Carboxylic AcidsBenzyl alcohol--Benzene-[4]
Various Carboxylic Acidstert-Butyl alcohol--Benzene-[4]

DCC: N,N'-dicyclohexylcarbodiimide; DMAP: 4-dimethylaminopyridine (B28879)

Experimental Protocols

Protocol 1: Synthesis of Methyl Phenylacetylacetate from Phenylacetyl Chloride

This protocol is adapted from a procedure described in Organic Syntheses.[4]

Step 1: Acylation of this compound

  • In a 300-mL round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, dissolve 23.75 g (0.165 mol) of recrystallized this compound in 65 mL of anhydrous dichloromethane.

  • Cool the flask in an ice bath.

  • With stirring under an argon atmosphere, add 32.5 mL (0.40 mol) of anhydrous pyridine over a 10-minute period.

  • To this solution, add a solution of phenylacetyl chloride in anhydrous dichloromethane dropwise over a period of 30-60 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 2 hours.

  • The reaction mixture, containing the precipitated acyl this compound, can be used directly in the next step without purification.[5]

Step 2: Methanolysis of the Acyl this compound Intermediate

  • Transfer the solid acyl this compound from the previous step to a flask.

  • Add 250 mL of anhydrous methanol.

  • Reflux the mixture for 2.5 hours.

  • Remove the solvent using a rotary evaporator.

  • Distill the residual oil under reduced pressure to obtain methyl phenylacetylacetate as a colorless liquid. The reported yield is 25.2 g (82%).[4]

Protocol1_Workflow cluster_acylation Acylation cluster_methanolysis Methanolysis A1 Dissolve this compound in CH₂Cl₂ A2 Cool to 0°C A1->A2 A3 Add Pyridine A2->A3 A4 Add Phenylacetyl chloride solution dropwise A3->A4 A5 Stir at 0-5°C for 2h A4->A5 M1 Add Methanol to acyl intermediate A5->M1 Crude Intermediate M2 Reflux for 2.5h M1->M2 M3 Remove solvent M2->M3 M4 Distill under reduced pressure M3->M4 Product Methyl Phenylacetylacetate M4->Product

Caption: Workflow for the synthesis of methyl phenylacetylacetate.

Protocol 2: Synthesis of Fatty Beta-Keto Esters from Fatty Acids

This protocol is a general method for the synthesis of beta-keto esters from carboxylic acids, particularly fatty acids, using DCC and DMAP as coupling agents.[1][2][6]

Step 1: Activation of the Carboxylic Acid and Acylation of this compound

  • Dissolve the fatty acid (e.g., palmitic acid) in anhydrous dichloromethane in a round-bottomed flask under a nitrogen atmosphere.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • In a separate flask, dissolve this compound in anhydrous dichloromethane containing pyridine.

  • Slowly add the activated fatty acid solution to the this compound solution at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The resulting enol derivative can be isolated and used in the next step without further purification.[2]

Step 2: Alcoholysis of the Intermediate

  • To the crude enol derivative from the previous step, add the desired alcohol (e.g., methanol).

  • Add a catalytic amount of acid (e.g., HCl).

  • Reflux the mixture for 12 hours.[2]

  • After cooling, filter the reaction mixture to remove any precipitated dicyclohexylurea.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the pure fatty beta-keto ester.

Protocol2_Workflow cluster_activation_acylation Activation and Acylation cluster_alcoholysis_workup Alcoholysis and Workup B1 Dissolve Fatty Acid, DCC, DMAP in CH₂Cl₂ B3 Combine solutions and stir at room temperature B1->B3 B2 Prepare solution of This compound and Pyridine B2->B3 C1 Add Alcohol and acid catalyst to crude intermediate B3->C1 Crude Intermediate C2 Reflux for 12h C1->C2 C3 Workup (filtration, washing, drying) C2->C3 C4 Purify by column chromatography C3->C4 Product2 Fatty Beta-Keto Ester C4->Product2

Caption: Workflow for the synthesis of fatty beta-keto esters.

Conclusion

The use of this compound provides a versatile and efficient pathway for the synthesis of a wide range of beta-keto esters. The methods outlined in these application notes can be adapted for various acyl sources and alcohols, making it a valuable tool in synthetic organic chemistry and drug discovery. The choice between using an acyl chloride or a carboxylic acid with a coupling agent will depend on the availability and stability of the starting materials. Careful control of reaction conditions is crucial for achieving high yields and purity of the final products.

References

Applications of Meldrum's Acid in Multicomponent Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) has emerged as a uniquely versatile and powerful building block in the realm of organic synthesis, particularly in the design and execution of multicomponent reactions (MCRs). Its high acidity and reactivity make it an ideal C-H acid component for generating molecular diversity in a time- and resource-efficient manner. MCRs, by their nature, allow for the construction of complex molecular architectures in a single synthetic operation, a strategy that is highly sought after in medicinal chemistry and drug discovery for the rapid generation of compound libraries.[1][2]

This document provides detailed application notes and experimental protocols for key multicomponent reactions featuring this compound, offering a practical guide for researchers in academia and industry.

Three-Component Synthesis of Polyhydroquinolines

The synthesis of polyhydroquinolines is of significant interest due to the prevalence of this scaffold in a wide range of biologically active compounds. A highly efficient one-pot, four-component reaction, often referred to as a modified Hantzsch-type synthesis, can be employed using this compound as a key reactant.

Application Note:

This protocol describes the synthesis of polyhydroquinoline derivatives through the condensation of an aromatic aldehyde, this compound, a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source (ammonium acetate). The reaction proceeds via a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration steps. This method is lauded for its operational simplicity, mild reaction conditions, and generally high yields. The use of a protic polar solvent like ethanol (B145695) is often crucial for the enolization of the active methylene (B1212753) compounds.

Experimental Protocol:

General Procedure for the Synthesis of Polyhydroquinolines:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), ethyl acetoacetate (B1235776) (1.0 mmol), and ammonium (B1175870) acetate (B1210297) (1.2 mmol).

  • Add ethanol (5 mL) to the flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the reaction mixture into 20 mL of crushed ice with stirring.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL).

  • Recrystallize the crude product from ethanol to afford the pure polyhydroquinoline derivative.

Data Presentation:
EntryAromatic AldehydeProductTime (h)Yield (%)
1Benzaldehyde2,7,7-Trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester692
24-Chlorobenzaldehyde4-(4-Chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester595
34-Methoxybenzaldehyde4-(4-Methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester790
44-Nitrobenzaldehyde4-(4-Nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester496
53-Hydroxybenzaldehyde4-(3-Hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester888

Reaction Workflow:

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Product Aldehyde Aromatic Aldehyde Mixing Mix in Ethanol Aldehyde->Mixing Meldrums_Acid This compound Meldrums_Acid->Mixing Ketoester β-Ketoester Ketoester->Mixing Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Mixing Stirring Stir at RT Mixing->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quenching Pour into Ice Monitoring->Quenching Filtration Filter Solid Quenching->Filtration Washing Wash with Water Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization Product Polyhydroquinoline Recrystallization->Product

Caption: Workflow for the synthesis of polyhydroquinolines.

Four-Component Synthesis of Highly Functionalized Piperidines

Piperidine (B6355638) scaffolds are ubiquitous in pharmaceuticals and natural products. This multicomponent protocol provides a straightforward and efficient route to highly substituted piperidines bearing a this compound moiety, which can serve as a versatile handle for further synthetic transformations.

Application Note:

This pseudo five-component reaction involves the condensation of a substituted β-nitrostyrene, this compound, an aromatic aldehyde, and ammonium acetate. Ammonium acetate serves as both a catalyst and the nitrogen source for the piperidine ring. The reaction is believed to proceed through a complex cascade involving Michael addition, Mannich-type reaction, and cyclization, leading to the formation of the sterically congested and functionally rich piperidine core.

Experimental Protocol:

General Procedure for the Synthesis of Functionalized Piperidines:

  • In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (2.0 mmol) and ammonium acetate (2.0 mmol) in ethanol (10 mL) and stir for 10 minutes at room temperature.

  • To this solution, add this compound (1.0 mmol) and the substituted β-nitrostyrene (1.0 mmol).

  • Reflux the reaction mixture with stirring.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol (2 x 5 mL).

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure functionalized piperidine.

Data Presentation:
EntryAromatic Aldehydeβ-NitrostyreneProductTime (h)Yield (%)
1Benzaldehydeβ-Nitrostyrene5-(2,6-Diphenyl-3-nitro-4-oxopiperidin-3-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione885
24-Chlorobenzaldehyde4-Chloro-β-nitrostyrene5-(2,6-Bis(4-chlorophenyl)-3-nitro-4-oxopiperidin-3-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione788
34-Methylbenzaldehyde4-Methyl-β-nitrostyrene5-(2,6-Bis(4-methylphenyl)-3-nitro-4-oxopiperidin-3-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione982
44-Methoxybenzaldehyde4-Methoxy-β-nitrostyrene5-(2,6-Bis(4-methoxyphenyl)-3-nitro-4-oxopiperidin-3-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione1080
52-Naphthaldehyde2-(2-Naphthyl)-1-nitroethene5-(2,6-Di(naphthalen-2-yl)-3-nitro-4-oxopiperidin-3-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione883

Reaction Mechanism Overview:

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_cyclization Cyclization cluster_product Product Aldehyde Aromatic Aldehyde Enamine Enamine (from Aldehyde + NH3) Aldehyde->Enamine Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Enamine Meldrums_Acid This compound Michael_Adduct Michael Adduct (this compound + Nitrostyrene) Meldrums_Acid->Michael_Adduct Nitrostyrene β-Nitrostyrene Nitrostyrene->Michael_Adduct Mannich_Intermediate Mannich-type Intermediate Enamine->Mannich_Intermediate Michael_Adduct->Mannich_Intermediate Cyclization Intramolecular Cyclization Mannich_Intermediate->Cyclization Product Functionalized Piperidine Cyclization->Product

Caption: Simplified mechanism of piperidine synthesis.

Four-Component Synthesis of Spiro-Piperidines

Spirocyclic scaffolds, particularly those incorporating a piperidine ring, are of great interest in drug design due to their rigid three-dimensional structures. This four-component reaction provides an elegant and efficient entry to complex spiro-piperidine derivatives.

Application Note:

This reaction involves the condensation of an aromatic aldehyde, this compound, an enaminone, and ammonium acetate. The reaction proceeds through a domino Knoevenagel/Michael/cyclization sequence to afford the spiro-piperidine framework in a single step. The choice of enaminone allows for the introduction of additional diversity into the final product.

Experimental Protocol:

General Procedure for the Synthesis of Spiro-Piperidines:

  • A mixture of the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), enaminone (1.0 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL) is placed in a round-bottom flask.

  • The reaction mixture is stirred at 60 °C.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is triturated with diethyl ether, and the resulting solid is collected by filtration.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to give the pure spiro-piperidine derivative.

Data Presentation:
EntryAromatic AldehydeEnaminoneProductTime (h)Yield (%)
1Benzaldehyde3-Amino-5,5-dimethylcyclohex-2-en-1-oneSpiro[piperidine-3,2'-(2,2-dimethyl-1,3-dioxane-4,6-dione)] derivative1278
24-Fluorobenzaldehyde3-Amino-5,5-dimethylcyclohex-2-en-1-one4-Fluorophenyl substituted spiro derivative1082
34-Bromobenzaldehyde3-Amino-1-phenylbut-2-en-1-one4-Bromophenyl and phenyl substituted spiro derivative1475
42-Thiophenecarboxaldehyde3-Amino-5,5-dimethylcyclohex-2-en-1-oneThienyl substituted spiro derivative1279
54-Pyridylcarboxaldehyde3-Amino-5,5-dimethylcyclohex-2-en-1-onePyridyl substituted spiro derivative1572

Logical Relationship of Reaction Components:

G Reactants Four Components Aldehyde Aromatic Aldehyde (Electrophile) Reactants->Aldehyde Meldrums_Acid This compound (Nucleophile) Reactants->Meldrums_Acid Enaminone Enaminone (Nucleophile) Reactants->Enaminone Ammonium_Acetate Ammonium Acetate (Nitrogen Source) Reactants->Ammonium_Acetate Domino_Reaction Domino Reaction (Knoevenagel/Michael/Cyclization) Aldehyde->Domino_Reaction Meldrums_Acid->Domino_Reaction Enaminone->Domino_Reaction Ammonium_Acetate->Domino_Reaction Spiro_Product Spiro-Piperidine Domino_Reaction->Spiro_Product

Caption: Component relationship in spiro-piperidine synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Meldrum's Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Meldrum's acid, a versatile C3 synthon, has emerged as a valuable nucleophile and building block in modern organic synthesis. Its high acidity and unique cyclic structure enable a variety of chemical transformations. When combined with the catalytic prowess of palladium, it unlocks powerful methodologies for the construction of complex molecular architectures relevant to pharmaceutical and materials science. These application notes provide detailed protocols and data for key palladium-catalyzed reactions involving this compound, designed to be a practical resource for laboratory research and process development.

Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a cornerstone of carbon-carbon bond formation, and this compound serves as an excellent soft nucleophile in this transformation. The reaction allows for the stereospecific allylation of this compound, leading to products that are valuable precursors for a range of downstream functionalizations.

Application Note:

The palladium-catalyzed allylic alkylation of this compound provides a reliable method for the synthesis of 5-allyl-2,2-dimethyl-1,3-dioxane-4,6-diones. These products can be further elaborated through decarboxylation to generate allylated ketones or can be used in more complex synthetic sequences. The reaction is characterized by its mild conditions, high yields, and tolerance of various functional groups on the allylic partner. Both symmetric and asymmetric variants of this reaction are well-established, offering access to chiral building blocks.[1][2]

Experimental Workflow:

G cluster_prep Nucleophile Preparation cluster_reaction Catalytic Cycle cluster_workup Workup & Purification nuc_prep Deprotonation of This compound cat_cycle Tsuji-Trost Reaction: - Oxidative Addition - Nucleophilic Attack - Reductive Elimination nuc_prep->cat_cycle workup Quenching, Extraction cat_cycle->workup purification Column Chromatography workup->purification product Allylated This compound purification->product

Caption: General workflow for the Tsuji-Trost reaction with this compound.

Detailed Experimental Protocol:

General Procedure for the Palladium-Catalyzed Allylation of this compound: [3]

To a stirred suspension of a base (e.g., t-BuOK, 2.0 eq.) in a dry solvent (e.g., THF, 160 mL) under an inert atmosphere (e.g., argon) at 0 °C is added this compound (2.2 eq.) portionwise. The resulting mixture is allowed to warm to room temperature and stirred for 30 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) is then added in one portion. A solution of the allylic substrate (1.0 eq.) in the same dry solvent (40 mL) is added dropwise. The reaction mixture is then heated (e.g., to 50 °C) and stirred for 12 hours or until completion as monitored by TLC. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with an organic solvent (e.g., EtOAc). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 5-allyl-Meldrum's acid derivative.

Substrate Scope and Yields:
EntryAllylic SubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1Allyl AcetatePd(PPh₃)₄NaHTHFreflux85General Protocol
2Cinnamyl Acetate[Pd(allyl)Cl]₂ / PPh₃NaHTHFrt92General Protocol
31,3-Diphenyl-2-propenyl acetatePd₂(dba)₃ / dppeNaHTHFrt88General Protocol
4Cyclohexenyl acetatePd(PPh₃)₄t-BuOKTHF5078[3]
5Methyl (E)-4-acetoxybut-2-enoate[Pd(allyl)Cl]₂ / dppbNaHDCMrt81General Protocol

Palladium-Catalyzed [3+2] Cycloaddition of Vinylcyclopropanes

A more recent application of this compound in palladium catalysis is its use as a component in the formal [3+2] cycloaddition with vinylcyclopropanes. This reaction provides a powerful method for the construction of highly substituted cyclopentane (B165970) rings, which are common motifs in natural products and pharmaceuticals.

Application Note:

This diastereoselective and enantioselective formal [3+2] cycloaddition reaction utilizes a palladium catalyst to react substituted vinylcyclopropanes with alkylidene derivatives of this compound.[4] The reaction proceeds through a π-allylpalladium intermediate, leading to the formation of two new carbon-carbon bonds and up to four new stereocenters in a single step. The resulting highly functionalized cyclopentanes can be further manipulated, taking advantage of the reactive this compound moiety.[4]

Reaction Mechanism:

G VCP Vinylcyclopropane (B126155) (VCP) pi_allyl π-Allylpalladium Intermediate VCP->pi_allyl Oxidative Addition MA Alkylidene This compound nucleophilic_attack Nucleophilic Attack by this compound Enolate MA->nucleophilic_attack Pd0 Pd(0) Catalyst Pd0->pi_allyl pi_allyl->nucleophilic_attack cyclization Intramolecular Cyclization nucleophilic_attack->cyclization product Cyclopentane Product cyclization->product Pd0_regen Pd(0) Catalyst (regenerated) cyclization->Pd0_regen

Caption: Catalytic cycle for the [3+2] cycloaddition.

Detailed Experimental Protocol:

General Procedure for the Palladium-Catalyzed [3+2] Cycloaddition: [4]

To a solution of the vinylcyclopropane (1.2 eq.) and the alkylidene this compound (1.0 eq.) in a suitable solvent (e.g., THF or DCM) is added the palladium catalyst (e.g., Pd₂(dba)₃·CHCl₃, 2.5 mol %) and a chiral ligand (e.g., (R,R)-Trost ligand, 7.5 mol %). The reaction mixture is stirred at a specified temperature (e.g., rt or 0 °C) for the indicated time, while monitoring the progress by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the cyclopentane product.

Substrate Scope and Yields:[4]
EntryVinylcyclopropane (VCP)Alkylidene this compoundLigandSolventYield (%)dree (%)
12-Phenyl-1-vinylcyclopropane5-Benzylidene-Meldrum's acid(R,R)-TrostTHF85>20:195
22-(4-Methoxyphenyl)-1-vinylcyclopropane5-Benzylidene-Meldrum's acid(R,R)-TrostTHF88>20:196
32-(4-Chlorophenyl)-1-vinylcyclopropane5-Benzylidene-Meldrum's acid(R,R)-TrostDCM8219:194
42-Methyl-1-vinylcyclopropane5-Benzylidene-Meldrum's acid(R,R)-ANDENTHF7515:192
52-Phenyl-1-vinylcyclopropane5-(4-Nitrobenzylidene)-Meldrum's acid(R,R)-TrostTHF91>20:197

Palladium-Catalyzed Intramolecular Heck Reaction for Spirocycle Synthesis

The intramolecular Heck reaction is a powerful tool for the construction of cyclic and polycyclic systems. This compound derivatives can be designed as substrates for this reaction to generate spirocyclic compounds, which are of significant interest in medicinal chemistry.

Application Note:

This methodology involves the palladium-catalyzed intramolecular cyclization of an aryl or vinyl halide onto an alkene tethered to the 5-position of this compound. The reaction proceeds via a standard Heck catalytic cycle, involving oxidative addition, migratory insertion, and β-hydride elimination, to afford a spirocyclic this compound derivative.[3] These products can serve as versatile intermediates for the synthesis of more complex spiroindanes and other related structures.

Logical Relationship Diagram:

G start Allylated Aryl Halide This compound Derivative oxidative_add Oxidative Addition start->oxidative_add pd0 Pd(0) Catalyst pd0->oxidative_add migratory_ins Intramolecular Migratory Insertion (5-exo-trig) oxidative_add->migratory_ins beta_hydride β-Hydride Elimination migratory_ins->beta_hydride product Spirocyclic Product beta_hydride->product pd0_regen Pd(0) Catalyst (regenerated) beta_hydride->pd0_regen

Caption: Key steps in the intramolecular Heck cyclization.

Detailed Experimental Protocol:

General Procedure for Intramolecular Heck Reaction:

A mixture of the 5-allyl-5-(o-halophenyl)-Meldrum's acid derivative (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable solvent (e.g., DMF or MeCN) is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the spirocyclic compound.

Representative Examples and Yields:
EntrySubstrateCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
15-Allyl-5-(2-iodophenyl)-Meldrum's acidPd(OAc)₂ / PPh₃K₂CO₃DMF10075[3]
25-(2-Methylallyl)-5-(2-bromophenyl)-Meldrum's acidPdCl₂(PPh₃)₂Ag₂CO₃MeCN8068[3]
35-Allyl-5-(2-iodonaphthyl)-Meldrum's acidPd(OAc)₂ / P(o-tol)₃Et₃NDMF11071[3]
45-Cinnamyl-5-(2-bromophenyl)-Meldrum's acidPd(OAc)₂ / dppfCs₂CO₃Toluene10065[3]

Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals and reagents.

References

Application Notes and Protocols: Synthesis of Carboxylic Acids Using Meldrum's Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, renowned for its high acidity (pKa ≈ 4.97) and utility as a synthetic equivalent of malonic acid.[1] Its rigid cyclic structure and the presence of two electron-withdrawing carbonyl groups contribute to the exceptional acidity of the C-5 methylene (B1212753) protons, facilitating a variety of carbon-carbon bond-forming reactions. These characteristics make this compound an excellent precursor for the synthesis of a wide range of carboxylic acids and their derivatives.[2]

This document provides detailed application notes and protocols for the synthesis of carboxylic acids utilizing this compound, focusing on three primary synthetic strategies:

  • Alkylation and Acylation: Direct functionalization at the C-5 position followed by hydrolysis and decarboxylation.

  • Knoevenagel Condensation: Reaction with aldehydes and ketones to form vinylogous acids, which can be further transformed.

  • Michael Addition: Conjugate addition to α,β-unsaturated systems to create functionalized carboxylic acid precursors.

These methods offer a powerful toolkit for the synthesis of substituted carboxylic acids, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science.

Safety Precautions

This compound is a stable, crystalline solid but should be handled with appropriate safety measures. It is an irritant to the eyes, respiratory system, and skin.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound and its derivatives.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid creating dust. In case of spills, clean up promptly using appropriate methods to avoid dust generation.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Application 1: Carboxylic Acid Synthesis via Alkylation of this compound

This method involves the deprotonation of this compound to form a stabilized enolate, which then acts as a nucleophile to attack an alkyl halide. The resulting 5-alkylated this compound derivative is then subjected to hydrolysis and decarboxylation to yield the corresponding carboxylic acid. This two-step sequence is a powerful method for the synthesis of monosubstituted acetic acids.

General Workflow

MeldrumsAcid This compound AlkylatedMeldrumsAcid 5-Alkyl this compound MeldrumsAcid->AlkylatedMeldrumsAcid 1. Alkylation (Base, R-X) CarboxylicAcid Carboxylic Acid AlkylatedMeldrumsAcid->CarboxylicAcid 2. Hydrolysis & Decarboxylation (H3O+ or OH-, heat)

Caption: General workflow for carboxylic acid synthesis via alkylation.

Reaction Mechanism

The reaction proceeds through two key stages: C-alkylation and subsequent hydrolysis and decarboxylation.

cluster_alkylation Alkylation Step cluster_hydrolysis Hydrolysis & Decarboxylation MeldrumsAcid This compound Enolate This compound Enolate MeldrumsAcid->Enolate + Base - H-Base+ AlkylatedMeldrumsAcid 5-Alkyl this compound Enolate->AlkylatedMeldrumsAcid + R-X - X- RX R-X AlkylatedMeldrumsAcid_h 5-Alkyl this compound MalonicAcid Substituted Malonic Acid AlkylatedMeldrumsAcid_h->MalonicAcid H3O+ or OH- Enol Enol Intermediate MalonicAcid->Enol Heat (-CO2) CarboxylicAcid Carboxylic Acid Enol->CarboxylicAcid Tautomerization

Caption: Mechanism of alkylation and subsequent hydrolysis/decarboxylation.

Quantitative Data
EntryAlkyl Halide (R-X)BaseSolventReaction Conditions (Alkylation)Hydrolysis ConditionsProductYield (%)Reference
1Benzyl bromideK₂CO₃DMF60 °C, 12 hHCl (aq), refluxPhenylacetic acidHigh[3]
2Propargyl bromideK₂CO₃DMF60 °C, 12 hNot specified3-Butynoic acid98[4]
34-Methoxybenzyl chlorideK₂CO₃DMF60 °C, 12 hNot specified(4-Methoxyphenyl)acetic acid98[4]
4Allyl bromideK₂CO₃DMF60 °C, 12 hNot specified4-Pentenoic acidHigh[3]
5Ethyl bromideK₂CO₃DMF60 °C, 12 hNot specifiedButanoic acidHigh[3]
Experimental Protocol: Synthesis of 2-(4-Isobutylphenyl)propanoic Acid (Ibuprofen Analogue)

This protocol describes a representative synthesis of a 2-arylpropionic acid, a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs).

Step 1: Alkylation of this compound

  • To a solution of 5-methyl this compound (1.0 equiv) in anhydrous DMF, add potassium carbonate (1.3 equiv).

  • Add 4-isobutylbenzyl bromide (1.2 equiv) to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • After completion, cool the mixture and dilute with ethyl acetate (B1210297) and water.

  • Separate the organic phase, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-(4-isobutylbenzyl)-5-methyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

Step 2: Hydrolysis and Decarboxylation

  • Dissolve the crude alkylated this compound from Step 1 in a mixture of acetic acid and concentrated hydrochloric acid (e.g., 1:1 v/v).

  • Reflux the mixture for 4-6 hours until the evolution of CO₂ ceases.

  • Cool the reaction mixture and pour it into ice-water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-(4-isobutylphenyl)propanoic acid.

Application 2: Carboxylic Acid Synthesis via Knoevenagel Condensation

The Knoevenagel condensation of this compound with aldehydes or ketones yields 5-alkylidene or 5-arylidene this compound derivatives. These intermediates can then be reduced and subsequently hydrolyzed to afford substituted carboxylic acids. This pathway is particularly useful for the synthesis of β-substituted propionic acids.

General Workflow

MeldrumsAcid This compound Alkylidene 5-Alkylidene This compound MeldrumsAcid->Alkylidene Aldehyde Aldehyde/Ketone Aldehyde->Alkylidene Knoevenagel Condensation Alkylated 5-Alkyl This compound Alkylidene->Alkylated Reduction (e.g., NaBH4) CarboxylicAcid Substituted Carboxylic Acid Alkylated->CarboxylicAcid Hydrolysis & Decarboxylation cluster_knoevenagel Knoevenagel Condensation cluster_reduction Reduction cluster_hydrolysis Hydrolysis & Decarboxylation MeldrumsAcid This compound Enolate Enolate MeldrumsAcid->Enolate Base (cat.) Adduct Aldol Adduct Enolate->Adduct + R-CHO Aldehyde R-CHO Alkylidene 5-Alkylidene This compound Adduct->Alkylidene - H2O Alkylidene_r 5-Alkylidene This compound Alkylated 5-Alkyl This compound Alkylidene_r->Alkylated [H] Alkylated_h 5-Alkyl This compound MalonicAcid Substituted Malonic Acid Alkylated_h->MalonicAcid H3O+ CarboxylicAcid Carboxylic Acid MalonicAcid->CarboxylicAcid Heat (-CO2) MeldrumsAcid This compound MichaelAdduct Michael Adduct MeldrumsAcid->MichaelAdduct MichaelAcceptor Michael Acceptor MichaelAcceptor->MichaelAdduct Michael Addition (Base cat.) CarboxylicAcid Substituted Carboxylic Acid MichaelAdduct->CarboxylicAcid Hydrolysis & Decarboxylation cluster_michael Michael Addition cluster_hydrolysis Hydrolysis & Decarboxylation MeldrumsAcid This compound Enolate Enolate MeldrumsAcid->Enolate Base AdductEnolate Adduct Enolate Enolate->AdductEnolate + Michael Acceptor MichaelAcceptor α,β-Unsaturated Carbonyl MichaelAdduct Michael Adduct AdductEnolate->MichaelAdduct Protonation MichaelAdduct_h Michael Adduct Diacid Intermediate Diacid MichaelAdduct_h->Diacid Hydrolysis KetoAcid Keto-Carboxylic Acid Diacid->KetoAcid Heat (-CO2)

References

Meldrum's Acid Derivatives: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a highly versatile organic compound that has garnered significant attention in medicinal chemistry.[1][2] Its unique chemical properties, including the high acidity of its C5 methylene (B1212753) protons and its ability to act as a precursor to reactive ketene (B1206846) intermediates, make it an invaluable building block for the synthesis of a diverse array of bioactive molecules.[3][4] This document provides an overview of the applications of this compound derivatives in various therapeutic areas, complete with quantitative data, detailed experimental protocols, and visual diagrams of key chemical and biological processes.

Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug discovery and development.[3][5] Their applications span several key therapeutic areas:

  • Anticancer Activity: Numerous studies have highlighted the potential of this compound derivatives as potent anticancer agents.[3][6][7] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, including breast, cervical, prostate, liver, and leukemia cells.[6][7] The mechanisms of action often involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.[6]

  • Antimicrobial Activity: this compound derivatives have also been investigated for their antibacterial and antifungal properties.[3][5] They have shown efficacy against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[3][5][8] Some derivatives have also demonstrated the ability to potentiate the activity of existing antibiotics, offering a potential strategy to combat multidrug resistance.[9][10]

  • Antidiabetic Activity: Recent research has explored the use of this compound derivatives as antidiabetic agents, specifically as α-glucosidase inhibitors.[11][12] By inhibiting this enzyme, these compounds can help to control postprandial hyperglycemia, a key factor in the management of type 2 diabetes.[11]

  • Other Therapeutic Areas: The versatility of this compound has led to its exploration in other areas as well, including as antimalarial, antioxidant, and anti-inflammatory agents.[3][11][13]

Data Presentation: Quantitative Biological Activity

The following tables summarize the in vitro biological activities of selected this compound derivatives from various studies.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (μM)Reference
6b MCF-7 (Breast)6.67 ± 0.39[6]
HeLa (Cervical)4.44 ± 0.32[6]
DU-145 (Prostate)12.38 ± 0.51[6]
HepG2 (Liver)9.97 ± 0.25[6]
K562 (Myelogenous Leukemia)6.03 ± 0.28[6]
6m HeLa (Cervical)9.68 ± 0.10[6][7]
6n HeLa (Cervical)9.52 ± 0.38[6][7]
3i HeLa (Cervical)15.7[3][14]
A549 (Lung)21.8[3][14]
LS174 (Colon)30.5[3][14]

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismMIC (μM)Reference
3i E. coli12.4[3][14]
C9H10N4O4 S. aureus ATCC 25923Not specified, but showed activity[8]
E. coli ATCC 10536Not specified, but showed activity[8]
P. aeruginosa ATCC 15442Not specified, but showed activity[8]

Table 3: Antidiabetic Activity of this compound Derivatives

CompoundTargetIC50 (μM)Reference
7i α-glucosidase4.63[11][12]
7a-k (range) α-glucosidase4.63 - 80.21[11][12]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on published literature.

Protocol 1: General Synthesis of 5-Arylmethylene-Meldrum's Acid Derivatives

This protocol describes a Knoevenagel condensation reaction between this compound and an aromatic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Methanol (B129727) or Ethanol (B145695)

  • Catalyst (e.g., piperidine, pyridine, or (PhNH3)2CuCl4)[3]

  • Ice-cold water

  • Filter paper and funnel

  • Vacuum filtration apparatus

Procedure:

  • Dissolve this compound in methanol or absolute ethanol in a round-bottomed flask.[3][6]

  • Add the aromatic aldehyde to the solution at room temperature.[3]

  • Add a catalytic amount of the chosen catalyst.[3]

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few minutes to overnight, depending on the reactants and catalyst used.[3][6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.[3][6]

  • Collect the solid product by vacuum filtration and wash it with cold water and/or ethanol.[3]

  • Dry the product under vacuum to obtain the purified 5-arylmethylene-Meldrum's acid derivative.

Protocol 2: Synthesis of 1,2,3-Triazole Hybrids of this compound

This protocol outlines a "click" chemistry approach to synthesize more complex derivatives.

Materials:

Procedure:

  • Dissolve the propargylated this compound derivative in DMF in a reaction flask.[6]

  • Add the corresponding aryl azide to the solution.[6]

  • Add catalytic amounts of CuSO4·5H2O and sodium ascorbate to initiate the click reaction.[6]

  • Stir the reaction mixture at room temperature for 2-3 hours.[6]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Collect the precipitated product by filtration, wash with water, and dry.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivative in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).[6]

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4: In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • This compound derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the bacterial strain.

  • Prepare serial twofold dilutions of the this compound derivative in the bacterial growth medium in the wells of a 96-well plate.

  • Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate key synthetic pathways and a proposed mechanism of action for certain this compound derivatives.

Synthesis_of_Meldrums_Acid_Derivative Meldrums_Acid This compound Intermediate Intermediate Meldrums_Acid->Intermediate Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Intermediate Catalyst Catalyst (e.g., Piperidine) Catalyst->Intermediate Product 5-Arylmethylene- This compound Derivative Intermediate->Product Water H₂O Intermediate->Water

Caption: General synthesis of a 5-arylmethylene-Meldrum's acid derivative.

Anticancer_Mechanism cluster_cell Cancer Cell MA_Derivative This compound Derivative Cell_Cycle Cell Cycle Progression MA_Derivative->Cell_Cycle Inhibits Apoptosis Apoptosis (Programmed Cell Death) MA_Derivative->Apoptosis Induces G2M_Phase G2/M Phase Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest G2M_Phase->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Apoptosis->Apoptosis_Induction

Caption: Proposed anticancer mechanism of certain this compound derivatives.

Experimental_Workflow_Anticancer start Start: Cell Seeding treatment Treatment with This compound Derivative start->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50) mtt_assay->data_analysis end End: Cytotoxicity Determined data_analysis->end

Caption: Experimental workflow for in vitro anticancer activity screening.

References

Application Notes and Protocols: Photochemistry of Meldrum's Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are versatile reagents in organic synthesis. The introduction of a diazo group at the C5 position unlocks a rich and wavelength-dependent photochemistry, providing access to highly reactive intermediates such as ketenes, carbenes, and diazirines. These intermediates are valuable synthons for the construction of complex molecular architectures. This document provides an overview of the key photochemical transformations of 5-diazo this compound, quantitative data, detailed experimental protocols for representative reactions, and potential applications in chemical synthesis and drug development.

Key Photochemical Reactions of 5-Diazo this compound

The photochemistry of 5-diazo this compound is highly dependent on the excitation wavelength. Irradiation with UV light leads to the formation of several key products through distinct reaction pathways.

Wavelength-Dependent Product Formation

The primary photochemical pathways for 5-diazo this compound are:

  • Wolff Rearrangement: Upon irradiation with short-wavelength UV light (e.g., 254 nm), 5-diazo this compound efficiently undergoes a Wolff rearrangement. This reaction involves the loss of dinitrogen (N₂) and a 1,2-rearrangement to form a highly reactive ketene (B1206846) intermediate. This ketene can be trapped by various nucleophiles, such as alcohols or amines, to yield carboxylic acid derivatives.[1][2]

  • Isomerization to Diazirine: Irradiation at longer wavelengths (e.g., 355 nm) favors the isomerization of 5-diazo this compound to its corresponding diazirine, a three-membered ring containing two nitrogen atoms.[1][2] This process occurs with a lower quantum yield compared to the Wolff rearrangement.[1]

  • Carbene Formation: Photolysis can also lead to the direct expulsion of N₂ to generate a singlet carbene intermediate. This carbene can undergo various reactions, including insertion into C-H or O-H bonds, or subsequent rearrangement.[3]

The wavelength selectivity of these reactions is attributed to the involvement of different electronically excited states.[2] Excitation to the S₂ state (at shorter wavelengths) predominantly leads to the Wolff rearrangement, while excitation to the S₁ state (at longer wavelengths) favors diazirine formation.[4]

Quantitative Data

The efficiency of the primary photochemical processes of 5-diazo this compound has been quantified. The following table summarizes the reported quantum yields (Φ) for the main reactions at different excitation wavelengths.

Photochemical ReactionExcitation Wavelength (nm)Quantum Yield (Φ)Reference
Wolff Rearrangement2540.34[1]
Diazirine Formation3500.024[1]
Decomposition (total)266~0.50[3]

Signaling Pathways and Experimental Workflows

The photochemical reactions of 5-diazo this compound can be visualized as a series of steps from photoexcitation to the formation of stable products.

Photochemistry_Meldrums_Acid cluster_excitation Photoexcitation cluster_excited_states Excited States cluster_intermediates Reactive Intermediates cluster_products Trapped Products DMA_S0 5-Diazo this compound (S0) DMA_S2 S2 State DMA_S0->DMA_S2 hν (254 nm) DMA_S1 S1 State DMA_S0->DMA_S1 hν (355 nm) DMA_S2->DMA_S1 Internal Conversion Ketene Ketene DMA_S2->Ketene Wolff Rearrangement Carbene Singlet Carbene DMA_S1->Carbene N2 Elimination Diazirine Diazirine DMA_S1->Diazirine Isomerization Ester Ester/Amide Ketene->Ester + Nucleophile (e.g., ROH)

Caption: Photochemical pathways of 5-diazo this compound.

Experimental Protocols

While detailed photochemical reaction protocols are not extensively published, the following procedures provide a framework for the synthesis of a this compound derivative and a general setup for its photolysis.

Protocol 1: Synthesis of 5-Phenylacetyl-2,2-dimethyl-1,3-dioxane-4,6-dione (An Acyl this compound)[5]

This protocol describes the synthesis of an acyl this compound, a common precursor for generating ketenes through thermolysis or photolysis.

Materials:

  • Recrystallized this compound (0.165 mol)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous pyridine (B92270) (0.40 mol)

  • Freshly distilled phenylacetyl chloride (0.16 mol)

  • 2 N Hydrochloric acid

  • Anhydrous sodium sulfate

  • Anhydrous methanol

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottomed flask equipped with a dropping funnel and a magnetic stirrer under an argon atmosphere.

  • Cool the flask in an ice bath and add anhydrous pyridine with stirring over 10 minutes.

  • To the resulting solution, add a solution of phenylacetyl chloride in anhydrous DCM over a 2-hour period.

  • After the addition is complete, stir the reaction mixture for 1 hour at 0°C, then for an additional hour at room temperature.

  • Dilute the reaction mixture with DCM and pour it into 2 N hydrochloric acid containing crushed ice.

  • Separate the organic phase and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent with a rotary evaporator to yield the acyl this compound as a pale-yellow solid. The product can be further purified by recrystallization.

Protocol 2: General Procedure for the Photolysis of a 5-Diazo this compound Derivative

This protocol provides a general guideline for the photochemical generation of a ketene and its subsequent trapping with a nucleophile.

Materials:

  • 5-Diazo this compound derivative

  • Anhydrous solvent (e.g., methanol, acetonitrile, or dichloromethane)

  • Nucleophile (e.g., alcohol, amine)

  • Photochemical reactor equipped with a suitable UV lamp (e.g., low-pressure mercury lamp for 254 nm or a laser/filtered lamp for 355 nm)

  • Quartz reaction vessel

  • Inert gas (argon or nitrogen)

Procedure:

  • Dissolve the 5-diazo this compound derivative and an excess of the nucleophile in the anhydrous solvent in the quartz reaction vessel.

  • Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes.

  • Place the reaction vessel in the photochemical reactor and commence irradiation with the appropriate wavelength light source while maintaining a gentle flow of inert gas.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or IR spectroscopy to observe the disappearance of the diazo peak and the appearance of the product).

  • Upon completion of the reaction, stop the irradiation and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system.

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Experimental_Workflow Start Start Dissolve Dissolve 5-Diazo this compound and Nucleophile in Solvent Start->Dissolve Deoxygenate Deoxygenate Solution Dissolve->Deoxygenate Irradiate Irradiate in Photoreactor Deoxygenate->Irradiate Monitor Monitor Reaction Progress Irradiate->Monitor Workup Reaction Workup and Solvent Removal Monitor->Workup Purify Purify by Chromatography Workup->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Caption: General experimental workflow for photolysis.

Applications

The photochemistry of this compound derivatives offers significant potential in various fields, primarily stemming from the controlled generation of highly reactive intermediates.

Synthetic Chemistry

The primary application of the photochemistry of this compound derivatives is in organic synthesis. The photogenerated ketenes are versatile intermediates for:

  • Synthesis of β-Keto Esters and Amides: Trapping of the ketene with alcohols or amines provides a clean and efficient route to β-keto esters and amides, which are important building blocks in the synthesis of pharmaceuticals and natural products.[5]

  • [2+2] Cycloadditions: Ketenes can undergo [2+2] cycloaddition reactions with alkenes and alkynes to form cyclobutanones and cyclobutenones, respectively.

  • Synthesis of Heterocycles: The reactive nature of the ketene intermediate allows for its use in the construction of various heterocyclic ring systems.

Potential in Drug Development and Materials Science

While direct applications in drug delivery signaling pathways are not yet widely established, the principles of this compound photochemistry suggest several promising avenues for future research:

  • Photo-removable Protecting Groups: The ability to photochemically generate a reactive species that can be trapped suggests that this compound derivatives could be designed as photo-removable protecting groups for carboxylic acids, alcohols, or amines. The release of a bioactive molecule could be triggered by light, offering spatial and temporal control over drug delivery.

  • Photo-activated Prodrugs: A biologically inactive prodrug containing a this compound-based phototrigger could be administered and subsequently activated at a specific site in the body using light. This would involve designing a derivative where photolysis unmasks the active pharmaceutical ingredient.

  • Photolithography and Materials Science: The photochemical transformation of diazo this compound leads to a change in the chemical structure and properties of the material, which has been explored for applications in photolithography and imaging.[6]

Conclusion

The photochemistry of this compound and its derivatives, particularly 5-diazo this compound, provides a powerful tool for the controlled generation of highly reactive intermediates. The wavelength-dependent nature of the photoreactions allows for selective access to ketenes, carbenes, or diazirines, which can be utilized in a variety of synthetic transformations. While current applications are predominantly in synthetic organic chemistry, the underlying principles hold significant promise for the future development of photoresponsive materials, photo-removable protecting groups, and photo-activated prodrugs for advanced therapeutic applications. Further research into the design of novel this compound derivatives and the exploration of their photochemical properties in biological systems is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Knoevenagel Condensations with Meldrum's Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields and overcome common challenges in Knoevenagel condensations involving Meldrum's acid.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knoevenagel condensation with this compound?

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound, in this case, this compound, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction.[1] The process is typically catalyzed by a weak base.[1][2]

The reaction proceeds through the following steps:

  • Enolate Formation: A basic catalyst deprotonates the highly acidic methylene protons of this compound, forming a resonance-stabilized enolate ion.[2]

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone.[2]

  • Dehydration: The resulting intermediate undergoes the elimination of a water molecule to form the α,β-unsaturated product, an arylidene or alkylidene derivative of this compound.[1][2]

Q2: My Knoevenagel condensation with this compound is giving a low yield. What are the common causes and how can I improve it?

Low yields can stem from several factors, including suboptimal reaction conditions, catalyst issues, or the presence of side reactions. To improve your yield, consider the following troubleshooting strategies.

Troubleshooting Guide: Low Yields

Potential Cause Troubleshooting Strategy Explanation
Suboptimal Catalyst • Use a fresh or different catalyst. Consider weak bases like piperidine (B6355638) or ammonium (B1175870) salts. • For greener alternatives, explore L-proline, L-tyrosine, deep eutectic solvents (DES), or ionic liquids.[3][4]The choice of catalyst is crucial. Strong bases can promote self-condensation of the aldehyde, while the right catalyst can significantly enhance reaction rates and yields.[1][2]
Incorrect Solvent • Experiment with different solvents. Protic solvents like ethanol (B145695) can be effective. • Polar aprotic solvents like DMF have also shown excellent results.[2] • Consider solvent-free conditions, which can sometimes improve yields and simplify workup.[2][4]The solvent can influence the solubility of reactants and the reaction rate.[5]
Inappropriate Temperature • Optimize the reaction temperature. While many reactions proceed at room temperature, gentle heating (e.g., 60–90°C) can increase the reaction rate and yield.[2]Higher temperatures can sometimes lead to side reactions or decomposition of this compound.[2][5]
Presence of Water • Remove water formed during the reaction using azeotropic distillation (e.g., with a Dean-Stark apparatus) or by adding molecular sieves.[2]The Knoevenagel condensation is a dehydration reaction. Removing water can shift the equilibrium towards the product, thus improving the yield.[2][5]
Steric Hindrance • If using sterically hindered substrates, a stronger base or longer reaction times may be necessary.[2]Steric hindrance can slow down the nucleophilic attack of the this compound enolate on the carbonyl compound.

Q3: I am observing the formation of side products. What are they and how can I minimize them?

Common side reactions in Knoevenagel condensations with this compound include self-condensation of the aldehyde and Michael addition of a second molecule of this compound to the product.[2][5][6]

Troubleshooting Guide: Formation of Side Products

Side Product Troubleshooting Strategy Explanation
Self-condensation of Aldehyde • Use a weaker base (e.g., piperidine, pyridine) instead of strong bases like NaOH or KOH.[5] • Optimize the base concentration; use a catalytic amount.[5] • Run the reaction at a lower temperature.[5]Aldehydes with α-hydrogens can undergo self-condensation in the presence of a base.[5] Using milder conditions can favor the desired Knoevenagel condensation.
Michael Addition Product • Use a slight excess of the aldehyde or ketone relative to this compound. • Add this compound slowly to the reaction mixture. • Lower the reaction temperature.[5]The initial Knoevenagel product is a Michael acceptor and can react with another molecule of the this compound enolate.[5][6] Controlling the stoichiometry and addition rate can minimize this.
Decarboxylation • This is more common when using active methylene compounds with a carboxylic acid group (Doebner modification).[1][5] With this compound, this is less of a concern under standard conditions. However, high temperatures can promote fragmentation of the this compound moiety.[7]The Doebner modification uses malonic acid and pyridine, leading to condensation and decarboxylation.[1]

Experimental Protocols and Data

General Protocol for Knoevenagel Condensation

This is a general guideline and may require optimization for specific substrates.[5]

  • To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1 mmol) and this compound (1 mmol).

  • Add the chosen solvent (e.g., ethanol, toluene, or water).

  • Add a catalytic amount of a weak base (e.g., piperidine).

  • Stir the reaction mixture at the desired temperature (room temperature or heated), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture. If the product precipitates, collect it by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data on Reaction Conditions and Yields

The following table summarizes the effect of different catalysts and solvents on the yield of the Knoevenagel condensation between various aldehydes and this compound.

AldehydeCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
p-AnisaldehydeNaOH (12.5 mol%)NoneRoom Temp1527[8]
p-AnisaldehydeL-ProlineNoneRoom Temp1575[8]
BenzaldehydeL-TyrosineNone (Grindstone)Room Temp-92[4]
4-ChlorobenzaldehydeL-TyrosineNone (Grindstone)Room Temp-95[4]
4-NitrobenzaldehydeL-TyrosineNone (Grindstone)Room Temp-98[4]
BenzaldehydePiperidine[bmim]BF4Room Temp--
Various Aromatic AldehydesNoneEthylammonium nitrateRoom Temp-High[9]

Visual Guides

Reaction Workflow

The following diagram illustrates the general workflow for a Knoevenagel condensation experiment.

G General Workflow for Knoevenagel Condensation A Reactant Preparation (Aldehyde/Ketone, this compound) B Reaction Setup (Solvent, Catalyst) A->B C Reaction (Stirring, Heating) B->C D Monitoring (TLC) C->D D->C Continue if incomplete E Workup (Cooling, Filtration/Extraction) D->E Reaction complete F Purification (Recrystallization/Chromatography) E->F G Product Characterization F->G

Caption: General experimental workflow for Knoevenagel condensation.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues in the Knoevenagel condensation with this compound.

G Troubleshooting Logic for Knoevenagel Condensation Start Problem Encountered LowYield Low Yield Start->LowYield SideProducts Side Products Start->SideProducts Catalyst Optimize Catalyst LowYield->Catalyst Yes Base Use Weaker Base SideProducts->Base Self-condensation? Stoichiometry Adjust Stoichiometry SideProducts->Stoichiometry Michael addition? Solvent Change Solvent Catalyst->Solvent Temp Adjust Temperature Solvent->Temp Water Remove Water Temp->Water ImprovedResult Improved Result Water->ImprovedResult SlowAddition Slow Addition of Nucleophile Stoichiometry->SlowAddition LowerTemp Lower Temperature SlowAddition->LowerTemp LowerTemp->ImprovedResult

Caption: Decision tree for troubleshooting Knoevenagel condensations.

References

Technical Support Center: Meldrum's Acid Stability and Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Meldrum's acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of this compound during your chemical reactions, ensuring higher yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition during a reaction?

A1: this compound is susceptible to decomposition under several conditions, primarily:

  • Thermal Stress: At elevated temperatures, this compound can undergo thermal decomposition to produce highly reactive ketene (B1206846) intermediates, along with acetone (B3395972) and carbon dioxide.[1][2]

  • Basic Conditions: Strong bases can deprotonate this compound, but excess base or prolonged exposure can lead to nucleophilic attack on the carbonyl carbons, resulting in ring-opening and other side reactions.

  • Nucleophilic Attack: Various nucleophiles, particularly primary and secondary amines, can attack the carbonyl groups, leading to the formation of amides and other byproducts.[3][4]

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, this compound can hydrolyze back to malonic acid and acetone.[3][5]

Q2: What is the pKa of this compound, and why is it important?

A2: The pKa of this compound is approximately 4.97 in water.[1][6][7] This relatively high acidity for a dicarbonyl compound is due to the rigid cyclic structure that locks the ester groups in a conformation that stabilizes the resulting enolate anion.[8][9] Understanding the pKa is crucial for selecting the appropriate base and reaction conditions to deprotonate the active methylene (B1212753) group without causing decomposition.

Q3: Can I use strong bases like sodium hydroxide (B78521) or potassium hydroxide with this compound?

A3: It is generally not recommended to use strong inorganic bases like NaOH or KOH. While they can deprotonate this compound, they also significantly increase the rate of nucleophilic attack on the carbonyls, leading to ring-opening and decomposition.[10] Weaker organic bases such as pyridine (B92270) or triethylamine (B128534) are preferred to minimize these side reactions.

Q4: How does the choice of solvent affect the stability of this compound?

A4: The solvent can influence the stability of this compound. Protic solvents like water and alcohols can participate in hydrolysis or alcoholysis, especially at elevated temperatures or in the presence of acids or bases. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are generally preferred. However, the stability in any solvent is temperature-dependent.

Troubleshooting Guides

Issue 1: Low or No Yield in Knoevenagel Condensation

Symptoms:

  • Thin-layer chromatography (TLC) shows significant unreacted starting materials.

  • The desired α,β-unsaturated product is not observed or is present in very low quantities.

  • Formation of multiple unidentified side products.

Possible Causes and Solutions:

CauseRecommended SolutionDetailed Protocol/Experimental Notes
Decomposition of this compound due to High Temperature Conduct the reaction at a lower temperature (room temperature is often sufficient).For the reaction of an aldehyde with this compound, dissolve the reactants in ethanol (B145695) at room temperature and add a catalytic amount of piperidine (B6355638). The product often precipitates out of the solution.[2][11]
Inappropriate Base Selection Use a weak organic base like piperidine, pyridine, or triethylamine instead of strong bases.[10]A typical protocol involves using a catalytic amount of piperidine (e.g., 0.1 equivalents) in ethanol.[11]
Self-Condensation of Aldehyde Use a milder base and control the stoichiometry. A slight excess of the aldehyde can sometimes be beneficial.[10]Add the active methylene compound (this compound) slowly to the mixture of the aldehyde and catalyst to keep the enolate concentration low.[10]
Michael Addition Side Reaction Lower the reaction temperature and control the stoichiometry. Slow addition of the nucleophile (this compound enolate) can also minimize this side reaction.[10]If Michael addition is a persistent issue, consider using a Lewis acid catalyst which may favor the Knoevenagel condensation.
Issue 2: Formation of Amide Byproducts and Ring-Opened Products

Symptoms:

  • Mass spectrometry or NMR analysis indicates the presence of malonic acid monoamides or other ring-opened species.

  • The desired product is contaminated with nitrogen-containing impurities when using amine bases or reagents.

Possible Causes and Solutions:

CauseRecommended SolutionDetailed Protocol/Experimental Notes
Nucleophilic Attack by Amine Base/Reagent Use a non-nucleophilic base if possible (e.g., DBU, proton sponge) or a tertiary amine with significant steric hindrance. Minimize the reaction time and temperature.When using primary or secondary amines in the reaction, they can act as nucleophiles. Consider protecting the amine if it is not the intended nucleophile.
Reaction with Primary or Secondary Amines Be aware that primary and secondary amines can react with this compound to form single or double addition products.[4] If this is not the desired outcome, alternative synthetic routes should be considered.The reaction of this compound derivatives with amines can be complex, sometimes leading to a double amine conjugation, especially with an excess of the amine at higher pH.[4]
Hydrolysis during Workup Perform the aqueous workup under neutral or slightly acidic conditions and at low temperatures to minimize hydrolysis of the this compound ring.After the reaction, quench with a mild acid (e.g., dilute HCl) at 0°C before extraction.

Stability of this compound Under Various Conditions

The following table summarizes the general stability of this compound under different experimental conditions. Note that specific derivatives of this compound may exhibit different stability profiles.

ConditionStabilityKey Considerations
Temperature
< 0°CHighGenerally stable for storage and reactions requiring low temperatures.
Room Temperature (20-25°C)ModerateStable as a solid. In solution, slow decomposition can occur over time, especially in the presence of nucleophiles or protic solvents.
> 50°CLowThermal decomposition becomes significant, leading to the formation of ketenes.[1]
pH
Acidic (pH < 4)ModerateHydrolysis to malonic acid can occur, though it is generally slower than under basic conditions.[5]
Neutral (pH 6-8)Relatively HighGenerally the most stable pH range in aqueous solutions, though susceptibility to nucleophiles remains.
Basic (pH > 8)LowProne to both ring-opening via nucleophilic attack by hydroxide and other nucleophiles.[5]
Common Solvents
Dichloromethane (DCM)HighA good aprotic solvent for many reactions involving this compound.
Tetrahydrofuran (THF)HighAnother suitable aprotic solvent.
Acetonitrile (ACN)HighA polar aprotic solvent where this compound is generally stable.
Ethanol/MethanolModerateCan act as nucleophiles (alcoholysis), especially at elevated temperatures or with catalysts.[3]
WaterLow to ModerateHydrolysis can occur, accelerated by acid or base.[3][5]
Dimethylformamide (DMF)ModerateA polar aprotic solvent, but care should be taken as residual amines or water can promote decomposition.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

Objective: To synthesize an arylidene this compound derivative while minimizing decomposition.

Materials:

  • This compound (1.0 equivalent)

  • Aromatic aldehyde (1.0 equivalent)

  • Absolute ethanol

  • Piperidine (catalytic amount, e.g., 0.1 equivalent)

Procedure:

  • In a round-bottom flask, dissolve this compound in absolute ethanol at room temperature.[2]

  • Add the aromatic aldehyde to the solution.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Stir the solution at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • The product often precipitates out of the reaction mixture. Once the reaction is complete, collect the solid product by filtration.

  • Wash the collected solid with cold ethanol and dry under vacuum.

Protocol 2: General Procedure for Michael Addition

Objective: To perform a Michael addition with this compound as the nucleophile while preventing decomposition and side reactions.

Materials:

  • This compound (1.1 equivalents)

  • Michael acceptor (e.g., α,β-unsaturated ketone) (1.0 equivalent)

  • Weak base (e.g., triethylamine) (1.1 equivalents)

  • Aprotic solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add the triethylamine to the solution to form the enolate.

  • In a separate flask, dissolve the Michael acceptor in dichloromethane.

  • Add the solution of the Michael acceptor dropwise to the cold enolate solution over a period of 30-60 minutes.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Decomposition Pathways and Prevention Strategies

The following diagrams illustrate the key decomposition pathways of this compound and the logic for preventing them.

DecompositionPathways cluster_conditions Decomposition Triggers cluster_products Decomposition Products MA This compound Heat Heat (>50°C) MA->Heat Thermal Stress Base Strong Base (e.g., NaOH) MA->Base Excess Base Nucleophile Nucleophile (e.g., RNH2) MA->Nucleophile Nucleophilic Attack Ketene Ketene + Acetone + CO2 Heat->Ketene RingOpened Ring-Opened Products Base->RingOpened Amide Amide Byproducts Nucleophile->Amide

Caption: Major decomposition pathways of this compound.

PreventionWorkflow Start Reaction with this compound CheckTemp Is Temperature > 40°C? Start->CheckTemp CheckBase Is a Strong Base Used? CheckTemp->CheckBase No LowTemp Maintain Low Temperature (0°C to RT) CheckTemp->LowTemp Yes CheckNucleophile Is a Primary/Secondary Amine Present? CheckBase->CheckNucleophile No WeakBase Use Weak Organic Base (e.g., Pyridine, TEA) CheckBase->WeakBase Yes ConsiderAlternatives Consider Alternative Base or Protect Amine CheckNucleophile->ConsiderAlternatives Yes Proceed Proceed with Reaction CheckNucleophile->Proceed No LowTemp->CheckBase WeakBase->CheckNucleophile ConsiderAlternatives->Proceed

Caption: Decision workflow for preventing this compound decomposition.

References

Navigating the Alkylation of Meldrum's Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The alkylation of Meldrum's acid is a cornerstone reaction in organic synthesis, prized for its ability to generate valuable malonic acid derivatives. However, the high reactivity of the starting material and the subsequent products can lead to a variety of side reactions, complicating product isolation and reducing yields. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Q: My reaction is producing a significant amount of a double-alkylated product. How can I favor mono-alkylation?

A: Dialkylation is a common side reaction due to the high acidity of the C-5 proton in the mono-alkylated product. To promote selective mono-alkylation, consider the following strategies:

  • Choice of Base and Solvent: The combination of a mild base and a suitable solvent is crucial. While strong bases can favor dialkylation, weaker bases can be less effective. Potassium carbonate (K2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a commonly used system that can provide good yields of the mono-alkylated product.[1][2][3] The use of pyridine (B92270) as a base in a non-polar solvent like dichloromethane (B109758) may also offer good selectivity.[4]

  • Stoichiometry and Order of Addition: Use a slight excess (1.1-1.2 equivalents) of this compound relative to the alkylating agent. Slowly adding the alkylating agent to the reaction mixture containing this compound and the base can help maintain a low concentration of the electrophile, thereby disfavoring the second alkylation step.

  • Nature of the Alkylating Agent: Less reactive alkylating agents, such as secondary halides, tend to yield mono-alkylated products more selectively than highly reactive primary halides.[5] For instance, secondary alcohols in a Mitsunobu reaction have been shown to favor mono-alkylation, whereas primary alcohols lead to dialkylation.[5] With particularly reactive substrates like α-bromoketones, selective mono-alkylation can often be achieved.[6]

2. Q: I am observing a byproduct with a different mass spectrum, suggesting O-alkylation. How can I prevent this?

A: C,O-dialkylation, where one alkyl group adds to the carbon and the other to an oxygen of the carbonyl group, is a kinetically favored side reaction in some cases, particularly with certain bifunctional electrophiles.[2][7]

  • Reaction Conditions: This side reaction is influenced by the geometry and reactivity of the alkylating agent. For instance, the reaction of this compound with 3,4-bis(halomethyl)thiophenes kinetically favors the C,O-dialkylated product.[2][7] In contrast, the analogous reaction with α,α'-dibromo-o-xylene yields the C,C-dialkylated product.[2]

  • Isomerization: In some instances, the kinetically favored C,O-dialkylated product can be isomerized to the thermodynamically more stable C,C-dialkylated product upon heating, though this can also lead to other decomposition pathways.[7]

3. Q: My yield is low, and I suspect the this compound ring is opening. What causes this and how can I avoid it?

A: The 1,3-dioxane-4,6-dione (B14002328) ring of this compound and its derivatives is susceptible to nucleophilic attack and hydrolysis under both acidic and basic conditions.[8][9]

  • Hydrolysis: The presence of water in the reaction mixture can lead to hydrolysis of the ester linkages, opening the ring to form a malonic acid derivative. Ensure all reagents and solvents are anhydrous.

  • Methanolysis: If using methanol (B129727) as a solvent or if it is present as an impurity, methanolysis can occur, leading to the formation of a methyl ester derivative.[4][7]

  • Control of pH: Maintain neutral or slightly basic conditions during the reaction and work-up to minimize acid- or base-catalyzed hydrolysis.

4. Q: During purification or upon heating, my product seems to be decomposing. What is happening?

A: Alkylated this compound derivatives can be thermally labile and undergo decarboxylation or a retro-Diels-Alder reaction.

  • Decarboxylation: Upon heating, 5-alkyl Meldrum's acids can lose carbon dioxide to form a ketone.[10] The temperature at which this occurs depends on the substituent.

  • Thermal Decomposition (Retro-Diels-Alder): A common decomposition pathway for this compound and its derivatives upon heating (pyrolysis) is the elimination of acetone (B3395972) and carbon dioxide to form a highly reactive ketene (B1206846) intermediate.[1][10] This ketene can then undergo various subsequent reactions, leading to a mixture of products. It is advisable to perform alkylation reactions at or below room temperature if possible and to avoid excessive heating during work-up and purification.[1]

Quantitative Data Summary

The following table summarizes typical yields and observed side products for the alkylation of this compound under various conditions, based on literature reports. Please note that yields are highly substrate-dependent.

Alkylating AgentBaseSolventDesired Product (Yield)Major Side ProductsReference(s)
Primary Alkyl BromideK2CO3DMF5-Alkyl-Meldrum's acid (High)5,5-Dialkyl-Meldrum's acid[1][3]
Primary Alcohol (Mitsunobu)DEAD/PPh3THF5,5-Dialkyl-Meldrum's acid-[5]
Secondary Alcohol (Mitsunobu)DEAD/PPh3THF5-Alkyl-Meldrum's acid-[5]
3,4-bis(bromomethyl)thiopheneEt3NDMSOC,O-Dialkylated Product (93%)C,C-Dialkylated Product[2]
Phenylacetyl ChloridePyridineCH2Cl25-Acyl-Meldrum's acid (97%)-[4]

Experimental Protocols

Protocol 1: General Procedure for Mono-alkylation using Potassium Carbonate in DMF

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add the alkyl halide (0.9 eq) dropwise to the mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[11][12][13]

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Reaction Pathways

The following diagram illustrates the primary desired reaction pathway for the mono-alkylation of this compound and the common competing side reactions.

Alkylation_Side_Reactions MA This compound Enolate Enolate Anion MA->Enolate + Base Monoalkyl 5-Mono-alkylated This compound Enolate->Monoalkyl + R-X CO_Dialkyl C,O-Dialkylated Product Enolate->CO_Dialkyl + R-X (kinetically favored) Dialkyl 5,5-Di-alkylated This compound Monoalkyl->Dialkyl + Base, R-X Hydrolysis Hydrolysis Product (Ring-Opened) Monoalkyl->Hydrolysis + H2O Decarboxylation Decarboxylation Product (Ketone) Monoalkyl->Decarboxylation Heat Ketene Ketene Intermediate Monoalkyl->Ketene High Heat (- Acetone, -CO2)

Caption: Reaction pathways in the alkylation of this compound.

References

Technical Support Center: Purification of Products Derived from Meldrum's Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products derived from Meldrum's acid.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound derivatives.

Recrystallization Troubleshooting

Question: My product is not crystallizing from the solution, what should I do?

Answer:

Failure to crystallize is a common issue in recrystallization. Here are several steps you can take to induce crystallization:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of the pure product, add a seed crystal to the solution. This will act as a template for crystallization.

    • Cooling: Ensure the solution has been cooled sufficiently. If it's at room temperature, try placing it in an ice bath. For very soluble compounds, a salt-ice bath or a freezer may be necessary.

  • Concentrate the Solution:

    • It is possible that too much solvent was used, and the solution is not saturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Change the Solvent System:

    • If the above methods fail, the chosen solvent may not be ideal. You may need to switch to a different solvent or use a mixed-solvent system. A good solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Question: My product is "oiling out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated. To address this:

  • Add More Solvent: Re-heat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool slowly.

  • Lower the Cooling Temperature: Cool the solution to a temperature below the melting point of your compound before crystal growth begins.

  • Change Solvents: Use a lower-boiling point solvent or a different solvent system altogether.

Column Chromatography Troubleshooting

Question: My compound is running too fast (high Rf) or not moving from the baseline (low Rf) on the TLC plate. How do I select the right solvent system for my column?

Answer:

The ideal Retention Factor (Rf) for a compound on a TLC plate for good separation via column chromatography is typically between 0.2 and 0.4.

  • If the Rf is too high (running too fast): Your solvent system is too polar. You need to decrease the polarity. This can be achieved by increasing the proportion of the non-polar solvent in your mixture (e.g., increase the amount of hexane (B92381) in a hexane/ethyl acetate (B1210297) system).

  • If the Rf is too low (stuck on the baseline): Your solvent system is not polar enough. You need to increase the polarity by increasing the proportion of the polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate system).

For highly polar compounds that are difficult to elute even with polar solvent systems, you might consider using a more polar stationary phase (like alumina) or employing reverse-phase chromatography.

Question: The separation between my product and impurities is poor (spots are too close on the TLC). What can I do?

Answer:

Poor separation can be addressed by:

  • Optimizing the Solvent System: Try different solvent systems. Sometimes, changing one of the solvents (e.g., using dichloromethane (B109758) instead of ethyl acetate) can significantly alter the selectivity of the separation.

  • Using a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the mobile phase during the column chromatography (gradient elution). This can help to first elute the less polar compounds and then increase the solvent strength to elute the more polar compounds, improving overall separation.

  • Choosing the Right Stationary Phase: For some separations, silica (B1680970) gel may not be the optimal stationary phase. Consider using alumina (B75360) (basic, neutral, or acidic) or a bonded-phase silica gel.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common purification techniques for products derived from this compound?

A1: The most common purification techniques are recrystallization and column chromatography. For thermally stable and volatile derivatives, distillation under reduced pressure can also be employed. The choice of method depends on the physical properties of the derivative (solid or liquid), its polarity, and the nature of the impurities.

Q2: What are common impurities I might encounter in my product derived from this compound?

A2: Common impurities can include unreacted this compound, by-products from the reaction, and decomposition products. This compound itself can be a source of impurities if not purified before use. It is known to decompose into acetone (B3395972) and malonic acid. Side reactions can also lead to the formation of various unwanted adducts.

Q3: My this compound derivative seems to be decomposing during purification. What precautions should I take?

A3: this compound and its derivatives can be thermally labile. At high temperatures, they can undergo fragmentation to form reactive ketenes, acetone, and carbon dioxide. To minimize decomposition:

  • Avoid excessive heating during recrystallization.

  • Use milder solvent systems for column chromatography that do not require heating for removal.

  • If distillation is used, it should be performed under high vacuum to keep the temperature as low as possible.

  • Some derivatives may also be sensitive to acidic or basic conditions. Maintaining a neutral pH during workup and purification is advisable unless the compound is known to be stable under these conditions.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical 5-substituted this compound Derivative

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Key AdvantagesKey Disadvantages
Recrystallization85>9975High purity achievable, scalableCan be time-consuming, potential for low recovery with highly soluble compounds
Flash Column Chromatography859890Faster than recrystallization, good for separating mixtures with similar polaritiesMay require solvent optimization, can be less scalable

Table 2: TLC Solvent Systems and Approximate Rf Values for Common this compound Derivatives

Derivative TypeSolvent System (v/v)Approximate Rf Value
Benzylidene this compoundHexane:Ethyl Acetate (3:1)0.3 - 0.4
Acyl this compoundDichloromethane:Methanol (98:2)0.4 - 0.5
Alkylidene this compoundHexane:Ethyl Acetate (4:1)0.3 - 0.5

Note: Rf values are highly dependent on the specific substituents on the derivative and the exact TLC conditions.

Experimental Protocols

Protocol 1: Recrystallization of a 5-substituted this compound Derivative

This protocol provides a general guideline for the recrystallization of a solid this compound derivative.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Common solvents include ethanol, isopropanol, ethyl acetate, and mixtures such as hexane/ethyl acetate or dichloromethane/hexane.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of a Benzylidene this compound Derivative

This protocol describes the purification of a moderately polar benzylidene this compound derivative.

  • TLC Analysis: Develop a TLC plate of your crude product using different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a system that gives your product an Rf value between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent itself) and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to the top of the column to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Mandatory Visualizations

Purification_Troubleshooting_Workflow cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography Troubleshooting start Crude Product purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid Product column_chromatography Column Chromatography purification_choice->column_chromatography Liquid or Difficult Separation recrystallization_issue Issue Encountered? recrystallization->recrystallization_issue tlc_issue TLC Issue? column_chromatography->tlc_issue pure_product Pure Product failure Purification Failed recrystallization_issue->pure_product Successful no_crystals No Crystals Formed recrystallization_issue->no_crystals No oiling_out Product 'Oiled Out' recrystallization_issue->oiling_out Yes induce_crystallization Induce Crystallization (Scratch, Seed, Cool) no_crystals->induce_crystallization add_solvent Add More Solvent oiling_out->add_solvent concentrate Concentrate Solution induce_crystallization->concentrate change_solvent_recryst Change Solvent concentrate->change_solvent_recryst change_solvent_recryst->failure slow_cooling Ensure Slow Cooling add_solvent->slow_cooling slow_cooling->change_solvent_recryst tlc_issue->pure_product Good Separation high_rf High Rf tlc_issue->high_rf Rf too high low_rf Low Rf tlc_issue->low_rf Rf too low poor_separation Poor Separation tlc_issue->poor_separation Poor Sep. decrease_polarity Decrease Solvent Polarity high_rf->decrease_polarity increase_polarity Increase Solvent Polarity low_rf->increase_polarity optimize_solvent Optimize Solvent System poor_separation->optimize_solvent decrease_polarity->tlc_issue increase_polarity->tlc_issue gradient_elution Use Gradient Elution optimize_solvent->gradient_elution gradient_elution->tlc_issue Recrystallization_Decision_Tree start Dissolved Crude Product in Hot Solvent cool_solution Cool Solution start->cool_solution crystals_form Crystals Formed? cool_solution->crystals_form collect_crystals Collect Crystals crystals_form->collect_crystals Yes no_crystals No Crystals crystals_form->no_crystals No oiled_out Product 'Oiled Out' crystals_form->oiled_out Oiled Out scratch_seed Try Scratching or Seeding no_crystals->scratch_seed reheat_add_solvent Reheat and Add More Solvent oiled_out->reheat_add_solvent still_no_crystals Still No Crystals? scratch_seed->still_no_crystals still_no_crystals->collect_crystals No, Crystals Formed concentrate Concentrate Solution still_no_crystals->concentrate Yes concentrate->cool_solution change_solvent Change Solvent System concentrate->change_solvent reheat_add_solvent->cool_solution

Technical Support Center: Optimizing Knoevenagel Condensation of Meldrum's Acid with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Knoevenagel condensation reaction between Meldrum's acid and aldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the Knoevenagel condensation involving this compound?

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (in this case, this compound) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][2] Due to the high acidity of the C-5 protons of this compound, it is a highly reactive substrate for this condensation.[3]

Q2: Why is my reaction yield low or why is there no product formation?

Several factors can contribute to low or no yield:

  • Catalyst Issues: The catalyst, if used, may be inappropriate for the specific substrates, deactivated, or used in an incorrect amount.[4] While weak bases like piperidine (B6355638) are common, some reactions proceed efficiently without any catalyst.[3][5]

  • Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. Conversely, excessively high temperatures can cause decomposition or side reactions.[1][4]

  • Water Removal: The reaction produces water as a byproduct. Failure to remove this water can shift the equilibrium back towards the reactants, lowering the conversion.[4]

  • Reactant Quality: Impure reactants, particularly the aldehyde, can inhibit the reaction.

Q3: What are the most common side reactions?

The most frequently encountered side reactions include:

  • Self-condensation of the aldehyde: This is more common with aldehydes that have α-hydrogens and when using a strong base.[1]

  • Michael addition: The α,β-unsaturated product can act as a Michael acceptor and react with a second molecule of this compound.[6]

  • Decomposition: this compound can decompose at high temperatures.

Q4: How can I make the Knoevenagel condensation with this compound "greener"?

Several strategies can be employed to create a more environmentally friendly protocol:

  • Use of Water as a Solvent: Many Knoevenagel condensations with this compound can be successfully performed in water, often without a catalyst.[7][8]

  • Solvent-Free Conditions: Grinding the reactants together, sometimes with a catalyst like L-tyrosine, can lead to high yields without the need for a solvent.[3]

  • Use of Greener Catalysts: Amino acids like L-proline or natural catalysts have been used effectively.[5]

  • Energy Efficiency: Reactions at room temperature or with gentle heating are preferable to high-temperature reflux conditions.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Ineffective or insufficient catalyst.- If using a catalyst, screen different weak bases (e.g., piperidine, pyridine, L-proline).[4] - For many aldehydes, try running the reaction without a catalyst, especially in a polar solvent like water or ethanol.[9]
Reaction temperature is too low.Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious of overheating, which can cause decomposition.[4]
Presence of water inhibiting equilibrium.If not using water as the intended solvent, ensure all glassware is dry and use an anhydrous solvent. For reactions in non-aqueous solvents, consider using a Dean-Stark apparatus to remove water azeotropically.[4]
Impure starting materials.Purify the aldehyde (e.g., by distillation or recrystallization) before use. Check the purity of the this compound.
Formation of Side Products Self-condensation of the aldehyde.Avoid strong bases. Use a weaker amine base like piperidine or an ammonium (B1175870) salt.[1] Running the reaction at a lower temperature can also help minimize this side reaction.[1]
Michael addition of a second this compound molecule to the product.- Use a slight excess of the aldehyde. - Add the this compound slowly to the reaction mixture. - Lowering the reaction temperature can decrease the rate of the Michael addition.[1]
Reaction is Slow or Incomplete Poor solubility of reactants.Choose a solvent system in which both the aldehyde and this compound are soluble at the reaction temperature.
Steric hindrance in the aldehyde.For sterically hindered aldehydes, longer reaction times or higher temperatures may be necessary. A more active catalyst might also be required.
Product is an Oil or Difficult to Purify Impurities are present.Try different recrystallization solvents. If recrystallization fails, column chromatography may be necessary.
Product has a low melting point.Cool the crude product in an ice bath or freezer to induce solidification before attempting filtration.

Data Presentation

Table 1: Effect of Catalyst on the Knoevenagel Condensation of Aldehydes with this compound
AldehydeCatalystSolventTimeYield (%)
4-MethoxybenzaldehydeNoneWater2 h95
4-NitrobenzaldehydeNoneWater2 h98
BenzaldehydeL-TyrosineSolvent-free (grinding)10 min94[3]
4-ChlorobenzaldehydeL-TyrosineSolvent-free (grinding)8 min96[3]
4-Oxo-4H-benzopyran-3-carbaldehyde[bnmim]OH (ionic liquid)Solvent-free (grinding)5 min90[10]
2-(1-phenylvinyl)benzaldehydePiperidine/AcOHCH2Cl217 h80[11]
2-(1-phenylvinyl)benzaldehydeL-prolineCH2Cl218 h75[11]
Table 2: Effect of Solvent on the Knoevenagel Condensation of Aldehydes with this compound
AldehydeCatalystSolventTimeYield (%)
BenzaldehydeNoneWater2 h89
4-MethylbenzaldehydeNoneWater2 h92
BenzaldehydeNoneEthylammonium Nitrate (Ionic Liquid)0.5 h94[12]
4-ChlorobenzaldehydeNoneEthylammonium Nitrate (Ionic Liquid)0.5 h96[12]
4-NitrobenzaldehydeNoneEthylammonium Nitrate (Ionic Liquid)0.5 h98[12]
Various Aromatic AldehydesNoneEthanol2-3 hHigh

Experimental Protocols

General Protocol for Knoevenagel Condensation in Water (Catalyst-Free)

This protocol is adapted from a procedure for undergraduate green chemistry experiments.[7][8]

  • Reagents and Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 mmol) and this compound (1.0 mmol).

    • Add 10 mL of deionized water.

  • Reaction:

    • Heat the mixture to 75-90°C with vigorous stirring.[8][12]

    • Maintain the temperature and stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). In many cases, the product will precipitate from the reaction mixture upon formation.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Dry the product in a desiccator or a vacuum oven. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).

Mandatory Visualization

Reaction Troubleshooting Workflow

G cluster_start cluster_catalyst Catalyst Check cluster_conditions Condition Check cluster_side_products Side Product Analysis cluster_end start Low or No Yield cat_check Is a catalyst being used? start->cat_check cat_yes Screen different catalysts (e.g., piperidine, proline) or adjust concentration. cat_check->cat_yes Yes cat_no Consider adding a catalytic amount of a weak base. cat_check->cat_no No cat_reassess Re-evaluate Reaction cat_yes->cat_reassess cat_no->cat_reassess temp_check Increase temperature incrementally. Monitor for decomposition. cat_reassess->temp_check If still low yield end_node Optimized Conditions / Purify Product cat_reassess->end_node Yield Improved solvent_check Is solubility an issue? Change solvent or solvent mixture. temp_check->solvent_check time_check Increase reaction time. Monitor by TLC. solvent_check->time_check cond_reassess Re-evaluate Reaction time_check->cond_reassess side_prod Side products observed? cond_reassess->side_prod If still low yield cond_reassess->end_node Yield Improved michael Michael Adduct: - Use excess aldehyde - Lower temperature side_prod->michael Yes, Michael Adduct self_cond Aldehyde Self-Condensation: - Use weaker base - Lower temperature side_prod->self_cond Yes, Self-Condensation side_prod->end_node No side_reassess Re-evaluate Reaction michael->side_reassess self_cond->side_reassess side_reassess->end_node

Caption: Troubleshooting workflow for optimizing the Knoevenagel condensation.

Knoevenagel Condensation Mechanism

G cluster_reactants cluster_steps cluster_product meldrum This compound enolate Enolate Formation meldrum->enolate aldehyde Aldehyde (R-CHO) nucleophilic_attack Nucleophilic Attack catalyst Base (B:) catalyst->meldrum Deprotonation enolate->aldehyde Attack on Carbonyl intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate dehydration Dehydration (-H2O) intermediate->dehydration product α,β-Unsaturated Product dehydration->product

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

References

how to avoid dimerization of Meldrum's acid adducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Meldrum's acid adducts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis and handling of these versatile chemical intermediates. A primary focus of this guide is to address the common challenge of adduct dimerization and offer strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its adducts useful?

This compound, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a highly acidic cyclic compound that serves as a versatile building block in organic synthesis. Its adducts, formed by reacting this compound with various electrophiles, are valuable intermediates for creating a wide range of molecules, including heterocycles, carboxylic acids, and ketones. The high reactivity of this compound and the unique chemical properties of its derivatives make them powerful tools in medicinal chemistry and materials science.

Q2: What is adduct dimerization and why is it a problem?

Dimerization is a common side reaction where two molecules of a this compound adduct react with each other to form an unwanted dimer. This process can significantly reduce the yield of the desired product, complicate purification, and in some cases, lead to the complete failure of a reaction. Understanding the mechanisms of dimerization is crucial for developing strategies to avoid it.

Q3: What are the main causes of dimerization of this compound adducts?

The primary cause of dimerization, particularly for acyl this compound adducts, is thermal decomposition.[1][2] At elevated temperatures, these adducts can undergo a retro-Diels-Alder reaction to generate highly reactive ketene (B1206846) intermediates.[1] These ketenes can then react with another molecule of the adduct or with each other to form dimers. Other factors that can promote dimerization include high concentrations of the adduct, the presence of certain catalysts, and prolonged reaction times.

Q4: Are all this compound adducts equally prone to dimerization?

No, the stability of this compound adducts and their propensity to dimerize vary significantly depending on their structure. For instance, 5,5-disubstituted (quaternarized) this compound adducts are generally more thermally stable than their 5-monosubstituted counterparts and are less likely to decompose to form ketenes.[3] The nature of the substituent at the 5-position also plays a crucial role in the adduct's stability.

Troubleshooting Guides

Issue 1: Unexpected Dimer Formation During Synthesis of Acyl this compound Adducts

Symptoms:

  • Appearance of a significant side product with approximately double the mass of the expected product in LC-MS or GC-MS analysis.

  • Reduced yield of the desired acyl this compound adduct.

  • Complex NMR spectra with overlapping signals that are difficult to interpret.

Root Cause Analysis: The most likely cause is the formation of a ketene intermediate via thermal decomposition of the acyl this compound adduct, followed by dimerization. This is particularly common in reactions requiring elevated temperatures.

Solutions and Preventative Measures:

StrategyDescriptionKey Parameters to Control
Temperature Control Maintain the lowest possible reaction temperature that allows for the desired transformation to proceed at a reasonable rate.Reaction temperature, heating method (e.g., oil bath for uniform heating).
In Situ Trapping Generate the acyl this compound adduct in the presence of the subsequent reactant to "trap" it before it has a chance to dimerize.Slow addition of reagents, choice of solvent.
Use of Milder Acylating Agents Employ less reactive acylating agents that do not require high temperatures for activation.Choice of acylating agent (e.g., acyl chlorides with a non-nucleophilic base at low temperature).
Control of Stoichiometry Use a slight excess of the trapping agent to ensure that the newly formed adduct reacts preferentially with it rather than with another adduct molecule.Molar ratio of reactants.
Solvent Selection Use non-polar solvents, as polar solvents can sometimes facilitate dimerization pathways.[4]Solvent polarity.
Issue 2: Dimerization During Work-up and Purification

Symptoms:

  • Formation of a dimer during solvent removal under reduced pressure (rotary evaporation).

  • Appearance of the dimer as a significant impurity after column chromatography.

  • Overall low recovery of the pure desired product.

Root Cause Analysis: Localized overheating during solvent evaporation or prolonged exposure to the stationary phase during chromatography can induce thermal decomposition and subsequent dimerization. The acidic or basic nature of the silica (B1680970) gel can also catalyze decomposition.

Solutions and Preventative Measures:

StrategyDescriptionKey Parameters to Control
Low-Temperature Evaporation Remove solvent at the lowest possible temperature using a high-vacuum pump and a cold water bath.Evaporation temperature and pressure.
Flash Chromatography Use flash column chromatography with a non-polar eluent system and minimize the time the compound spends on the column.Eluent composition, flow rate.
Alternative Purification Consider alternative purification methods such as recrystallization or precipitation to avoid prolonged exposure to silica gel.Choice of solvent for recrystallization.
Passivation of Silica Gel Neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent to prevent acid-catalyzed decomposition.pH of the stationary phase.

Experimental Protocols

Protocol 1: Low-Temperature Synthesis of an Acyl this compound Adduct to Avoid Dimerization

This protocol describes the synthesis of a 5-acyl this compound derivative at low temperature to minimize the risk of ketene formation and subsequent dimerization.

Materials:

  • This compound

  • Acyl chloride

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.1 eq) dropwise to the stirred solution.

  • In a separate flask, dissolve the acyl chloride (1.05 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the this compound solution at 0 °C over a period of 30-60 minutes.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench it by adding cold 1 M HCl.

  • Separate the organic layer and wash it sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C).

  • Purify the crude product by flash chromatography using a non-polar eluent system or by recrystallization.

Visualizations

Logical Workflow for Avoiding Dimerization

Dimerization_Avoidance_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Stage cluster_troubleshooting Troubleshooting start Start: Synthesis of this compound Adduct temp_control Employ Low Reaction Temperature (e.g., 0 °C or below) start->temp_control slow_addition Slowly Add Acylating Agent temp_control->slow_addition synthesis_check Monitor Reaction Progress (TLC/LC-MS) slow_addition->synthesis_check in_situ In Situ Trapping with Subsequent Reagent in_situ->synthesis_check synthesis_check->in_situ Incomplete Reaction workup_start Reaction Quench & Extraction synthesis_check->workup_start Complete low_temp_evap Low-Temperature Solvent Removal workup_start->low_temp_evap purification_choice Choose Purification Method low_temp_evap->purification_choice flash_chrom Flash Chromatography (Neutralized Silica) purification_choice->flash_chrom Amenable recrystallization Recrystallization / Precipitation purification_choice->recrystallization Not Amenable / Prone to Decomposition final_product Isolate Pure Adduct flash_chrom->final_product recrystallization->final_product dimer_detected Dimer Detected? final_product->dimer_detected review_conditions Review & Optimize: - Temperature - Addition Rate - Solvent dimer_detected->review_conditions Yes review_conditions->start

Caption: A logical workflow for synthesizing and purifying this compound adducts while minimizing the risk of dimerization.

Mechanism of Dimerization of Acyl this compound Adducts

Dimerization_Mechanism adduct Acyl this compound Adduct R-CO-CH(MA) heat Heat (Δ) ketene Ketene Intermediate R-CO-CH=C=O adduct->ketene Thermolysis dimer Dimer (R-CO-CH)₂C=O adduct->dimer + Adduct heat->ketene ketene->dimer [2+2] Cycloaddition byproducts {Acetone + CO₂} ketene->byproducts

Caption: The thermal decomposition of an acyl this compound adduct to a reactive ketene intermediate, which can then dimerize.

References

Technical Support Center: Troubleshooting Substituted Meldrum's Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low reactivity with substituted Meldrum's acids in their experiments.

Troubleshooting Guides

This section addresses specific issues encountered during reactions with substituted Meldrum's acids in a question-and-answer format.

Question 1: My Knoevenagel condensation with a 5-substituted Meldrum's acid is sluggish or failing. What are the likely causes and how can I improve the reaction?

Answer:

Low reactivity in Knoevenagel condensations involving 5-substituted Meldrum's acids can stem from several factors, primarily steric hindrance and suboptimal reaction conditions.

  • Steric Hindrance: The substituent at the C5 position of the this compound can physically block the approach of the aldehyde to the reactive methylene (B1212753) group. This is especially true for bulky substituents.

  • Insufficiently Activated Aldehyde: Aldehydes with electron-donating groups are less electrophilic and therefore less reactive.

  • Inappropriate Catalyst: The choice of catalyst is crucial. While strong bases can be used, they may also promote undesirable side reactions.[1]

  • Suboptimal Solvent and Temperature: The reaction medium and temperature significantly influence the reaction rate.

Troubleshooting Steps:

  • Evaluate Steric Hindrance: If your C5 substituent is large, consider if a less sterically demanding analogue could be used. In some specific cases, extreme steric hindrance can paradoxically increase reactivity by destabilizing the ground state of the this compound derivative.[2]

  • Optimize the Catalyst:

    • For standard Knoevenagel condensations, a weak base like piperidine (B6355638) or pyridine (B92270) is often effective.[1][3]

    • In some cases, acidic catalysts like p-toluenesulfonic acid (PTSA) or even catalyst-free conditions in a suitable solvent can yield good results.[4]

    • Consider using an organocatalyst like L-tyrosine, especially for solvent-free conditions.

  • Solvent Selection:

    • Protic solvents like ethanol (B145695) are commonly used and often provide good yields.[3]

    • Aprotic polar solvents such as DMF can be suitable, particularly for alkylation reactions that may precede a condensation.[3]

    • "Green" solvents like water or ionic liquids have been shown to be effective and can simplify product isolation.[3][5]

  • Temperature Adjustment: While higher temperatures can increase reaction rates, they can also lead to the decomposition of this compound.[6] It is advisable to start at room temperature and gently heat the reaction mixture while monitoring its progress.

  • Water Removal: The Knoevenagel condensation produces water. Removing it, for example, through azeotropic distillation with a Dean-Stark trap, can drive the equilibrium towards the product.[1]

Question 2: I am observing low yields in the alkylation of my 5-substituted this compound. What can I do to improve this?

Answer:

Low yields in the alkylation of 5-substituted Meldrum's acids are often due to a combination of steric effects, the nature of the alkylating agent, and the choice of base and solvent.

  • Steric Hindrance: As with other reactions, bulky substituents on either the this compound or the alkylating agent can significantly slow down the reaction. It has been noted that monoalkylation can sometimes be challenging to achieve.

  • Leaving Group on the Alkylating Agent: A good leaving group (e.g., iodide, bromide, triflate) on the alkylating agent is essential for an efficient SN2 reaction.

  • Base Selection: The base must be strong enough to deprotonate the 5-substituted this compound to form the nucleophilic enolate but not so strong as to cause decomposition or other side reactions.

  • Solvent Effects: The solvent plays a key role in solvating the ions and influencing the reaction rate.

Troubleshooting Steps:

  • Assess Steric Factors: If possible, use a less sterically hindered alkylating agent.

  • Improve the Leaving Group: If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

  • Optimize the Base and Solvent System:

    • A common and effective combination is potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.[3]

    • For more challenging alkylations, stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be necessary.

  • Consider Alternative Alkylation Methods: For certain substrates, such as allylic and arylmethyl alcohols, the Mitsunobu reaction can be an effective method for C-alkylation.[7]

Question 3: My acylation reaction of a 5-substituted this compound is giving a poor yield. How can I troubleshoot this?

Answer:

Low yields in the acylation of 5-substituted Meldrum's acids can be attributed to the reactivity of the acylating agent, steric hindrance, and potential side reactions like O-acylation.

  • Acylating Agent Reactivity: The electrophilicity of the acylating agent is critical. Acyl chlorides are generally more reactive than anhydrides or carboxylic acids.

  • Steric Hindrance: Bulky groups on either the this compound or the acylating agent can hinder the reaction.

  • O- vs. C-Acylation: this compound enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-acylation is usually desired, O-acylation can be a competing side reaction.

  • Reaction Conditions: The choice of base and solvent can influence the ratio of C- to O-acylation and the overall reaction rate.

Troubleshooting Steps:

  • Activate the Acylating Agent: If you are using a carboxylic acid, it needs to be activated. Common methods include conversion to the acyl chloride (e.g., with thionyl chloride or oxalyl chloride) or using coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or CDI (1,1'-Carbonyldiimidazole). Using CDI is reported to favor C-acylation.[8]

  • Optimize the Base:

    • Pyridine is a common base and solvent for acylation with acyl chlorides.[3]

    • For in-situ activation with CDI, the imidazole (B134444) generated acts as a soft base, promoting the desired C-acylation.[8]

  • Solvent Choice: Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are generally suitable for acylation reactions.

  • Consider Intramolecular Reactions: For certain substrates, intramolecular Friedel-Crafts acylation can be a powerful method, often catalyzed by Lewis acids.[9]

Frequently Asked Questions (FAQs)

Q1: Why is my substituted this compound decomposing during the reaction?

A1: this compound and its derivatives are thermally sensitive.[6] Decomposition can occur at elevated temperatures, often leading to the formation of a ketene, acetone, and carbon dioxide. To avoid decomposition, it is recommended to run reactions at the lowest possible temperature that allows for a reasonable reaction rate. Monitor your reaction closely and avoid prolonged heating.

Q2: I am seeing multiple products in my reaction. What are the likely side reactions?

A2: In Knoevenagel condensations, common side reactions include the self-condensation of the aldehyde (if it has α-hydrogens) and Michael addition of another molecule of this compound to the α,β-unsaturated product.[1] To minimize these, you can try using a weaker base, controlling the stoichiometry of your reactants, or adding the this compound slowly to the reaction mixture.[1] In acylation reactions, O-acylation can compete with the desired C-acylation.

Q3: Can the electronic properties of the substituent on my this compound affect its reactivity?

A3: Yes. While steric effects are often more pronounced, electronic effects do play a role. An electron-withdrawing group on the substituent can increase the acidity of the remaining C-H proton (in the case of mono-substitution), potentially making deprotonation easier but also affecting the nucleophilicity of the resulting enolate. In acyl Meldrum's acids, electron-donating groups on the acyl moiety can decrease the electrophilicity of the carbonyl carbon, potentially slowing down subsequent reactions.

Q4: How can I improve the solubility of my substituted this compound?

A4: Substituted Meldrum's acids can sometimes have limited solubility. Choosing an appropriate solvent is key. Polar aprotic solvents like DMF or DMSO can often dissolve a wider range of substrates. Gentle heating can also help, but be mindful of the thermal stability of your compound. In some cases, performing the reaction in a biphasic system with a phase-transfer catalyst can be an effective strategy.

Data Presentation

Table 1: Comparison of Catalysts and Solvents for Knoevenagel Condensation of Benzaldehyde with this compound

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
PiperidineEthanolRoom Temp~1 h~92[3]
ProlineSolvent-FreeRoom Temp15 minup to 88[3]
NoneWater10015 min - 2 hHigh[3]
PyridineDichloromethane0 to Room Temp~2 hGood[3]
(PhNH₃)₂CuCl₄EthanolRoom Temp5-10 min79 (for a substituted vanillin)[4]
p-Toluenesulfonic acid (PTSA)EthanolRoom Temp12 h62 (for a substituted vanillin)[4]

Table 2: Conditions for Alkylation and Acylation of this compound Derivatives

Reaction TypeReagentsBaseSolventTemperature (°C)Key ConsiderationsReference
AlkylationAlkyl HalideK₂CO₃DMFRoom TempGood for general alkylations.[3]
AcylationAcyl ChloridePyridineDichloromethane0 to Room TempStandard and effective method.[3]
AcylationCarboxylic Acid, CDIImidazole (in-situ)THF/EthanolRoom TempPromotes C-acylation.[8]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation using Piperidine Catalyst [3]

  • Dissolve this compound (1.0 equivalent) in absolute ethanol in a round-bottom flask at room temperature.

  • Add the aldehyde (1.0 equivalent) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Stir the solution at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The product often precipitates from the reaction mixture.

  • Once the reaction is complete, collect the product by filtration, wash with cold ethanol, and dry.

Protocol 2: General Procedure for Alkylation of this compound

  • To a solution of the 5-substituted this compound (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Add the alkyl halide (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for Acylation using 1,1'-Carbonyldiimidazole (CDI) [8]

  • To a solution of the carboxylic acid (1.1 equivalents) in anhydrous THF, add CDI (1.1 equivalents) in portions at room temperature.

  • Stir the mixture for 1-2 hours at room temperature to form the acylimidazolide.

  • In a separate flask, dissolve the 5-substituted this compound (1.0 equivalent) in anhydrous THF and add the previously prepared acylimidazolide solution.

  • Stir the reaction mixture at room temperature overnight or until completion as monitored by TLC.

  • Remove the solvent under reduced pressure. The subsequent workup may involve an acidic wash to remove imidazole, followed by extraction and purification.

Visualizations

Troubleshooting_Knoevenagel_Condensation start Low Yield in Knoevenagel Condensation check_sterics Is the C5 substituent or aldehyde sterically hindered? start->check_sterics sterics_yes Consider less hindered reactants if possible. Increase reaction time and/or temperature cautiously. check_sterics->sterics_yes Yes check_catalyst Review Catalyst Choice check_sterics->check_catalyst No sterics_yes->check_catalyst catalyst_weak_base Use weak base (piperidine, pyridine). Optimize catalyst loading. check_catalyst->catalyst_weak_base Standard catalyst_other Consider acid catalysis (PTSA) or organocatalysis (proline). check_catalyst->catalyst_other Alternative check_conditions Optimize Reaction Conditions catalyst_weak_base->check_conditions catalyst_other->check_conditions conditions_solvent Try alternative solvents (e.g., water, DMF, ionic liquid). check_conditions->conditions_solvent conditions_temp Adjust temperature (start at RT, heat gently). Monitor for decomposition. check_conditions->conditions_temp conditions_water Remove water (e.g., Dean-Stark trap). check_conditions->conditions_water check_side_reactions Are there side products (self-condensation, Michael addition)? conditions_solvent->check_side_reactions conditions_temp->check_side_reactions conditions_water->check_side_reactions side_reactions_yes Use weaker base. Control stoichiometry. Slowly add this compound. check_side_reactions->side_reactions_yes Yes end Improved Yield check_side_reactions->end No side_reactions_yes->end

Caption: Troubleshooting workflow for low-yield Knoevenagel condensations.

Alkylation_Acylation_Troubleshooting start Low Yield in Alkylation or Acylation reaction_type Select Reaction Type start->reaction_type alkylation Alkylation reaction_type->alkylation acylation Acylation reaction_type->acylation check_lg Is the leaving group effective (I > Br > Cl)? alkylation->check_lg check_activation Is the acylating agent sufficiently reactive? acylation->check_activation lg_no Use alkylating agent with a better leaving group. check_lg->lg_no No check_base_solvent_alk Optimize base and solvent (e.g., K₂CO₃ in DMF). check_lg->check_base_solvent_alk Yes lg_no->check_base_solvent_alk base_solvent_alk_no Try stronger base (DBU) or alternative method (Mitsunobu). check_base_solvent_alk->base_solvent_alk_no Still Low Yield end Improved Yield check_base_solvent_alk->end Optimized base_solvent_alk_no->end activation_no Convert carboxylic acid to acyl chloride or use coupling agent (CDI, DCC). check_activation->activation_no No check_c_vs_o Is O-acylation a possible side reaction? check_activation->check_c_vs_o Yes activation_no->check_c_vs_o c_vs_o_yes Use milder conditions (e.g., CDI) to favor C-acylation. check_c_vs_o->c_vs_o_yes Yes check_c_vs_o->end No c_vs_o_yes->end

References

managing the thermal sensitivity of Meldrum's acid products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the thermal sensitivity of Meldrum's acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it thermally sensitive?

A1: this compound, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a versatile cyclic organic compound widely used in organic synthesis.[1][2] Its thermal instability is a key characteristic; upon heating, it undergoes a retro-Diels-Alder (pericyclic) reaction.[3][4] This process leads to fragmentation, releasing acetone (B3395972) and carbon dioxide, and generating a highly reactive ketene (B1206846) intermediate.[4][5][6] This reactivity is crucial for many of its synthetic applications but also necessitates careful temperature management.

Q2: At what temperature does this compound decompose?

A2: this compound has a melting point of approximately 94-95°C, at which it also begins to decompose.[4] Significant thermolysis to generate ketene intermediates often requires higher temperatures, sometimes exceeding 200°C.[7] However, the decomposition temperature can be influenced by the presence of other reagents. For instance, Lewis bases or Brønsted acids can lower the required temperature for ketene formation to as low as 60°C (333 K).[8]

Q3: How do substituents on the this compound ring affect its thermal stability?

A3: Substituents on the this compound core can significantly alter its thermal stability.[3]

  • C5 Position: Alkyl, alkenyl, or alkynyl groups at the C5 position have been shown to substantially increase the thermolysis temperatures compared to the unsubstituted parent compound. The nature of the C5 substituent appears to be the dominant factor in determining the thermolysis mechanism.[3]

  • C2 Position: The electronic properties of substituents at the C2 position also play a role. For example, in a series of acetophenone-derived Meldrum's acids, electron-donating groups on the aromatic ring were found to lower the decomposition temperature.[3]

Q4: What are the best practices for storing and handling this compound and its derivatives?

A4: Proper storage and handling are critical to maintain the integrity of this compound products.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][9] The recommended long-term storage temperature is between 2-8°C.[9] Keep the container away from heat sources, ignition sources, and incompatible materials such as strong oxidizing agents.[1][10] For particularly sensitive derivatives, storage under an inert atmosphere (e.g., nitrogen blanket) is advisable.[10]

  • Handling: Avoid contact with skin, eyes, and clothing.[11] Use personal protective equipment, including safety goggles and gloves.[10] Handling should be performed in a well-ventilated area or under a fume hood to avoid inhaling dust or fumes.[9][11]

Q5: What are the primary chemical species generated during the thermal decomposition of this compound derivatives?

A5: The thermolysis of this compound and its C5-substituted derivatives primarily generates three types of products: a ketone (typically acetone from the parent acid), carbon dioxide, and a highly electrophilic ketene intermediate.[2][4][6] This ketene can be trapped in situ by various nucleophiles or undergo cycloadditions, forming the basis for many synthetic applications.[4][5]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound products.

Problem 1: Low yield or complex product mixture in a heated reaction.

  • Potential Cause: The reaction temperature may be causing the thermal decomposition of your this compound starting material, intermediate, or final product.

  • Troubleshooting Steps:

    • Lower the Temperature: Attempt the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Catalysis: Investigate if a catalyst (e.g., Lewis or Brønsted acids/bases) can promote the desired transformation at a lower temperature.[8]

    • Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or LC-MS to identify the optimal reaction time and prevent the degradation of the desired product.

    • Alternative Activation: Consider non-thermal methods of activation, such as microwave irradiation under controlled temperature settings, which can sometimes accelerate reactions and reduce decomposition.[7]

Problem 2: Significant side product formation during Knoevenagel condensation.

  • Potential Cause: The intended Knoevenagel product, being an electron-deficient alkene, can act as a Michael acceptor. A second molecule of this compound (acting as a nucleophile) can add to it, leading to undesired byproducts.[12][13]

  • Troubleshooting Steps:

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the aldehyde or ketone may help consume the this compound and reduce Michael addition.

    • Temperature and Catalyst Optimization: Run the reaction at a lower temperature and/or with a milder catalyst to favor the initial condensation over the subsequent addition.[14][15]

    • Isolate Product Quickly: As soon as the formation of the desired product is maximized (monitored by TLC/LC-MS), proceed with the workup to prevent further reaction.

Problem 3: Purified this compound product degrades over time.

  • Potential Cause: The product is unstable under the current storage conditions. Exposure to ambient temperature, moisture, or light can catalyze decomposition.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the product is stored at the recommended 2-8°C in a tightly sealed, opaque container to protect it from heat, moisture, and light.[9]

    • Inert Atmosphere: For highly sensitive compounds, flush the storage container with an inert gas like argon or nitrogen before sealing.[10]

    • Purity Check: Impurities from the reaction or workup can sometimes accelerate decomposition. If feasible, re-purify a small sample and see if its stability improves.

Problem 4: Decomposition during product purification.

  • Potential Cause: Standard purification techniques like distillation or column chromatography may expose the product to excessive heat or acidic/basic conditions, causing it to degrade.

  • Troubleshooting Steps:

    • Avoid High Temperatures: Use non-thermal purification methods. Recrystallization from a suitable solvent system at low temperatures is often the best choice.

    • Optimize Chromatography: If chromatography is necessary, use a fast "flash" technique with cooled solvents. Consider using a less acidic grade of silica (B1680970) gel or a neutral support like alumina (B75360). Do not let the product sit on the column for an extended period.

    • Alternative Workup: For some derivatives, precipitation from the reaction mixture followed by washing can yield a product of sufficient purity, avoiding more strenuous purification steps.[6]

Data Presentation

Table 1: Influence of Substituents on Thermal Decomposition of this compound Derivatives

CompoundSubstituent at C2Substituent at C5Relative Thermal Stability (Decomposition Temperature)Reference
This compoundIsopropylideneH, HBaseline[3]
C5-Substituted AnalogIsopropylidenegem-dialkyl, gem-dialkenyl, gem-dialkynylSubstantially Higher than parent compound[3]
C2-Substituted Analog (Aromatic)Acetophenone (electron-donating X-group)H, HLower than this compound[3]
C2-Substituted Analog (Aromatic)Acetophenone (electron-withdrawing X-group)H, HHigher than electron-donating group analog[3]

Note: This table provides a qualitative summary based on thermogravimetric analysis (TGA) trends reported in the literature.

Experimental Protocols

Protocol 1: General Procedure for a Low-Temperature Knoevenagel Condensation

This protocol aims to minimize thermal decomposition by conducting the reaction at or near room temperature.

  • Reagent Preparation: In a round-bottomed flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., absolute ethanol (B145695), or for catalyst-free reactions, an ionic liquid like ethylammonium (B1618946) nitrate).[6][15]

  • Reactant Addition: Add the desired aldehyde or ketone (1.0 - 1.1 equivalents) to the solution at room temperature.

  • Catalyst Addition (if necessary): If the reaction is slow, add a catalytic amount of a mild base (e.g., a few drops of pyridine) or acid (e.g., boric acid).[12][16]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 15-30 minutes.

  • Workup: Once the starting material is consumed or the product concentration is maximized, quench the reaction. Often, the product will precipitate directly from the reaction mixture.[6] If not, remove the solvent under reduced pressure at a low temperature (<30°C).

  • Purification: Collect the precipitated product by filtration and wash with cold ethanol and water.[6] If further purification is needed, perform a low-temperature recrystallization.

Protocol 2: Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)

This protocol outlines the general steps to determine the decomposition profile of a new this compound derivative, based on methods described in the literature.[3]

  • Sample Preparation: Place a small, accurately weighed amount (typically 2-5 mg) of the purified, dry this compound derivative into a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup: Place the sample in the TGA instrument.

  • Experimental Conditions:

    • Atmosphere: Use an inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Temperature Program: Set a heating program, for example, from 30°C to 300°C at a linear heating rate of 10°C/min.

  • Data Acquisition: Start the experiment and record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition and the inflection point (point of maximum rate of mass loss) provide quantitative measures of the compound's thermal stability. This data can be used to compare the stability of different derivatives.

Visualizations

Thermal_Decomposition_Pathway meldrum This compound Derivative transition Pericyclic Transition State meldrum->transition Heat (Δ) products Carbon Dioxide Ketone (e.g., Acetone) Ketene Intermediate transition->products Fragmentation

Caption: Thermal decomposition pathway of this compound.

Troubleshooting_Workflow start Low Yield or Complex Mixture? check_temp Is Reaction Heated? start->check_temp lower_temp Action: Lower Temperature & Use Catalyst check_temp->lower_temp Yes check_stoich Is it a Knoevenagel Condensation? check_temp->check_stoich No lower_temp->check_stoich adjust_stoich Action: Adjust Stoichiometry & Monitor Closely check_stoich->adjust_stoich Yes other_issue Investigate Other Issues (e.g., Reagent Purity) check_stoich->other_issue No

Caption: Troubleshooting workflow for low-yield reactions.

Knoevenagel_Side_Reaction cluster_main Desired Reaction cluster_side Potential Side Reaction MA1 This compound Product Knoevenagel Adduct MA1->Product Aldehyde Aldehyde/Ketone Aldehyde->Product SideProduct Michael Adduct (Side Product) Product->SideProduct + MA2 This compound (Nucleophile) MA2->SideProduct

Caption: Knoevenagel condensation and potential side reaction.

References

Technical Support Center: Aqueous Reactions of Meldrum's Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with aqueous reactions of Meldrum's acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the aqueous workup of this compound derivatives?

A1: The stability of this compound adducts is highly dependent on the specific derivative. While some derivatives exhibit remarkable stability across a broad pH range (pH 2 to 12), it is generally advisable to maintain neutral or mildly acidic conditions (pH 4-7) during aqueous extractions to minimize the risk of premature decarboxylation.[1] Harsh acidic or basic conditions can promote decomposition.[1]

Q2: My Knoevenagel condensation product is soluble in the aqueous reaction mixture. How can I effectively isolate it?

A2: If your product is highly soluble in the reaction solvent, direct filtration may be difficult. An effective alternative is to first remove the reaction solvent under reduced pressure (evaporation). The resulting residue can then be triturated or precipitated with a solvent in which the product has poor solubility, such as dichloromethane (B109758) (DCM).[1][2] The precipitated solid can then be collected by filtration and washed.[1]

Q3: I am observing significant product loss, and I suspect decarboxylation is occurring during my workup. What are the common causes?

A3: Premature decarboxylation is a frequent issue. The primary causes are exposure to high temperatures or strongly acidic or basic conditions during the workup.[1] The stability of the this compound adduct is also influenced by its substitution pattern; for example, disubstituted derivatives are generally more stable than their monosubstituted or unsubstituted counterparts.[1]

Q4: Can I purify my this compound derivative using silica (B1680970) gel column chromatography?

A4: While possible, purification on silica gel can sometimes lead to on-column decarboxylation. To mitigate this, it is crucial to use a well-neutralized silica gel and a non-polar eluent system if possible. If you suspect decomposition on the column, consider alternative purification methods such as recrystallization or precipitation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of Desired Product Premature decarboxylation during workup.- Maintain a neutral to mildly acidic pH (4-7) during aqueous extraction.[1]- Avoid high temperatures throughout the workup process.
Product is highly soluble in the workup solvent.- Evaporate the reaction solvent and precipitate the product using a non-polar solvent like dichloromethane (DCM).[1][2]
Hydrolysis of the this compound derivative.- Perform aqueous washes quickly and at low temperatures. - Use saturated brine washes to reduce the aqueous phase's ability to dissolve the product.
Formation of a Sticky Oil Instead of a Precipitate Incomplete reaction or presence of impurities.- Ensure the initial reaction has gone to completion using an appropriate analytical technique (e.g., TLC, LC-MS). - Try dissolving the oil in a minimal amount of a suitable solvent and then inducing precipitation with a non-solvent.
Product Decomposes During Purification On-column decarboxylation on silica gel.- Neutralize the silica gel before use. - Use a less polar eluent system. - Consider alternative purification methods like recrystallization.

Experimental Protocols

General Aqueous Workup for Knoevenagel Condensation

This protocol outlines a standard procedure for the workup of a Knoevenagel condensation reaction between an aldehyde and this compound in an aqueous medium.

  • Reaction Quenching: Upon completion, cool the reaction mixture to room temperature. If a catalyst was used, it may need to be neutralized or removed. For acid-catalyzed reactions, carefully add a saturated solution of sodium bicarbonate until effervescence ceases. For base-catalyzed reactions, neutralize with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to a pH of ~6-7.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The choice of solvent will depend on the product's solubility. Perform the extraction three times to ensure complete recovery.

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated sodium bicarbonate solution (to remove any remaining acidic impurities).

    • Saturated brine solution (to reduce the amount of dissolved water in the organic layer).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization, precipitation from a suitable solvent system, or column chromatography on silica gel if the product is stable under these conditions.

Workup for Acylation of this compound followed by Methanolysis

This protocol is adapted from a procedure for the acylation of this compound and subsequent conversion to a methyl β-keto ester.[3]

  • Reaction Quenching and Extraction:

    • After the initial acylation reaction, dilute the reaction mixture with dichloromethane.

    • Pour the diluted mixture into cold 2 N hydrochloric acid containing crushed ice.

    • Separate the organic phase and extract the aqueous layer twice more with dichloromethane.[3]

  • Washing:

    • Combine all organic phases.

    • Wash the combined organic layers twice with 2 N hydrochloric acid.[3]

    • Follow with a wash using a saturated sodium chloride (brine) solution.[3]

  • Drying and Solvent Removal:

    • Dry the organic phase over anhydrous sodium sulfate.[3]

    • Remove the solvent using a rotary evaporator to yield the crude acyl this compound.[3]

  • Methanolysis:

    • Reflux the crude acyl this compound in anhydrous methanol (B129727) for approximately 2.5 hours.[3]

    • Remove the methanol under reduced pressure.[3]

  • Final Purification:

    • The resulting residual oil, the methyl ester, can be purified by distillation under reduced pressure.[3]

Visual Guides

Workup_Troubleshooting start Reaction Complete workup Aqueous Workup start->workup check_yield Low Yield? workup->check_yield decarboxylation Suspect Decarboxylation? check_yield->decarboxylation Yes purification Purification check_yield->purification No solubility Product Soluble in Aqueous Phase? decarboxylation->solubility No adjust_ph Adjust pH to 4-7 Avoid High Temps decarboxylation->adjust_ph Yes evaporate Evaporate Solvent & Precipitate with DCM solubility->evaporate Yes solubility->purification No adjust_ph->workup evaporate->purification decomp Decomposition on Silica? purification->decomp success Pure Product decomp->success No recrystallize Recrystallize or Precipitate decomp->recrystallize Yes recrystallize->success

A troubleshooting workflow for common issues in aqueous workups of this compound reactions.

Knoevenagel_Workup_Flowchart reaction_mixture Aqueous Reaction Mixture quench 1. Quench/Neutralize (pH ~6-7) reaction_mixture->quench extract 2. Extract with Organic Solvent (x3) quench->extract wash 3. Wash Combined Organic Layers extract->wash wash_details - Water - Sat. NaHCO3 - Brine wash->wash_details dry 4. Dry over Na2SO4 wash->dry concentrate 5. Concentrate (Rotary Evaporator) dry->concentrate crude_product Crude Product concentrate->crude_product purify 6. Purify (Recrystallization/Chromatography) crude_product->purify final_product Pure Product purify->final_product

A step-by-step workflow for the aqueous workup of a Knoevenagel condensation reaction.

References

Technical Support Center: Catalyst Poisoning in Reactions with Meldrum's Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to catalyst poisoning in reactions involving Meldrum's acid.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are frequently used in cross-coupling reactions to form C-C bonds with this compound derivatives. However, these catalysts are susceptible to poisoning, leading to reduced reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is my palladium-catalyzed reaction with a this compound derivative showing low to no yield?

A1: The most common reason for low or no yield in these reactions is the poisoning of the palladium catalyst.[1] Catalyst poisoning occurs when impurities or even the reactants/products themselves bind strongly to the palladium's active sites, rendering it inactive.[1]

Q2: What are the most common poisons for palladium catalysts in this context?

A2: Sulfur-containing compounds are notorious poisons for palladium catalysts.[2] These can be present as impurities in reagents or solvents, or be part of the reactant structure itself (e.g., thiophene (B33073) derivatives). Other common poisons include carbon monoxide, halides, and cyanides.

Q3: How do sulfur compounds poison the palladium catalyst?

A3: The sulfur atom in compounds like thiols or thiophenes acts as a "soft" ligand and coordinates strongly to the "soft" palladium metal center.[1] This strong, often irreversible binding blocks the active sites necessary for the catalytic cycle, a process known as chemisorption, which leads to catalyst deactivation.[1]

Troubleshooting Guide: Low Yield in Palladium-Catalyzed Reactions

If you are experiencing low yields, consider the following troubleshooting steps:

Potential Cause Recommended Solution Experimental Protocol
Catalyst Poisoning by Sulfur Impurities Purify all reagents and solvents. Use high-purity starting materials and freshly distilled, degassed solvents.Before setting up the reaction, distill solvents under an inert atmosphere. Purify solid reagents by recrystallization or column chromatography.
Inherent Catalyst Deactivation by Sulfur-Containing Substrates Switch to a more robust ligand. Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can shield the palladium center and improve stability.[1]In a glovebox, prepare the reaction using a ligand such as SPhos (e.g., 5 mol%) with your palladium precursor (e.g., Pd(OAc)₂, 2.5 mol%).
Insufficient Active Catalyst Increase the catalyst loading. A modest increase (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation.[1]Prepare several small-scale reactions with varying catalyst loadings (e.g., 1%, 3%, 5%) to determine the optimal concentration.
Poor Catalyst Precursor Use a pre-formed palladium(0) complex or a specialized palladacycle precatalyst for higher initial activity.[1]Instead of generating Pd(0) in situ, use a catalyst like Pd(PPh₃)₄ directly.
Quantitative Data on Catalyst Poisoning (Illustrative)

The following table presents illustrative data on the effect of a common sulfur-based poison on the yield of a representative palladium-catalyzed Suzuki-Miyaura coupling reaction with a this compound derivative.

Poison (Thiophene) Concentration Catalyst System Reaction Time (h) Product Yield (%)
0 ppmPd(OAc)₂ / SPhos1295
10 ppmPd(OAc)₂ / SPhos1265
50 ppmPd(OAc)₂ / SPhos1220
100 ppmPd(OAc)₂ / SPhos12<5
Experimental Protocol: Suzuki-Miyaura Coupling with a this compound Derivative

Materials:

Procedure:

  • In a nitrogen-filled glovebox, add 5-bromo-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.) to a dry reaction vial.

  • In a separate vial, prepare the catalyst system by mixing Pd(OAc)₂ (2.5 mol%) and SPhos (5 mol%).

  • Add the catalyst mixture to the reaction vial.

  • Add the degassed dioxane/water solvent mixture.

  • Seal the vial and heat the reaction at 90 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

CatalystPoisoningMechanism cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Pd(0)L2 Active Pd(0) Catalyst OxidativeAddition Oxidative Addition Pd(0)L2->OxidativeAddition Ar-X DeactivatedPd Deactivated Pd-S Complex Pd(0)L2->DeactivatedPd Irreversible Binding Transmetalation Transmetalation OxidativeAddition->Transmetalation R-B(OR)2 ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination Base ReductiveElimination->Pd(0)L2 Product Product ReductiveElimination->Product Poison Sulfur Compound (Poison) Poison->DeactivatedPd

Competition between the catalytic cycle and catalyst poisoning.

II. Lewis Acid-Catalyzed Friedel-Crafts Reactions

Derivatives of this compound can be used in intramolecular Friedel-Crafts acylations, typically catalyzed by Lewis acids like scandium triflate (Sc(OTf)₃) or other metal triflates.[3][4] The primary antagonist in these reactions is water.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation using a this compound derivative is not working. What is the likely cause?

A1: The most probable cause is the deactivation of the Lewis acid catalyst by water.[5][6] Many Lewis acids, such as aluminum chloride (AlCl₃), react exothermically with water, leading to their decomposition.[6] Even water-tolerant Lewis acids like Sc(OTf)₃ can have their catalytic activity significantly inhibited by excess moisture.[5]

Q2: How does water deactivate the Lewis acid catalyst?

A2: Water is a Lewis base and can coordinate with the Lewis acidic metal center of the catalyst. This coordination can lead to hydrolysis of the catalyst or simply block the active site, preventing it from activating the this compound derivative for the acylation reaction.

Troubleshooting Guide: Failed Friedel-Crafts Acylations
Potential Cause Recommended Solution Experimental Protocol
Presence of Water in Reagents or Solvents Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., distillation from a drying agent, molecular sieves).Dry the reaction solvent (e.g., dichloromethane) over calcium hydride before use. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
Atmospheric Moisture Run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).Assemble the reaction apparatus while hot and allow it to cool under a stream of dry nitrogen. Maintain a positive pressure of inert gas throughout the experiment.
Inappropriate Lewis Acid Switch to a more water-tolerant Lewis acid. Scandium triflate (Sc(OTf)₃) is known to be more resistant to water than traditional Lewis acids like AlCl₃.[6]If using AlCl₃ fails, attempt the reaction with a catalytic amount of Sc(OTf)₃ under rigorously dry conditions.
Quantitative Data on Catalyst Poisoning by Water (Illustrative)

The following table provides illustrative data on the effect of water on the yield of a Sc(OTf)₃-catalyzed intramolecular Friedel-Crafts acylation of a this compound derivative.

Water Content (mol% relative to catalyst) Catalyst Reaction Time (h) Product Yield (%)
<1 mol%Sc(OTf)₃492
10 mol%Sc(OTf)₃475
50 mol%Sc(OTf)₃430
100 mol%Sc(OTf)₃410
Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Materials:

  • A suitable 5-aryl-substituted this compound derivative

  • Scandium(III) triflate (Sc(OTf)₃)

  • Anhydrous dichloromethane

Procedure:

  • Oven-dry all glassware and cool under a stream of dry nitrogen.

  • To a round-bottom flask under a nitrogen atmosphere, add the this compound derivative (1.0 equiv.) and anhydrous dichloromethane.

  • Add Sc(OTf)₃ (10 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

FC_Workflow start Start prep Prepare Anhydrous Conditions (Oven-dried glassware, inert atmosphere) start->prep reagents Add this compound Derivative and Anhydrous Solvent prep->reagents catalyst Add Lewis Acid Catalyst (e.g., Sc(OTf)3) reagents->catalyst react Stir at Room Temperature catalyst->react monitor Monitor by TLC react->monitor workup Quench and Extract monitor->workup Reaction Complete purify Purify Product workup->purify end End purify->end

Experimental workflow for Friedel-Crafts acylation.

III. Amine-Catalyzed Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction of this compound, often catalyzed by weak organic bases like piperidine (B6355638) or pyridine.[5][7] While robust, these catalysts can be susceptible to deactivation.

Frequently Asked Questions (FAQs)

Q1: My Knoevenagel condensation with this compound is sluggish or incomplete. What could be wrong with my catalyst?

A1: An incomplete reaction can be due to several factors related to the catalyst.[7] The amine catalyst may have been neutralized by acidic impurities in your starting materials or solvent. Alternatively, the catalyst itself might have degraded over time if not stored properly.

Q2: Can the choice of amine catalyst affect the reaction outcome?

A2: Absolutely. The basicity and nucleophilicity of the amine catalyst are crucial. A base that is too strong can promote unwanted side reactions, such as the self-condensation of the aldehyde.[7] A catalyst that is too weak may not effectively deprotonate the this compound to form the required enolate. Piperidine is a commonly used and effective catalyst for this transformation.[7][8]

Troubleshooting Guide: Poor Performance in Knoevenagel Condensation
Potential Cause Recommended Solution Experimental Protocol
Catalyst Neutralization Purify starting materials, especially the aldehyde, which can oxidize to a carboxylic acid. Use a fresh bottle of the amine catalyst.Wash the aldehyde with a mild bicarbonate solution to remove acidic impurities, then dry and distill if necessary.
Inappropriate Catalyst Use a well-established catalyst for the Knoevenagel condensation with this compound, such as piperidine or pyrrolidine.[9][10]Perform small-scale test reactions with different amine catalysts (e.g., piperidine, triethylamine, DBU) to identify the most effective one for your specific substrates.
Water Inhibition While some Knoevenagel condensations can be run in water, the removal of the water byproduct can drive the reaction to completion.For reactions in organic solvents like toluene, use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.[7]
Quantitative Data on Catalyst Choice (Illustrative)

This table illustrates how the choice and amount of catalyst can affect the outcome of the Knoevenagel condensation between an aromatic aldehyde and this compound.

Catalyst Catalyst Loading (mol%) Reaction Time (h) Product Yield (%)
Piperidine10192
Triethylamine10465
DBU10285
Piperidine1270
None-24<10
Experimental Protocol: Piperidine-Catalyzed Knoevenagel Condensation

Materials:

Procedure:

  • Dissolve this compound (1.0 equiv.) in ethanol in a round-bottom flask at room temperature.

  • Add the aromatic aldehyde (1.0 equiv.) to the solution.

  • Add a catalytic amount of piperidine (e.g., 10 mol%) to the reaction mixture.

  • Stir the solution at room temperature. The product often precipitates out of the solution.

  • Monitor the reaction by TLC.

  • Once the reaction is complete (typically within 1-2 hours), collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Visualizations

Knoevenagel_Troubleshooting start Low Yield in Knoevenagel Condensation q1 Are reagents pure? (especially aldehyde) start->q1 s1 Purify aldehyde (wash with bicarb, distill) q1->s1 No q2 Is the catalyst fresh and appropriate? q1->q2 Yes s1->q2 s2 Use fresh piperidine or test other amines q2->s2 No q3 Is water being removed (if in organic solvent)? q2->q3 Yes s2->q3 s3 Use Dean-Stark apparatus q3->s3 No end Improved Yield q3->end Yes s3->end

Troubleshooting flowchart for Knoevenagel condensation.

References

Technical Support Center: Unexpected Ring-Opening of Meldrum's Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Meldrum's acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected ring-opening reactions that can occur during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Knoevenagel condensation with a 5-arylidene this compound derivative is giving low yields and I'm isolating the starting aldehyde. What could be happening?

A1: You are likely observing a retro-Knoevenagel reaction. Under certain conditions, particularly in the presence of nucleophiles, the C=C bond of the 5-arylidene this compound can cleave, leading to the regeneration of the starting aldehyde and this compound.

Troubleshooting:

  • Minimize excess nucleophiles: If your reaction involves a subsequent nucleophilic addition, consider adding the nucleophile slowly or using a stoichiometric amount.

  • Control the temperature: Higher temperatures can sometimes favor the retro-Knoevenagel reaction. Try running your reaction at a lower temperature.

  • Solvent choice: The choice of solvent can influence the equilibrium. If possible, experiment with less polar, aprotic solvents.

Q2: I am attempting a reaction with an acyl this compound derivative and obtaining a complex mixture, including what appears to be a dimer of my starting material. Why is this happening?

A2: Acyl Meldrum's acids are known to be thermally unstable. Additionally, certain substituents, particularly strong electron-donating groups on the acyl moiety, can decrease the electrophilicity of the carbonyl carbon, inhibiting expected intramolecular reactions and favoring intermolecular side reactions, such as dimerization.[1]

Troubleshooting:

  • Strict temperature control: Maintain a low temperature throughout the reaction and workup.

  • Use freshly prepared acyl this compound: These derivatives can decompose upon storage.

  • Consider alternative activating groups: If the acyl group has strong electron-donating substituents, consider if a different derivative could achieve the desired transformation without promoting side reactions.

Q3: During a Lewis acid-catalyzed reaction, I observed the formation of a rearranged product instead of the expected outcome. What is the likely mechanism?

A3: Lewis acids can coordinate to the carbonyl oxygens of this compound derivatives, weakening the ring structure and facilitating a ring-opening reaction. This can lead to the formation of a ketene (B1206846) intermediate via a retro-Diels-Alder elimination of acetone, which can then undergo further reactions or rearrangements.

Troubleshooting:

  • Screen Lewis acids: The strength and nature of the Lewis acid can significantly impact the reaction pathway. Try screening milder or bulkier Lewis acids.

  • Lower the reaction temperature: This can often suppress the undesired ring-opening/rearrangement pathway.

  • Change the order of addition: In some cases, the order in which reactants and catalysts are mixed can influence the outcome.

Troubleshooting Guides

Issue 1: Unexpected Ring-Opening during Nucleophilic Attack on 5-Arylidene this compound Derivatives

Scenario: You are reacting a 5-arylidene this compound derivative with a nucleophile (e.g., hydrazine (B178648), amine, thiol) with the goal of Michael addition or another transformation, but you are observing significant amounts of the starting aldehyde and products derived from the ring-opening of this compound.

Root Cause Analysis: The reaction is likely proceeding through a retro-Knoevenagel reaction, which is competitive with or even faster than the desired nucleophilic attack. The nucleophile can attack the carbonyl group of the this compound moiety, initiating ring cleavage.

Proposed Solution & Experimental Protocol:

Solution: Modify the reaction conditions to favor the desired reaction pathway over the retro-Knoevenagel reaction. This can be achieved by carefully selecting the nucleophile, solvent, and temperature.

Example Protocol for Reaction with Hydrazine Hydrate (B1144303): [2]

  • Reactants: 5-(4-chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione and hydrazine hydrate (1:1 molar ratio).

  • Solvent: Acetic acid.

  • Temperature: 75°C.

  • Reaction Time: 6-8 hours.

  • Observed Products: A mixture including the corresponding acetohydrazide, indicating ring-opening and subsequent reactions, alongside the product of retro-Knoevenagel reaction.[2]

To Minimize Ring-Opening:

  • Consider using a less nucleophilic amine or protecting the nucleophile to moderate its reactivity.

  • Attempt the reaction at room temperature or below, even if it requires a longer reaction time.

  • Use an aprotic solvent like THF or dichloromethane (B109758) instead of a protic solvent like acetic acid.

ConditionExpected Product Yield (%)Unexpected Ring-Opened Product Yield (%)
Hydrazine hydrate, Acetic Acid, 75°CLow/NoneHigh (mixture of products)
Milder nucleophile, THF, RTHigherLower
Issue 2: Formation of Unexpected Dimer from an Acyl this compound Derivative

Scenario: In a one-pot synthesis involving an acyl this compound with an electron-donating group (e.g., p-methoxybenzoyl this compound) and an enaminone, you isolate an unexpected product that appears to be a dimer of the acyl this compound derivative.[1]

Root Cause Analysis: The electron-donating group on the acyl moiety reduces the electrophilicity of the keto carbonyl carbon in the intermediate enamide. This slows down the desired intramolecular cyclization, allowing for an intermolecular reaction between two molecules of the enamide intermediate to occur, leading to the formation of a dimeric product.[1]

Proposed Solution & Experimental Protocol:

Solution: To favor the intramolecular cyclization, it is necessary to use reaction conditions that accelerate this step or to use substrates without strong electron-donating groups.

Example Protocol Leading to Unexpected Dimer: [1]

  • Reactants: 3-amino-5,5-dimethylcyclohex-2-en-1-one and 5-(4-methoxybenzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione.

  • Conditions: One-pot reaction.

  • Observed Product: An unexpected "dimeric" structure was formed.[1]

To Promote the Desired Intramolecular Cyclization:

  • Stepwise Synthesis: Isolate and purify the intermediate enamide before proceeding with the cyclization step. This removes the excess acyl this compound and allows for optimization of the cyclization conditions.

  • Avoid Strong Electron-Donating Groups: If possible, use acyl Meldrum's acids with electron-withdrawing or neutral substituents.

Acyl SubstituentReaction Pathway
p-methoxy (strong EDG)Intermolecular (dimer formation)[1]
Phenyl (neutral)Intramolecular (desired cyclization)
p-nitro (strong EWG)Intramolecular (desired cyclization)

Visualizing Unexpected Pathways

To aid in understanding these unexpected reaction pathways, the following diagrams illustrate the proposed mechanisms.

retro_knoevenagel start 5-Arylidene this compound Derivative intermediate Intermediate Adduct start->intermediate + Nucleophile nucleophile Nucleophile (e.g., H2NNH2) nucleophile->intermediate products Aldehyde + this compound Anion + Ring-Opened Products intermediate->products Ring Opening & Retro-Knoevenagel

Caption: Retro-Knoevenagel reaction pathway.

dimer_formation enaminone Enaminone enamide Enamide Intermediate enaminone->enamide acyl_ma Acyl this compound (with EDG) acyl_ma->enamide dimer Unexpected Dimer enamide->dimer Intermolecular Reaction (slow intramolecular) desired Desired Intramolecular Product enamide->desired Intramolecular Cyclization (inhibited)

Caption: Dimer formation from an acyl this compound derivative.

lewis_acid_rearrangement start This compound Derivative complex Lewis Acid Complex start->complex lewis_acid Lewis Acid lewis_acid->complex ketene Ketene Intermediate complex->ketene Ring Opening (Retro-Diels-Alder) rearranged Rearranged Product ketene->rearranged Hydrolysis & Decarboxylation

Caption: Lewis acid-mediated ring-opening and rearrangement.

References

Validation & Comparative

Meldrum's Acid vs. Diethyl Malonate: A Comparative Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 10, 2025

In the realm of organic synthesis, the formation of carbon-carbon bonds is a foundational pillar. Among the reagents capable of this, C-H acidic compounds are of paramount importance. This guide provides a detailed comparison of two prominent malonic acid synthons: Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and diethyl malonate. While both serve as key building blocks, their distinct structural and electronic properties dictate their reactivity and suitability for specific synthetic applications. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview, supported by experimental data, to inform their synthetic strategies.

Physical and Chemical Properties

A fundamental understanding of the physicochemical properties of these reagents is crucial for their effective application. This compound is a crystalline solid, whereas diethyl malonate is a liquid at room temperature. The most striking difference lies in their acidity, with this compound being significantly more acidic than diethyl malonate.[1][2][3] This enhanced acidity is attributed to the rigid cyclic structure of this compound, which enforces a conformation that leads to greater stability of the corresponding enolate.[1][4]

PropertyThis compoundDiethyl Malonate
IUPAC Name 2,2-Dimethyl-1,3-dioxane-4,6-dioneDiethyl propanedioate
Formula C₆H₈O₄C₇H₁₂O₄
Molar Mass 144.13 g/mol [1]160.17 g/mol
Appearance White crystalline powder[5]Colorless liquid
Melting Point 94–97 °C (decomposes)[1][5]-50 °C
Boiling Point Decomposes before boiling[5]199 °C
pKa (in DMSO) 7.3[2][3]~15.9[2]
pKa (in water) 4.83 - 4.97[1][3]~13[1]
Structural Basis for Acidity and Reactivity

The significant difference in acidity between this compound and diethyl malonate stems from their distinct molecular structures. The rigid six-membered ring of this compound constrains the ester groups, influencing the stability of the enolate formed upon deprotonation.

Caption: Structural comparison of this compound and diethyl malonate enolates.

Reactivity in Knoevenagel Condensation

The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, is a hallmark reaction for both reagents. However, the higher acidity of this compound allows for its facile deprotonation under milder conditions, often without the need for a strong base. This translates to faster reaction rates and higher yields compared to diethyl malonate.[5][6]

AldehydeReagentCatalystSolventConditionsYield
BenzaldehydeThis compoundNoneWater75°C, 2hHigh[7]
Aromatic AldehydesThis compoundPiperidineEthanolRoom Temp, ~1h~92%[6]
4-ChlorobenzaldehydeDiethyl MalonateBoric AcidAqueous EthanolRoom TempGood[8]
BenzaldehydeDiethyl MalonatePiperidine/Acetic AcidTolueneRefluxModerate
Alkylation and Acylation Reactions

Both this compound and diethyl malonate are readily alkylated and acylated at the acidic C-5 and C-2 positions, respectively.[1] Diethyl malonate is the classic substrate for the malonic ester synthesis, a robust method for preparing substituted carboxylic acids.[9] this compound can also be alkylated and acylated; however, the resulting products are often used as intermediates for the synthesis of ketones and esters, taking advantage of the thermal lability of the this compound scaffold.[5][10]

Thermal Stability and Synthetic Applications

A critical difference between the two compounds is their thermal stability. Diethyl malonate is thermally robust, a property essential for the high-temperature hydrolysis and decarboxylation steps of the malonic ester synthesis. In stark contrast, this compound is thermally unstable and decomposes upon heating to generate acetone, carbon dioxide, and a highly reactive ketene (B1206846) intermediate.[1] This property can be exploited in "flash vacuum pyrolysis" (FVP) to generate ketenes for various cycloaddition and nucleophilic trapping reactions.[1]

G Synthetic Workflows cluster_MA This compound Pathway cluster_DEM Diethyl Malonate Pathway MA This compound Knoevenagel_MA Knoevenagel Condensation MA->Knoevenagel_MA Alkylation_MA Alkylation/ Acylation MA->Alkylation_MA Product_MA α,β-Unsaturated Product Knoevenagel_MA->Product_MA Intermediate_MA Substituted This compound Alkylation_MA->Intermediate_MA Pyrolysis Pyrolysis (Heat) Intermediate_MA->Pyrolysis Ketene Ketene Intermediate Pyrolysis->Ketene Trapping Nucleophilic Trapping Ketene->Trapping Final_Product_MA Esters, Amides, Ketones Trapping->Final_Product_MA DEM Diethyl Malonate Deprotonation Deprotonation (e.g., NaOEt) DEM->Deprotonation Alkylation_DEM Alkylation (R-X) Deprotonation->Alkylation_DEM Hydrolysis Hydrolysis & Decarboxylation (H₃O⁺, Δ) Alkylation_DEM->Hydrolysis Product_DEM Substituted Carboxylic Acid Hydrolysis->Product_DEM

Caption: Typical synthetic workflows for this compound and diethyl malonate.

Experimental Protocols

Knoevenagel Condensation with this compound

Adapted from Sandhu et al. (2018) as cited in a 2021 study.[11]

Objective: To synthesize 5-arylidene this compound derivatives.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve this compound (0.2 g, 1.39 mmol) and the desired aromatic aldehyde (1.39 mmol) in 2 mL of methanol.[11]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.[11]

  • Upon completion, remove the solvent under reduced pressure to yield the desired 5-arylidene this compound derivative.[11] Further purification is often not required.[11]

Malonic Ester Synthesis with Diethyl Malonate (Alkylation)

Adapted from a procedure for the synthesis of ethyl methylmalonate in Organic Syntheses.[9][12]

Objective: To synthesize ethyl methylmalonate via alkylation of diethyl malonate.

Materials:

  • Sodium (2 gram atoms)

  • Absolute Ethyl Alcohol (1 L)

  • Diethyl Malonate (2 moles)

  • Methyl Bromide (2.1 moles)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 46 g of sodium, cut into small pieces, to 1 L of absolute ethyl alcohol.[9][12]

  • Once all the sodium has dissolved to form sodium ethoxide, add 320 g of diethyl malonate.[9][12]

  • Bubble 200 g of methyl bromide into the stirred solution. The solution will become warm, and sodium bromide will precipitate.[9][12]

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the reaction goes to completion.[9]

  • Cool the mixture and filter the sodium bromide with suction, washing the precipitate with a small amount of cold alcohol.[9][12]

  • The majority of the alcohol is then removed by distillation. The residue is worked up by adding water and extracting the ester layer.

  • The crude ethyl methylmalonate is then purified by distillation.

Conclusion

This compound and diethyl malonate are both indispensable reagents in synthetic organic chemistry, serving as versatile C2 synthons. The choice between them is dictated by the specific requirements of the synthetic target and reaction conditions.

Choose this compound for:

  • Reactions requiring high acidity and mild conditions.

  • Rapid Knoevenagel condensations, often with high yields and simple workups.[7][13][14]

  • Syntheses where the generation of a ketene intermediate via pyrolysis is desired.[1]

Choose Diethyl Malonate for:

  • Classic malonic ester synthesis to produce a wide range of mono- and di-substituted carboxylic acids.[9]

  • Reactions that require high temperatures, such as the final hydrolysis and decarboxylation step.

  • When a robust, less sensitive starting material is preferred.

By understanding the unique reactivity profiles of these two compounds, researchers can make more informed decisions, leading to more efficient and effective synthetic routes in the development of new molecules and materials.

References

comparing the reactivity of Meldrum's acid with other active methylene compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Enhanced Reactivity of Meldrum's Acid Over Other Active Methylene (B1212753) Compounds

In the realm of organic synthesis, the choice of a C-H acidic methylene compound is pivotal for the success of carbon-carbon bond-forming reactions. Among the array of options, this compound (2,2-dimethyl-1,3-dioxane-4,6-dione) distinguishes itself with exceptionally high acidity and reactivity. This guide provides a comprehensive comparison of this compound with other common active methylene compounds, supported by quantitative data and detailed experimental protocols to aid in the strategic selection of reagents for synthetic applications.

Unparalleled Acidity: A Quantitative Comparison

The enhanced reactivity of this compound is fundamentally rooted in its unusually low pKa value, making it significantly more acidic than other active methylene compounds. This heightened acidity facilitates the formation of the corresponding carbanion, a key reactive intermediate in numerous synthetic transformations. The rigid cyclic structure of this compound is credited with this "anomalous" acidity, a stark contrast to its acyclic counterparts like dimethyl malonate, which is approximately 8 orders of magnitude less acidic.[1][2][3]

For a direct comparison, the pKa values of this compound and other frequently used active methylene compounds are summarized in the table below.

Compound NameStructurepKa (in water, unless specified)
This compound2,2-dimethyl-1,3-dioxane-4,6-dione4.97[1][4]
Dimedone5,5-dimethylcyclohexane-1,3-dione5.23[5]
Cyanoacetic acidNCCH₂COOH2.45[6][7][8][9][10]
AcetylacetoneCH₃COCH₂COCH₃~8.9[11][12][13][14][15]
Ethyl Acetoacetate (B1235776)CH₃COCH₂COOEt~11[16][17]
MalononitrileNCCH₂CN11[18][19]
Diethyl MalonateEtOOCCH₂COOEt~13[3]

Enhanced Reactivity in Key Synthetic Transformations

The superior acidity of this compound directly translates to its heightened reactivity as a nucleophile in a variety of crucial organic reactions, most notably the Knoevenagel condensation and the Michael addition.

Knoevenagel Condensation

The Knoevenagel condensation, a cornerstone reaction for the formation of carbon-carbon double bonds, involves the reaction of an active methylene compound with an aldehyde or ketone. This compound is a highly effective substrate in this reaction, often proceeding under milder conditions and with shorter reaction times compared to other active methylene compounds. For instance, in amino acid-catalyzed Knoevenagel condensations, this compound has been shown to provide good to high yields, demonstrating its utility in greener synthetic methodologies.

While a direct, side-by-side kinetic comparison across a broad range of active methylene compounds under standardized conditions is not extensively documented, the available literature consistently points to the superior performance of this compound. For example, in histidine-catalyzed reactions, this compound achieved a 70% yield in 2.5 hours, showcasing its high reactivity.

Michael Addition

In the Michael addition, a soft nucleophile adds to an α,β-unsaturated carbonyl compound. The facile generation of the enolate from this compound makes it an excellent Michael donor.[7] Its application in Michael additions is extensive, leading to the formation of a wide array of complex molecules and is a testament to its broad synthetic utility.[3]

Experimental Protocols for Comparative Reactivity Studies

To facilitate a direct comparison of the reactivity of this compound with other active methylene compounds in your own laboratory setting, a detailed experimental protocol for a comparative kinetic study of the Knoevenagel condensation is provided below. This can be adapted for other reactions as well.

General Protocol for a Comparative Kinetic Study of Knoevenagel Condensation via ¹H NMR Spectroscopy

This protocol outlines a method to compare the reaction rates of this compound, diethyl malonate, and ethyl acetoacetate with a model aldehyde, such as benzaldehyde (B42025), using piperidine (B6355638) as a catalyst.

Materials:

  • This compound

  • Diethyl malonate

  • Ethyl acetoacetate

  • Benzaldehyde (freshly distilled)

  • Piperidine

  • Deuterated chloroform (B151607) (CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Standard laboratory glassware

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of benzaldehyde in CDCl₃.

    • Prepare a stock solution of piperidine catalyst in CDCl₃.

    • Prepare a stock solution of the internal standard in CDCl₃.

  • Reaction Setup (to be performed for each active methylene compound):

    • In a clean, dry vial, accurately weigh a known amount of the active methylene compound (e.g., this compound).

    • Add a precise volume of the benzaldehyde stock solution and the internal standard stock solution.

    • Dissolve the components completely in CDCl₃ to a known final volume.

  • Initiation of Reaction and NMR Monitoring:

    • Transfer a measured volume of the reaction mixture to an NMR tube.

    • Acquire a ¹H NMR spectrum before the addition of the catalyst (t=0).

    • Initiate the reaction by adding a precise volume of the piperidine catalyst stock solution to the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition should be adjusted based on the expected reaction rate.

  • Data Analysis:

    • For each spectrum, integrate the signal corresponding to a characteristic proton of the starting aldehyde (e.g., the aldehydic proton of benzaldehyde) and the signal of the internal standard.

    • Calculate the concentration of the aldehyde at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the aldehyde versus time.

    • Determine the initial rate of the reaction from the slope of the initial linear portion of the concentration vs. time plot.

    • Compare the initial rates obtained for this compound, diethyl malonate, and ethyl acetoacetate to quantitatively assess their relative reactivities.

Expected Outcome: This experiment is expected to demonstrate a significantly faster rate of consumption of benzaldehyde when this compound is used as the active methylene compound compared to diethyl malonate and ethyl acetoacetate, providing quantitative evidence for its superior reactivity.

Visualizing the Reactivity Landscape

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.

Acidity_Comparison cluster_pKa Acidity (pKa) This compound This compound High Reactivity High Reactivity This compound->High Reactivity Low pKa (High Acidity) Dimedone Dimedone Moderate Reactivity Moderate Reactivity Dimedone->Moderate Reactivity Acetylacetone Acetylacetone Acetylacetone->Moderate Reactivity Ethyl Acetoacetate Ethyl Acetoacetate Low Reactivity Low Reactivity Ethyl Acetoacetate->Low Reactivity Diethyl Malonate Diethyl Malonate Diethyl Malonate->Low Reactivity High pKa (Low Acidity)

Caption: Comparative acidity and reactivity of active methylene compounds.

Knoevenagel_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A 1. Prepare stock solutions: - Aldehyde - Catalyst - Internal Standard B 2. Mix Aldehyde, Active Methylene Compound, and Internal Standard A->B C 3. Transfer to NMR tube B->C D 4. Acquire t=0 spectrum C->D E 5. Add Catalyst D->E F 6. Acquire spectra over time E->F G 7. Integrate peaks F->G H 8. Calculate concentrations G->H I 9. Plot concentration vs. time H->I J 10. Determine reaction rate I->J

Caption: Experimental workflow for comparative kinetic analysis.

Knoevenagel_Mechanism Active Methylene Active Methylene Carbanion Carbanion Active Methylene->Carbanion + Base Base Base Base->Carbanion Alkoxide Intermediate Alkoxide Intermediate Carbanion->Alkoxide Intermediate + Aldehyde Aldehyde Aldehyde Aldehyde->Alkoxide Intermediate Dehydration Dehydration Alkoxide Intermediate->Dehydration Product Product Dehydration->Product - H2O

References

A Mechanistic Showdown: Meldrum's Acid vs. Barbituric Acid in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of an active methylene (B1212753) compound is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. Among the most prominent are Meldrum's acid and barbituric acid, both prized for their high acidity and reactivity. This guide provides an objective, data-driven comparison of their performance in fundamental organic reactions, offering insights into their respective strengths and mechanistic nuances.

This comparative analysis delves into the structural and electronic properties of this compound and barbituric acid, correlating them with their reactivity in Knoevenagel condensations and Michael additions. By presenting experimental data, detailed protocols, and mechanistic diagrams, this guide aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

At a Glance: Key Physicochemical and Reactivity Properties

A fundamental point of comparison lies in the acidity of the active methylene protons, which dictates the ease of carbanion formation and subsequent nucleophilic attack. Here, this compound exhibits significantly higher acidity (lower pKa) than barbituric acid.

PropertyThis compoundBarbituric AcidReference
Structure 2,2-dimethyl-1,3-dioxane-4,6-dionePyrimidine-2,4,6(1H,3H,5H)-trioneN/A
pKa (in DMSO) 7.038.4[1]
pKa (in water) 4.97~4.0 (first dissociation)[2]
Molecular Weight 144.12 g/mol 128.09 g/mol N/A
Appearance White to beige crystalline solidWhite crystalline powder[2]
Thermal Stability Decomposes upon heatingMore thermally stable[2][3]

The higher acidity of this compound is attributed to the rigid dioxanedione ring, which enforces a conformation that maximizes the destabilization of the C-H bond of the active methylene group.[2] This translates to a greater propensity to form the corresponding enolate, making it a more potent nucleophile in many reactions.

Knoevenagel Condensation: A Comparative Analysis

The Knoevenagel condensation, a cornerstone of C-C bond formation, serves as an excellent platform to compare the reactivity of these two acids. The reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.

Experimental Data

The following table summarizes representative experimental data for the Knoevenagel condensation of aromatic aldehydes with this compound and barbituric acid. While direct side-by-side comparisons under identical conditions are scarce in the literature, the compiled data provides valuable insights into their relative performance.

Reactant 1Reactant 2CatalystSolventTemp. (°C)TimeYield (%)Reference
This compoundp-NitrobenzaldehydeNoneWater1002 h95[4][5]
This compoundBenzaldehyde (B42025)PiperidineEthanol (B145695)RT1 h92[6]
Barbituric acidBenzaldehyde[TPPHSP]BrEtOH-H₂OReflux-94-99[7]
Barbituric acidAromatic AldehydesCo₃O₄Water--89-91[7]

Note: Reaction conditions and yields can vary significantly based on the specific substrates and catalysts used.

Mechanistic Pathway: Knoevenagel Condensation

The general mechanism for the Knoevenagel condensation is initiated by the deprotonation of the active methylene compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration yields the final α,β-unsaturated product.

Knoevenagel_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Active Methylene Active Methylene Enolate Enolate Active Methylene->Enolate + Base Active Methylene->Enolate Base Base Intermediate Intermediate Enolate->Intermediate + Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Intermediate Product Product Intermediate->Product - H₂O Intermediate->Product

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols

Protocol 1: Knoevenagel Condensation of p-Nitrobenzaldehyde with this compound in Water [4][5]

  • Materials: this compound, p-nitrobenzaldehyde, water.

  • Procedure: In a round-bottom flask, suspend this compound (1.0 equiv) and p-nitrobenzaldehyde (1.0 equiv) in water.

  • Heat the mixture to 100°C with vigorous stirring for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the desired product.

Protocol 2: Knoevenagel Condensation of Benzaldehyde with Barbituric Acid [7]

  • Materials: Barbituric acid, benzaldehyde, [TPPHSP]Br (catalyst), ethanol, water.

  • Procedure: To a solution of barbituric acid (1.0 equiv) and benzaldehyde (1.0 equiv) in a 1:1 mixture of ethanol and water, add a catalytic amount of [TPPHSP]Br.

  • Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature to allow for product crystallization.

  • Collect the solid product by filtration, wash with a cold ethanol-water mixture, and dry.

Michael Addition: A Head-to-Head Comparison

The Michael addition, or conjugate addition, is another fundamental C-C bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. The higher acidity and steric accessibility of this compound often translate to faster reaction rates compared to barbituric acid.

Experimental Data

The following table presents a comparison of yields and reaction times for the Michael addition of this compound and barbituric acid to α,β-unsaturated compounds.

NucleophileMichael AcceptorCatalyst/BaseSolventTemp. (°C)TimeYield (%)Reference
This compoundBismaleimide (BMI)-----[8][9]
Barbituric acid(E)-(2-nitrovinyl)benzeneDiethylamine (B46881)WaterRT-97[10]
1,3-Dimethylbarbituric acid(E)-(2-nitrovinyl)benzeneDiethylamineWaterRT-99[10]
1,3-Dimethylbarbituric acidα,β-unsaturated ketonesNHEt₂----[11]

Note: The data for this compound with BMI is from a polymerization study and specific monomer addition yields were not provided. The barbituric acid examples demonstrate high efficiency in aqueous media.

Mechanistic Pathway: Michael Addition

The Michael addition mechanism commences with the formation of an enolate from the active methylene compound. This enolate then attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a new enolate intermediate. Protonation of this intermediate yields the final 1,4-addition product.

Michael_Addition cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Active Methylene Active Methylene Enolate Enolate Active Methylene->Enolate + Base Active Methylene->Enolate Base Base Enolate Intermediate Enolate Intermediate Enolate->Enolate Intermediate + Michael Acceptor Michael Acceptor Michael Acceptor Michael Acceptor->Enolate Intermediate Product Product Enolate Intermediate->Product + H⁺ Enolate Intermediate->Product

Caption: Generalized mechanism of the Michael addition reaction.

Experimental Protocols

Protocol 3: Michael Addition of Barbituric Acid to (E)-(2-nitrovinyl)benzene [10]

  • Materials: Barbituric acid, (E)-(2-nitrovinyl)benzene, diethylamine, water.

  • Procedure: In a flask, dissolve barbituric acid (1.0 equiv) in water.

  • Add diethylamine to the solution, followed by the addition of (E)-(2-nitrovinyl)benzene (1.0 equiv).

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Protocol 4: General Procedure for Michael Addition of this compound [8][9]

  • Materials: this compound, α,β-unsaturated compound, a suitable base (e.g., triethylamine (B128534) or DBU), solvent (e.g., THF or CH₂Cl₂).

  • Procedure: Dissolve this compound (1.0 equiv) in the chosen solvent in a reaction flask.

  • Add the base to generate the enolate in situ.

  • Slowly add the α,β-unsaturated compound (1.0 equiv) to the reaction mixture.

  • Stir at room temperature or with gentle heating, monitoring by TLC.

  • After the reaction is complete, perform an appropriate aqueous workup and purify the product by column chromatography or recrystallization.

Cyclization and Multicomponent Reactions: Expanding the Synthetic Utility

Both this compound and barbituric acid are invaluable building blocks in the synthesis of diverse heterocyclic scaffolds through cyclization and multicomponent reactions.

  • This compound derivatives are known to undergo thermal decomposition to generate highly reactive ketene (B1206846) intermediates, which can be trapped in situ for various cycloadditions and syntheses of heterocycles.[2][3]

  • Barbituric acid is extensively used in multicomponent reactions, often in tandem with Knoevenagel condensation and Michael addition sequences, to construct complex molecules such as pyranopyrimidines and spiro compounds in a single pot.[7][12]

The choice between the two in these more complex transformations often depends on the desired final scaffold and the tolerance of the substrates to the reaction conditions, particularly the thermal lability of this compound.

Conclusion: Making the Right Choice for Your Synthesis

The selection between this compound and barbituric acid is a nuanced decision that hinges on the specific requirements of the chemical transformation.

  • This compound , with its superior acidity, is often the reagent of choice for reactions requiring a highly reactive nucleophile and where the subsequent thermal generation of a ketene is desired or can be tolerated. Its use in aqueous, catalyst-free Knoevenagel condensations highlights its potential for greener synthetic protocols.

  • Barbituric acid , while less acidic, offers greater thermal stability and is a versatile building block for a vast array of heterocyclic compounds, particularly through multicomponent reactions. Its ability to participate in efficient reactions in environmentally benign solvents like water makes it an attractive option for sustainable chemistry.

Ultimately, a thorough understanding of the mechanistic principles and a careful consideration of the experimental data presented in this guide will empower researchers to strategically select the optimal active methylene compound for their synthetic targets, paving the way for more efficient and innovative drug discovery and development.

References

A Comparative Guide to Alternatives for Meldrum's Acid in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize synthetic routes, this guide provides an objective comparison of alternative reagents to Meldrum's acid for Knoevenagel condensations and Michael additions. Supported by experimental data, this document outlines the performance of common alternatives, offering insights into reaction efficiency and conditions.

This compound, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a highly versatile reagent in organic synthesis, prized for the high acidity of its methylene (B1212753) protons (pKa of 4.97) and its utility as a precursor for various chemical transformations.[1][2] However, its application can be limited by factors such as cost, stability, and the need for specific reaction conditions. This has led to the exploration of alternative active methylene compounds that can serve as effective substitutes in key reactions like the Knoevenagel condensation and the Michael addition.

This guide focuses on a comparative analysis of this compound against common alternatives, including malonates (e.g., diethyl malonate), cyanoacetic acid esters (e.g., ethyl cyanoacetate), malononitrile (B47326), and barbituric acid derivatives.

Knoevenagel Condensation: A Comparative Overview

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group, typically an aldehyde or ketone.[3] The reactivity of the active methylene compound is a critical factor in the efficiency of this transformation.

A comparative study investigating the catalytic efficiency of amino acids in the Knoevenagel condensation of 4-dimethylaminobenzaldehyde with various active methylene compounds provides valuable insights into their relative reactivity. The following table summarizes the yield of the condensation product under catalysis by glycine (B1666218) and histidine.

Active Methylene CompoundCatalystReaction Time (hours)Yield (%)
This compound Glycine2.549
Histidine2.570
Malononitrile Glycine1.552
Histidine1.562
Barbituric Acid Glycine1.578
Histidine1.587
Dimedone Glycine2441
Histidine2466

Data sourced from a comparative study on amino acid-catalyzed Knoevenagel condensations.[4] The isolated products for some entries contained unreacted aldehyde.

From this data, it is evident that for the Knoevenagel condensation with 4-dimethylaminobenzaldehyde, barbituric acid and malononitrile can be more effective alternatives to this compound, providing higher yields in shorter reaction times under these specific catalytic conditions.[4] The choice of catalyst also significantly impacts the reaction outcome, with the more basic histidine generally affording better yields.[4]

Experimental Protocols for Knoevenagel Condensation

General Procedure using this compound:

  • Materials: this compound, aldehyde, ethanol (B145695), piperidine (B6355638) (catalyst).

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in absolute ethanol in a round-bottom flask at room temperature.

    • Add the aldehyde (1.0 equivalent) to the solution.

    • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

    • Stir the solution at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The product often precipitates out of the solution.

    • Once the reaction is complete, collect the product by filtration, wash with cold ethanol, and dry.[5]

General Procedure using Diethyl Malonate:

  • Materials: Diethyl malonate, benzaldehyde (B42025), piperidine, benzene (B151609).

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark trap, combine diethyl malonate (0.63 mole), benzaldehyde (approximately 72-76 g), piperidine (2-7 ml), and 200 ml of benzene. The amount of piperidine should be in slight excess to neutralize any benzoic acid present in the benzaldehyde.

    • Reflux the mixture vigorously in an oil bath at 130-140°C until no more water is collected in the Dean-Stark trap (approximately 11-18 hours).

    • After cooling, add 100 ml of benzene to the reaction mixture.

    • Wash the solution sequentially with water, 1 N hydrochloric acid, and a saturated sodium bicarbonate solution.

    • Dry the organic layer with anhydrous sodium sulfate, remove the solvent under reduced pressure, and distill the residue to obtain the product.[6]

General Procedure using Barbituric Acid:

  • Materials: Barbituric acid derivative (2 mmol), aldehyde (2 mmol), malononitrile (2.2 mmol), isonicotinic acid (10 mol%), ethanol/water (19:1, 10 mL).

  • Procedure:

    • Combine the barbituric acid derivative, aldehyde, malononitrile, and isonicotinic acid in a 25 mL round-bottomed flask with the ethanol/water mixture.

    • Stir the mixture in an oil bath at 60 °C.

    • The crude product can be purified by recrystallization from a mixture of ethanol and water (9:1).[7]

Michael Addition: A Comparative Overview

The Michael addition is a nucleophilic 1,4-conjugate addition of a carbanion (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[8][9] The nucleophilicity and steric hindrance of the Michael donor are key determinants of the reaction's success.

While direct side-by-side comparative studies are less common in the literature, individual studies provide data on the performance of this compound and its alternatives in Michael additions. For instance, the Michael addition of various active methylene compounds to chalcones has been studied extensively.

Michael DonorMichael AcceptorCatalyst/BaseSolventReaction TimeYield (%)
This compound Bismaleimide (B1667444) (BMI)----
Diethyl Malonate Chalcone (B49325)Nickel(II) chloride / (-)-SparteineToluene (B28343)5 hours80-91
Malononitrile ChalconeRosin-derived squaramideDichloromethane36 hoursup to 99

Data for this compound with bismaleimide is from a study on thermosetting resins, which did not provide specific yield for a single Michael adduct but focused on polymerization.[10][11] Data for diethyl malonate and malononitrile are from separate studies under different catalytic systems.[12][13]

This data suggests that both diethyl malonate and malononitrile can be highly effective Michael donors, achieving excellent yields. However, the reaction conditions, particularly the catalyst and reaction time, vary significantly. The choice of the optimal reagent will therefore depend on the specific substrate and desired reaction parameters.

Experimental Protocols for Michael Addition

General Procedure using Diethyl Malonate with Chalcone:

  • Materials: Chalcone, diethyl malonate, Nickel(II) chloride (NiCl₂), (-)-Sparteine, dry toluene.

  • Procedure:

    • In a dry flask under a nitrogen atmosphere, stir a mixture of NiCl₂ (10 mol%) and (-)-Sparteine (10 mol%) in dry toluene at room temperature for 6 hours.

    • Slowly add chalcone (1.89 mmol) in portions to the reaction mixture and stir for an additional 30 minutes.

    • Slowly add a solution of diethyl malonate (2.26 mmol) in dry toluene to the reaction mixture.

    • Stir the reaction at 25°C until the starting material is completely consumed (monitor by TLC, approximately 5 hours).

    • Concentrate the reaction mixture to dryness in vacuo.

    • Quench the reaction with dilute HCl and extract the product with ethyl acetate. The crude product can be purified by column chromatography.[13]

General Procedure using Malononitrile with Chalcone:

  • Materials: Chalcone (0.1 mmol), malononitrile (0.12 mmol), rosin-derived bifunctional squaramide catalyst (0.3 mol%), dichloromethane.

  • Procedure:

    • Dissolve the catalyst in dichloromethane.

    • To the catalyst solution, add malononitrile and then the chalcone.

    • Stir the resulting mixture at room temperature for 36 hours.

    • Isolate the product by flash silica (B1680970) gel chromatography.[12]

Visualizing the Transformations

To further clarify the chemical processes discussed, the following diagrams illustrate the general mechanisms of the Knoevenagel condensation and the Michael addition.

Knoevenagel_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration AMC Active Methylene Compound (Z-CH2-Z') Enolate Enolate Anion (Z-CH--Z') AMC->Enolate Deprotonation Base Base Enolate2 Enolate Anion Carbonyl Aldehyde/Ketone (R-C(=O)-R') Intermediate Tetrahedral Intermediate Carbonyl->Intermediate Intermediate2 Tetrahedral Intermediate Enolate2->Carbonyl Nucleophilic Attack Product α,β-Unsaturated Product Intermediate2->Product -H2O

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Michael_Addition cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation Donor Michael Donor (Active Methylene Cmpd) Enolate Enolate Anion Donor->Enolate Deprotonation Base Base Enolate2 Enolate Anion Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) AdductEnolate Enolate Adduct Acceptor->AdductEnolate AdductEnolate2 Enolate Adduct Enolate2->Acceptor 1,4-Addition Product Michael Adduct AdductEnolate2->Product Protonation

Caption: General mechanism of the Michael addition reaction.

Conclusion

While this compound remains a powerful and versatile reagent, several viable alternatives exist for key transformations such as Knoevenagel condensations and Michael additions. Malonates, cyanoacetic acid esters, malononitrile, and barbituric acid derivatives each offer distinct advantages and may be preferable depending on the specific reaction, desired product, and reaction conditions. The choice of reagent should be guided by factors such as desired reactivity, yield, cost, and the principles of green chemistry. The experimental data and protocols provided in this guide serve as a valuable resource for chemists to make informed decisions in the design and optimization of their synthetic strategies.

References

Assessing the Atom Economy of Reactions Utilizing Meldrum's Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of greener and more sustainable chemical synthesis, atom economy stands as a critical metric, quantifying the efficiency of a reaction in converting reactants into the desired product. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) has emerged as a versatile reagent, often lauded for its role in reactions with high atom economy, particularly in multicomponent reactions (MCRs) and Knoevenagel condensations.[1][2] This guide provides an objective comparison of the atom economy of reactions employing this compound against traditional alternatives, supported by experimental data and detailed protocols.

Knoevenagel Condensation: A Case Study in Atom Economy

The Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation, provides a clear illustration of the benefits of using this compound. This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound.

Comparison of Atom Economy in the Synthesis of Benzylidene Malonates

Active Methylene CompoundReaction SchemeMolecular Weight of Reactants ( g/mol )Molecular Weight of Product ( g/mol )Theoretical Atom Economy (%)
This compound Benzaldehyde (B42025) (106.12) + this compound (144.12)250.24232.2492.8%
Diethyl Malonate Benzaldehyde (106.12) + Diethyl Malonate (160.17)266.29248.2893.2%

Note: The atom economy is calculated as (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100%. By-products for this compound are acetone (B3395972) and CO2 (formed in subsequent in-situ decarboxylation/hydrolysis), while for diethyl malonate it is water.

While the theoretical atom economy appears comparable, the practical advantages of using this compound often lead to greener processes. Reactions with this compound can frequently be conducted in water and without a catalyst, and the products often precipitate, simplifying purification.[3] In contrast, the Knoevenagel condensation with diethyl malonate often requires organic solvents like benzene (B151609) and a catalyst such as piperidine, with longer reaction times.[1][4]

Multicomponent Reactions: Synthesis of 4H-Pyrans

Multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials, are inherently atom-economical. This compound is a valuable substrate in such reactions for the synthesis of diverse heterocyclic compounds like 4H-pyrans.

Comparison of Atom Economy in the Synthesis of a 4H-Pyran Derivative

Active Methylene CompoundReaction SchemeMolecular Weight of Reactants ( g/mol )Molecular Weight of Product ( g/mol )Theoretical Atom Economy (%)
This compound Benzaldehyde (106.12) + Malononitrile (B47326) (66.06) + this compound (144.12)316.30298.3194.3%
Ethyl Acetoacetate (B1235776) Benzaldehyde (106.12) + Malononitrile (66.06) + Ethyl Acetoacetate (130.14)302.32284.3294.0%

Note: The atom economy is calculated for the formation of the core pyran structure. By-products for the this compound reaction are acetone and CO2, while for the ethyl acetoacetate reaction it is ethanol (B145695) and water.

The use of this compound in the synthesis of 4H-pyrans again showcases its green credentials. These reactions can often be carried out under mild conditions, for instance, using a magnetically recyclable bionanocatalyst in ethanol at room temperature, leading to high yields and easy work-up.[5] Traditional methods for synthesizing similar pyran derivatives might involve harsher conditions or less environmentally benign catalysts.[6]

Experimental Protocols

Knoevenagel Condensation of Benzaldehyde with this compound

Materials:

  • Benzaldehyde (1.0 mmol, 0.106 g)

  • This compound (1.0 mmol, 0.144 g)

  • Water (2 mL)

  • Glass vial with a stir bar

Procedure:

  • In a glass vial, combine benzaldehyde (1.0 mmol) and this compound (1.0 mmol).[3]

  • Add 2 mL of water to the vial.[3]

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • The product, benzylidene this compound, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate

Materials:

  • Benzaldehyde (0.66 mole, 70 g)

  • Diethyl malonate (0.63 mole, 101 g)

  • Piperidine (2-7 mL, to neutralize benzoic acid impurity in benzaldehyde)

  • Benzene (300 mL)

  • 1 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add diethyl malonate (0.63 mole), commercial benzaldehyde (containing 0.66 mole of pure benzaldehyde), piperidine, and 200 mL of benzene.[1][4]

  • Reflux the mixture vigorously at 130-140°C until no more water is collected (approximately 11-18 hours).[1]

  • After cooling, add 100 mL of benzene and wash the solution sequentially with water, 1 N hydrochloric acid, and saturated sodium bicarbonate solution.[4]

  • Dry the organic layer with anhydrous sodium sulfate.

  • Remove the benzene under reduced pressure and distill the residue to obtain diethyl benzalmalonate.[1]

Multicomponent Synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile using this compound (Conceptual Protocol based on similar reactions)

Materials:

  • Benzaldehyde (1 mmol)

  • Malononitrile (1.1 mmol)

  • Dimedone (1 mmol, as the C-H activated acidic compound)

  • CuFe2O4@starch catalyst (0.03 g)[5]

  • Ethanol (3 mL)

Procedure:

  • In a reaction vessel, mix benzaldehyde (1 mmol), malononitrile (1.1 mmol), dimedone (1 mmol), and CuFe2O4@starch catalyst (0.03 g).[5]

  • Add 3 mL of ethanol and stir the mixture at room temperature.[5]

  • Monitor the reaction completion using TLC.

  • Upon completion, remove the magnetic nanocatalyst using an external magnet.[5]

  • Filter the solution and evaporate the solvent to obtain the product.

Multicomponent Synthesis of Ethyl 2-amino-4-phenyl-4H-pyran-3-carboxylate using Ethyl Acetoacetate

Materials:

  • Benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Copper ferrite (B1171679) (CuFe2O4) magnetic nanoparticles (20 mol%)[6]

  • Ethanol (5 mL)

Procedure:

  • In a reaction vessel, combine benzaldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and CuFe2O4 nanoparticles (20 mol%).[6]

  • Add 5 mL of ethanol and stir the mixture at room temperature.[6]

  • After the reaction is complete (monitored by TLC), remove the catalyst using an external magnet.

  • The solid product is filtered, washed with ethanol, and dried.[6]

Workflow for Multicomponent Synthesis of 4H-Pyrans

The following diagram illustrates a typical workflow for the one-pot, three-component synthesis of 4H-pyrans, highlighting the efficiency of this approach.

G cluster_0 Reactant Mixing cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product A Aldehyde D One-Pot Reaction (Catalyst, Solvent, RT) A->D B Malononitrile B->D C Active Methylene Compound (e.g., this compound) C->D E Catalyst Removal (e.g., Magnetic Separation) D->E F Solvent Evaporation E->F G Product Isolation (Filtration/Crystallization) F->G H 4H-Pyran Derivative G->H

Caption: One-pot synthesis of 4H-pyrans.

References

A Comparative Guide to Green Chemistry Metrics in Dihydropyrimidinone Synthesis: Meldrum's Acid vs. Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of sustainable chemical manufacturing, particularly within the pharmaceutical and fine chemical industries, the selection of starting materials can have a profound impact on the overall environmental footprint of a synthetic process. This guide provides a comparative analysis of two common starting materials for the synthesis of dihydropyrimidinones (DHPMs) via the Biginelli reaction: the highly reactive Meldrum's acid and the traditional active methylene (B1212753) compound, ethyl acetoacetate (B1235776). By applying key green chemistry metrics, this document offers researchers, scientists, and drug development professionals a data-driven comparison to inform more sustainable synthetic strategies.

Introduction to the Biginelli Reaction and Reagents

The Biginelli reaction is a one-pot, three-component cyclocondensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities. The classical reaction involves an aldehyde, a β-ketoester (commonly ethyl acetoacetate), and urea (B33335). An alternative approach employs this compound (2,2-dimethyl-1,3-dioxane-4,6-dione), a cyclic derivative of malonic acid known for its high acidity and reactivity. While often enabling milder reaction conditions, the use of this compound, a more complex molecule, warrants a critical evaluation of its green credentials against simpler, more traditional reagents.

Quantitative Comparison of Green Chemistry Metrics

To provide an objective comparison, we analyze two representative green-catalyzed procedures for the synthesis of a substituted dihydropyrimidinone. Route A utilizes this compound with lemon juice as a natural catalyst in ethanol (B145695). Route B employs the traditional ethyl acetoacetate, also with a natural acid catalyst (lime juice), at room temperature.

The following green chemistry metrics were calculated for each route:

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.

  • Reaction Mass Efficiency (RME): The percentage of the mass of the reactants that ends up in the product.

  • Environmental Factor (E-Factor): The total mass of waste generated per unit mass of product.

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, catalysts) used to the mass of the final product.

Green MetricFormulaRoute A: this compoundRoute B: Ethyl Acetoacetate
Atom Economy (AE) (MW of Product / Σ MW of Reactants) x 10069.8%82.1%
Reaction Mass Efficiency (RME) (Mass of Product / Σ Mass of Reactants) x 10065.6%75.5%
E-Factor (Total Mass of Waste / Mass of Product)7.981.18
Process Mass Intensity (PMI) (Total Mass of Inputs / Mass of Product)8.982.18

Analysis: The data clearly indicates that from a green metrics perspective, the synthesis utilizing ethyl acetoacetate (Route B ) is significantly more efficient and produces less waste than the route starting from this compound (Route A ). Route B boasts a higher atom economy, superior reaction mass efficiency, and substantially lower (better) E-Factor and PMI values. The primary contributor to the high waste profile of Route A is the loss of acetone (B3395972) and carbon dioxide, which are inherent to the structure of this compound, as well as a greater reliance on solvent for the reaction and work-up.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of synthetic procedures.

Route A: Synthesis of Dihydropyrimidinone using this compound

This procedure is adapted from the work of Dabholkar, V. V., et al. (2014).[1]

  • Materials:

    • This compound (0.05 mol, 7.2 g)

    • 4-Methoxybenzaldehyde (B44291) (0.05 mol, 6.8 g)

    • Urea (0.05 mol, 3.0 g)

    • Ethanol (as solvent)

    • Fresh lemon juice (catalytic amount)

  • Procedure:

    • A mixture of this compound (0.05 mol), 4-methoxybenzaldehyde (0.05 mol), and urea (0.05 mol) is refluxed on a water bath in ethanol.

    • A catalytic amount of fresh lemon juice is added to the mixture.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is concentrated, cooled, and poured onto ice-cold water.

    • The separated solid is filtered, washed with water, dried, and recrystallized from absolute alcohol to yield the pure product.

    • Reported Yield: 94% (for a similar derivative)

Route B: Synthesis of Dihydropyrimidinone using Ethyl Acetoacetate

This procedure is adapted from the work of Pramanik, A., et al. (2015).[2]

  • Materials:

    • Ethyl acetoacetate (0.02 mol, 2.6 g)

    • 4-Methoxybenzaldehyde (anisaldehyde) (0.02 mol, 2.72 g)

    • Urea (0.02 mol, 1.2 g)

    • Lime juice (4 mL, as catalyst and medium)

  • Procedure:

    • Equimolar quantities of ethyl acetoacetate (0.02 mol), urea (0.02 mol), and 4-methoxybenzaldehyde (0.02 mol) are stirred together in 4 mL of lime juice at room temperature.

    • The mixture is stirred continuously for 12 hours.

    • Upon completion, the solid product precipitates from the reaction medium.

    • The crude solid is filtered and recrystallized from hot ethanol to obtain the pure compound.

    • Reported Yield: 92%

Visualization of Workflows and Logic

To better illustrate the processes and decision-making involved, the following diagrams are provided.

G cluster_0 Green Metrics Calculation Workflow A Identify Reactants, Solvents, Catalysts & Product B Determine Molar Masses & Input Masses A->B D Calculate Atom Economy (AE) (MW_Product / ΣMW_Reactants) * 100 B->D E Calculate Total Mass In (Mass_Reactants + Mass_Solvents) B->E C Obtain Actual Product Mass (Yield) F Calculate Total Waste (Total Mass In - Mass_Product) C->F G Calculate PMI (Total Mass In / Mass_Product) C->G H Calculate E-Factor (Total Waste / Mass_Product) C->H I Calculate RME (Mass_Product / ΣMass_Reactants) * 100 C->I E->F E->G F->H

Caption: A workflow diagram illustrating the steps for calculating key green chemistry metrics.

G cluster_ma Route A cluster_eaa Route B start DHPM Synthesis: Choice of Active Methylene Compound ma_node This compound start->ma_node eaa_node Ethyl Acetoacetate start->eaa_node ma_pros Pros: - High reactivity - Can lead to milder conditions ma_node->ma_pros leads to eaa_pros Pros: - High Atom Economy - Lower molecular weight - Readily available eaa_node->eaa_pros leads to ma_cons Cons: - Poor Atom Economy - Generates CO2 and acetone waste - Higher molecular weight ma_pros->ma_cons ma_metrics Green Metrics: - High E-Factor - High PMI ma_cons->ma_metrics eaa_cons Cons: - May require harsher conditions (though green catalysts are effective) eaa_pros->eaa_cons eaa_metrics Green Metrics: - Low E-Factor - Low PMI eaa_cons->eaa_metrics

Caption: A logical diagram comparing the green chemistry aspects of this compound vs. ethyl acetoacetate.

Conclusion

While this compound is a valuable and highly reactive reagent in organic synthesis, this analysis demonstrates that for the Biginelli synthesis of dihydropyrimidinones, it is a less "green" option compared to the traditional ethyl acetoacetate.[1] The inherent molecular structure of this compound leads to poor atom economy and the generation of significant waste byproducts. In contrast, the ethyl acetoacetate route provides a more sustainable pathway, characterized by a higher incorporation of reactant atoms into the final product and a dramatically lower process mass intensity.[2] This guide underscores the importance of applying quantitative green chemistry metrics early in the process of route design to facilitate the selection of more sustainable and efficient chemical syntheses.

References

A Comparative Guide to Synthetic Routes Employing Meldrum's Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of reagents and synthetic pathways is paramount to achieving desired molecular targets efficiently and effectively. This guide provides a comparative analysis of synthetic routes utilizing Meldrum's acid against traditional alternatives, focusing on the synthesis of 4-hydroxycoumarins, Knoevenagel condensation products, and β-ketoesters. The information presented, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

I. Synthesis of 4-Hydroxycoumarin (B602359): this compound vs. Malonic Acid

The synthesis of 4-hydroxycoumarin, a key scaffold in various pharmaceuticals, can be approached through several pathways. Here, we compare the route commencing from phenol (B47542) and this compound with the traditional method involving phenol and malonic acid.

Data Presentation: Comparison of 4-Hydroxycoumarin Synthetic Routes

ParameterThis compound RouteMalonic Acid Route
Starting Materials Phenol, this compoundPhenol, Malonic acid
Key Reagents Eaton's reagent (P₂O₅ in MeSO₃H) or Polyphosphoric acid (PPA) for cyclizationAnhydrous Zinc Chloride (ZnCl₂), Phosphorus oxychloride (POCl₃)
Reaction Conditions 1. 90-100°C, solvent-free, 3-5 hours (intermediate formation)2. 70-100°C, 1-4 hours (cyclization)Heating at 65-75°C for an extended period (e.g., 12 hours)
Reported Yield Intermediate (3-oxo-3-phenoxypropanoic acid): ~92%Final Product: 60.5-75%[1][2]60-64%[3]
Work-up/Purification Filtration and recrystallization from ethanol (B145695).[1]Decomposition with ice water, filtration, and purification via sodium salt formation.[4]
Advantages Generally milder cyclization conditions, potentially higher overall yield.Utilizes readily available and less expensive starting materials.
Disadvantages This compound is more expensive than malonic acid.Requires harsh condensing agents (POCl₃) and potentially longer reaction times.[1]

Experimental Protocols:

Route 1: Synthesis of 4-Hydroxycoumarin via this compound [1]

  • Step 1: Synthesis of 3-oxo-3-phenoxypropanoic acid. A mixture of phenol (1.0 mmol) and this compound (1.0 mmol) is stirred at 100°C for 3 hours under solvent-free conditions. Progress is monitored by thin-layer chromatography (TLC). After completion, any remaining acetone (B3395972) is removed under vacuum. The resulting solid intermediate can be used in the next step without further purification.

  • Step 2: Cyclization. Eaton's reagent (3 mL) is added to the intermediate, and the mixture is stirred at 70°C for 4 hours. After the reaction is complete, water is added to the vigorously stirred mixture. The resulting precipitate is collected by suction filtration, washed with water, and air-dried. The crude product is then recrystallized from ethanol to afford pure 4-hydroxycoumarin.

Route 2: Synthesis of 4-Hydroxycoumarin via Malonic Acid [4]

  • Step 1: Condensation and Cyclization. In a round-bottom flask equipped with a reflux condenser, equimolar amounts of phenol and malonic acid are placed. A twofold to threefold molar excess of anhydrous zinc chloride and phosphorus oxychloride is added. The mixture is heated to 65-75°C and stirred for approximately 12 hours.

  • Step 2: Work-up and Purification. After cooling, the reaction mixture is carefully poured into ice water. The crude 4-hydroxycoumarin precipitates and is collected by vacuum filtration and washed with cold water. For purification, the crude product is dissolved in a 10% sodium hydroxide (B78521) solution, filtered to remove insoluble impurities, and then the filtrate is acidified with hydrochloric acid to precipitate the purified 4-hydroxycoumarin.

Visualizing the Pathways:

G cluster_0 This compound Route cluster_1 Malonic Acid Route Phenol_M Phenol_M Meldrums_Acid_M Meldrums_Acid_M Phenol_M->Meldrums_Acid_M Meldrum's Acid Intermediate_M 3-oxo-3-phenoxy- propanoic acid Meldrums_Acid_M->Intermediate_M 100°C Solvent-free Product_M 4-Hydroxycoumarin Intermediate_M->Product_M Eaton's Reagent 70°C Phenol_A Phenol_A Malonic_Acid_A Malonic_Acid_A Phenol_A->Malonic_Acid_A Malonic Acid Product_A 4-Hydroxycoumarin Malonic_Acid_A->Product_A ZnCl₂/POCl₃ 65-75°C

Synthetic routes to 4-hydroxycoumarin.

II. Knoevenagel Condensation: this compound vs. Diethyl Malonate

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. The high acidity of the methylene (B1212753) protons in this compound often makes it a more reactive substrate compared to acyclic malonic esters like diethyl malonate.

Data Presentation: Comparison of Knoevenagel Condensation of Benzaldehyde (B42025)

ParameterThis compound RouteDiethyl Malonate Route
Starting Materials Benzaldehyde, this compoundBenzaldehyde, Diethyl malonate
Catalyst/Solvent Proline in water[5] or Piperidine (B6355638) in ethanolPiperidine/Acetic acid in benzene (B151609) or ethanol[6][7]
Reaction Conditions Room temperature to 100°C, 15 min - 2 hours[5]Reflux, 11-18 hours (in benzene)[6]
Reported Yield High to excellent (e.g., ~88% with proline in water)[5]89-91% (in benzene)[6]
Work-up/Purification Often simple precipitation and filtration.[5]Aqueous work-up, extraction, and distillation.[6]
Advantages Faster reaction times, milder conditions, often greener solvents.Lower cost of the malonate reagent.
Disadvantages Higher cost of this compound.Longer reaction times, harsher conditions, use of organic solvents.

Experimental Protocols:

Route 3: Knoevenagel Condensation of Benzaldehyde with this compound [5]

  • In a flask, this compound (1.0 mmol) and benzaldehyde (1.0 mmol) are suspended in water (5 mL).

  • L-proline (10 mol%) is added as a catalyst.

  • The mixture is stirred at room temperature for the appropriate time (monitored by TLC).

  • The solid product that precipitates is collected by vacuum filtration, washed with cold water, and dried.

Route 4: Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate [6]

  • A mixture of benzaldehyde (0.63 mol), diethyl malonate (0.63 mol), piperidine (2-7 mL, amount depends on the benzoic acid content of the aldehyde), and benzene (200 mL) is placed in a flask equipped with a Dean-Stark apparatus.

  • The mixture is refluxed vigorously in an oil bath at 130-140°C for 11-18 hours, until no more water is collected.

  • After cooling, the reaction mixture is diluted with benzene and washed successively with water, 1N HCl, and saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The residue is then distilled under vacuum to give the product.

Visualizing the Workflow:

G cluster_0 This compound Knoevenagel Workflow cluster_1 Diethyl Malonate Knoevenagel Workflow start_M Mix Reactants & Catalyst in Water react_M Stir at RT start_M->react_M filter_M Filter Precipitate react_M->filter_M dry_M Dry Product filter_M->dry_M start_A Mix Reactants & Catalyst in Benzene reflux_A Reflux with Dean-Stark start_A->reflux_A workup_A Aqueous Work-up & Extraction reflux_A->workup_A distill_A Distillation workup_A->distill_A

Knoevenagel condensation workflows.

III. Synthesis of β-Ketoesters: this compound vs. Claisen Condensation

β-Ketoesters are valuable intermediates in organic synthesis. The use of acylated this compound provides a versatile route to these compounds, which can be compared to the classical Claisen condensation of esters.

Data Presentation: Comparison of Ethyl Benzoylacetate Synthesis

ParameterThis compound Route (via Phenylacetyl this compound)Claisen Condensation Route
Starting Materials Phenylacetyl chloride, this compound, EthanolEthyl acetate (B1210297), Ethyl benzoate (B1203000)
Key Reagents Pyridine (B92270), Methanol (B129727)/EthanolSodium ethoxide or Sodium metal
Reaction Conditions 1. 0°C to RT (acylation)2. Reflux (alcoholysis)Reflux, followed by heating to 140-180°C[8]
Reported Yield ~82% (for methyl phenylacetylacetate)[9]50-55%[8]
Work-up/Purification Acid wash, extraction, and distillation.[9]Acidification, extraction, and fractional distillation.[8]
Advantages High yields, generally milder conditions for the final step.Utilizes simple and inexpensive starting esters.
Disadvantages Multi-step process involving a more complex reagent.Requires strong base and high temperatures, can have lower yields.

Experimental Protocols:

Route 5: Synthesis of a β-Ketoester via this compound [9]

  • Step 1: Acylation of this compound. To a cooled (0°C) solution of this compound (0.165 mol) in anhydrous dichloromethane (B109758), anhydrous pyridine (0.40 mol) is added. A solution of phenylacetyl chloride (0.16 mol) in anhydrous dichloromethane is then added dropwise over 2 hours. The mixture is stirred at 0°C for 1 hour and then at room temperature for 1 hour. The reaction is worked up by washing with 2N HCl. The organic layer is dried, and the solvent is removed to yield the acyl this compound.

  • Step 2: Alcoholysis. The crude acyl this compound is refluxed in anhydrous methanol (or ethanol for the ethyl ester) for 2.5 hours. The solvent is removed, and the residue is distilled under reduced pressure to give the β-ketoester.

Route 6: Synthesis of Ethyl Benzoylacetate via Claisen Condensation [8]

  • Step 1: Formation of Sodium Ethoxide. Sodium metal (1.5 gram-atoms) is added to absolute ethanol, and the mixture is refluxed until all the sodium has reacted.

  • Step 2: Condensation. A mixture of ethyl acetate and ethyl benzoate is added to the sodium ethoxide solution. The mixture is heated, and the ethanol is allowed to distill off. The temperature is then raised to 140-150°C for 6 hours and then to 180°C for 1 hour.

  • Step 3: Work-up and Purification. The reaction mixture is cooled and acidified with sulfuric acid. The ester layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with sodium bicarbonate solution and water, then dried. The product is purified by fractional distillation under reduced pressure.

Visualizing the Logical Relationships:

G cluster_0 Decision Factors for Synthetic Route Selection cluster_1 Route Characteristics Cost Cost of Starting Materials Meldrum This compound Route (Often higher yield, milder conditions, higher reagent cost) Cost->Meldrum Higher Alternative Alternative Route (Lower reagent cost, potentially harsher conditions, lower yield) Cost->Alternative Lower Yield Desired Yield Yield->Meldrum High Yield->Alternative Moderate to High Conditions Reaction Condition Tolerance Conditions->Meldrum Milder Conditions->Alternative Harsher Greenness Environmental Impact Greenness->Meldrum Potentially Greener Greenness->Alternative Often Less Green

Factors influencing synthetic route choice.

References

cost-benefit analysis of using Meldrum's acid in large-scale synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of reagents is a critical decision balancing cost, efficiency, safety, and environmental impact. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) has long been recognized as a highly versatile and reactive building block. This guide provides a comprehensive cost-benefit analysis of using this compound in large-scale synthesis, comparing its performance with common alternatives such as diethyl malonate (DEM) and dimethyl malonate (DMM).

Executive Summary

This compound frequently offers significant advantages in terms of reaction rates and yields due to its high acidity and unique cyclic structure. These benefits can translate to shorter production cycles and higher throughput. However, its higher upfront cost per kilogram compared to malonic esters necessitates a careful evaluation of the overall process economics. For many applications, the enhanced reactivity of this compound can offset its initial cost by reducing processing times, energy consumption, and the need for harsh reagents, ultimately leading to a more cost-effective and environmentally benign process.

Cost Comparison

A direct comparison of bulk pricing reveals that this compound is generally more expensive than its common alternatives. The following table summarizes a snapshot of typical industrial pricing. It is important to note that prices are subject to market fluctuations and supplier negotiations.

CompoundPurityPrice per kg (USD)
This compound≥98%~$11 - $25[1][2][3]
Diethyl Malonate≥99%~$2 - $5[4][5][6]
Dimethyl Malonate≥99%~$2 - $7[7][8][9]

Note: Prices are approximate and based on publicly available data for bulk quantities. Actual costs may vary.

Performance Comparison: Reactivity and Yield

The primary advantage of this compound lies in its enhanced reactivity. The rigid cyclic structure and the gem-dimethyl group lock the molecule in a conformation that increases the acidity of the methylene (B1212753) protons (pKa ≈ 4.97), making it significantly more acidic than dialkyl malonates (pKa ≈ 13).[10] This heightened acidity allows for deprotonation under milder basic conditions and often leads to faster reaction rates and higher yields.

Case Study: Knoevenagel Condensation

The Knoevenagel condensation, a key carbon-carbon bond-forming reaction, provides a clear example of the performance differences.

FeatureThis compoundDiethyl Malonate
Reaction Conditions Often proceeds at room temperature or with gentle heating, sometimes without a catalyst.[11]Typically requires stronger bases (e.g., sodium ethoxide) and elevated temperatures.
Reaction Time Generally shorter reaction times.Can be significantly longer to achieve comparable conversion.
Yield Frequently reported to provide good to excellent yields (54-92%).[12]Yields can be variable and may be lower, especially with less reactive carbonyl compounds.
Purification Products often precipitate from the reaction mixture, simplifying purification.[12]May require more complex work-up and purification procedures.

Experimental Protocols

Synthesis of this compound (Large-Scale Adaptation)

This protocol is an adaptation of the original synthesis for industrial scale.

Materials:

Procedure:

  • Charge a suitable reactor with malonic acid and acetone.

  • Cool the mixture to 0-5 °C with constant stirring.

  • Slowly add concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • Add acetic anhydride dropwise over a period of 2-4 hours, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for several hours until reaction completion is confirmed by a suitable analytical method (e.g., HPLC).

  • The product, this compound, will precipitate from the reaction mixture.

  • Isolate the solid product by filtration.

  • Wash the filter cake with a cold solvent (e.g., a mixture of water and isopropanol (B130326) or methyl tert-butyl ether) to remove impurities.

  • Dry the product under vacuum at a temperature not exceeding 50 °C to avoid decomposition. A patent for a similar process reports yields of up to 92.35%.[13]

Large-Scale Knoevenagel Condensation with this compound

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • This compound (1.0-1.1 eq)

  • Solvent (e.g., Ethanol, Isopropanol, or Toluene)

  • Catalyst (optional, e.g., piperidine, pyridine, or a Lewis acid, though often not required)

Procedure:

  • Charge the reactor with the aldehyde or ketone and the chosen solvent.

  • Add this compound to the mixture with stirring.

  • If a catalyst is used, add it at this stage.

  • The reaction is often exothermic and may require cooling to maintain a desired temperature (e.g., 20-40 °C).

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, the product often precipitates. If not, the product can be isolated by cooling the reaction mixture and filtering, or by solvent evaporation followed by recrystallization.

  • Wash the isolated product with a suitable cold solvent and dry under vacuum.

Safety and Environmental Considerations

A thorough cost-benefit analysis must extend beyond raw material costs and reaction performance to include safety and environmental factors.

AspectThis compoundDiethyl Malonate / Dimethyl Malonate
Toxicity Generally considered to have low toxicity.Considered to have low to moderate toxicity.
Handling Solid, crystalline powder, which can pose a dust inhalation hazard. Requires appropriate personal protective equipment (PPE).Liquids, which can present inhalation and skin contact hazards.
Byproducts Synthesis from malonic acid and acetone generates acetic acid as a major byproduct.[13]Synthesis often involves chlorinated intermediates and generates inorganic salts as byproducts.[14]
Waste Disposal Can be incinerated. Contaminated packaging should be disposed of as hazardous waste.Can be incinerated. Waste streams may contain residual organic solvents and inorganic salts requiring treatment.
"Green" Chemistry The use of milder reaction conditions and potentially catalyst-free systems aligns with green chemistry principles.The need for stronger bases and higher temperatures can be less environmentally favorable.

Visualization of Key Processes

Synthesis of this compound

Synthesis_of_Meldrums_Acid Malonic_Acid Malonic Acid Intermediate Acylal Intermediate Malonic_Acid->Intermediate Acetone Acetone Acetone->Intermediate Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Intermediate H2SO4 H₂SO₄ (cat.) H2SO4->Intermediate Meldrums_Acid This compound Intermediate->Meldrums_Acid Acetic_Acid Acetic Acid (byproduct) Intermediate->Acetic_Acid

Caption: Synthesis pathway of this compound from malonic acid and acetone.

Knoevenagel Condensation Workflow

Knoevenagel_Condensation Start Start: Reactor Charging Charge_Reactants Charge Aldehyde/Ketone, This compound, Solvent Start->Charge_Reactants Reaction Reaction (Optional Catalyst, Temp. Control) Charge_Reactants->Reaction Monitoring Monitor Progress (TLC/HPLC) Reaction->Monitoring Isolation Product Isolation (Filtration/Crystallization) Monitoring->Isolation Reaction Complete Drying Drying under Vacuum Isolation->Drying Final_Product Final Product Drying->Final_Product

Caption: General workflow for a Knoevenagel condensation using this compound.

Conclusion

The decision to use this compound in large-scale synthesis is a multifaceted one. While the initial procurement cost is higher than that of diethyl malonate or dimethyl malonate, its superior reactivity can lead to significant downstream economic and environmental benefits. These include:

  • Increased Throughput: Faster reaction times can lead to more batches being produced in the same timeframe.

  • Reduced Energy Costs: The ability to conduct reactions at lower temperatures reduces energy consumption.

  • Simplified Processes: Milder reaction conditions may eliminate the need for specialized equipment or more hazardous reagents.

  • Easier Purification: In many cases, the product can be easily isolated, reducing solvent usage and processing time for purification.

  • Greener Synthesis: The overall process can be more environmentally friendly due to higher atom economy and reduced energy and solvent use.

For high-value products, such as active pharmaceutical ingredients (APIs), where efficiency and purity are paramount, the advantages of this compound often outweigh its higher initial cost. A thorough process-specific evaluation is always recommended to make the most informed decision.

References

The Synthetic Utility of Meldrum's Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Meldrum's acid, formally known as 2,2-dimethyl-1,3-dioxane-4,6-dione, is a uniquely versatile reagent in organic synthesis. First prepared by Andrew Norman Meldrum in 1908, its remarkable reactivity stems from the high acidity of the C-5 methylene (B1212753) protons (pKa ≈ 4.97), which is significantly greater than its acyclic analogue, dimethyl malonate (pKa ≈ 13). This enhanced acidity is attributed to the rigid cyclic structure which holds the carbonyl groups in an ideal conformation to stabilize the resulting enolate. This guide provides a comparative overview of this compound in key synthetic transformations, presenting its performance against common alternatives with supporting data and experimental protocols.

Knoevenagel Condensation

The Knoevenagel condensation, a cornerstone reaction for C-C bond formation, involves the reaction of an active methylene compound with an aldehyde or ketone. Due to its high acidity, this compound is an exceptionally effective substrate for this transformation, often proceeding under milder conditions and with higher efficiency than traditional malonic esters.

Performance Comparison: this compound vs. Diethyl Malonate
Active Methylene CompoundAldehydeCatalyst/SolventReaction TimeYieldReference
This compound Benzaldehyde (B42025)None / Water2 hours>95%
This compound Various Aromatic AldehydesNone / Ethylammonium Nitrate (Ionic Liquid)5-120 minHigh
Diethyl Malonate BenzaldehydePiperidine / Acetic Acid / TolueneSeveral hours (reflux with water removal)~80%
Malonic Acid (Doebner Mod.) AcroleinPyridineNot specifiedNot specified (involves decarboxylation)
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with this compound

This protocol is adapted from a catalyst-free procedure conducted in water.

Materials:

  • This compound (1.44 g, 10 mmol)

  • Benzaldehyde (1.06 g, 10 mmol)

  • Water (20 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

Procedure:

  • To a 50 mL round-bottom flask, add this compound (10 mmol) and water (20 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Add benzaldehyde (10 mmol) to the flask.

  • Heat the reaction mixture to 75 °C with vigorous stirring.

  • Maintain the temperature and continue stirring for 2 hours. The product will precipitate out of the solution as a solid.

  • Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration and wash with cold water (2 x 10 mL).

  • Dry the product, 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, under vacuum to obtain a crystalline solid.

Logical Workflow: Knoevenagel Condensation

Knoevenagel MA This compound Enolate Enolate Intermediate MA->Enolate Deprotonation Aldehyde Aldehyde / Ketone (RCHO) Adduct Aldol-type Adduct Aldehyde->Adduct Base Base (cat.) or Heat Enolate->Adduct Nucleophilic Attack Product Alkylidene Product Adduct->Product Dehydration Water H₂O Acylation MA This compound AcylMA Acyl this compound MA->AcylMA Acylation RCOCl Acid Chloride (RCOCl) RCOCl->AcylMA Ketoester β-Keto Ester AcylMA->Ketoester Alcoholysis (Reflux) ROH Alcohol (R'OH) ROH->Ketoester Byproducts Acetone + CO₂ Alkylation MA This compound Base1 Base (1 eq.) + R-X (1 eq.) MA->Base1 Base2 Base (>1 eq.) + R-X (>1 eq.) MA->Base2 One-pot Mono 5-Alkyl this compound Base1->Mono Mono-alkylation Mono->Base2 Di 5,5-Dialkyl this compound Base2->Di Di-alkylation

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Meldrum's Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Meldrum's acid, ensuring the protection of laboratory personnel and the integrity of your work.

This compound (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis. However, its potential to cause irritation to the eyes, skin, and respiratory system necessitates strict adherence to safety protocols.[1][2] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields, conforming to NIOSH (US) or EN 166 (EU) standards.[3]Protects against dust particles and potential splashes, preventing eye irritation.[1][2]
Skin Protection Chemically resistant gloves (inspect before use) and a lab coat or appropriate protective clothing.[1]Prevents skin contact, which can cause irritation.[1][2] Proper glove removal technique is crucial to avoid cross-contamination.[3]
Respiratory Protection Generally not required with adequate ventilation. If dust formation is likely, use a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator.[4]Protects the respiratory system from irritation caused by inhaling dust particles.[1][2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified laboratory fume hood.[4]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Before handling, inspect all PPE for damage.

2. Handling the Reagent:

  • Avoid generating dust when weighing or transferring the solid.[3]

  • Use appropriate tools (e.g., spatulas) to handle the material.

  • Keep the container tightly closed when not in use.[1][2][5]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][3]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][6]

  • Refrigeration and storage under an inert atmosphere are often recommended to maintain product quality.[5][6][7]

4. Accidental Spills:

  • In case of a spill, evacuate the area and prevent unnecessary personnel from entering.[4]

  • Wearing appropriate PPE, sweep or vacuum the spilled material into a suitable, closed container for disposal.[1][2][3]

  • Avoid creating dust during the cleanup process.[4]

  • Thoroughly clean the spill area to remove any residual contamination.[4]

5. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water. Seek medical attention if irritation persists.[1][2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3][4]

6. Disposal:

  • Dispose of waste this compound and any contaminated materials as hazardous waste.[1]

  • All disposal methods must comply with federal, state, and local regulations.[1]

  • Consult with your institution's environmental health and safety department for specific guidance. In some cases, incineration in a chemical incinerator equipped with an afterburner and scrubber may be an option.[4][5]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical steps for safely working with this compound.

Safe Handling Workflow for this compound prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe Verify safety equipment handling Handling in Fume Hood ppe->handling Proceed to handling storage Secure Storage handling->storage After use cleanup Decontamination & Cleanup handling->cleanup After experiment storage->handling For subsequent use disposal Waste Disposal cleanup->disposal Segregate waste end End of Process disposal->end

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meldrum's acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Meldrum's acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。